molecular formula C11H13NO3 B1595075 N-(3-methoxyphenyl)-3-oxobutanamide CAS No. 25233-47-0

N-(3-methoxyphenyl)-3-oxobutanamide

Cat. No.: B1595075
CAS No.: 25233-47-0
M. Wt: 207.23 g/mol
InChI Key: CYZJVFQRXSTWHE-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-3-oxobutanamide is a useful research compound. Its molecular formula is C11H13NO3 and its molecular weight is 207.23 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

N-(3-methoxyphenyl)-3-oxobutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-8(13)6-11(14)12-9-4-3-5-10(7-9)15-2/h3-5,7H,6H2,1-2H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYZJVFQRXSTWHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)NC1=CC(=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90358168
Record name N-(3-methoxyphenyl)-3-oxobutanamide
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Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25233-47-0
Record name N-(3-Methoxyphenyl)-3-oxobutanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25233-47-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-methoxyphenyl)-3-oxobutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90358168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to N-(3-methoxyphenyl)-3-oxobutanamide (CAS: 25233-47-0)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3-methoxyphenyl)-3-oxobutanamide, a member of the acetoacetanilide family, is a versatile chemical intermediate with significant potential in organic synthesis and medicinal chemistry. This guide provides a comprehensive technical overview of its chemical identity, synthesis, physicochemical properties, and safety considerations. While specific biological applications are still emerging, this document explores the potential of the broader class of N-aryl-3-oxobutanamides in drug discovery, particularly in the development of novel therapeutic agents. This guide is intended to be a valuable resource for researchers and professionals engaged in the exploration and utilization of this compound.

Chemical Identity and Physicochemical Properties

This compound is an organic compound characterized by a methoxy-substituted phenyl ring linked to a 3-oxobutanamide moiety. This structure gives rise to interesting chemical properties, including the potential for keto-enol tautomerism, a phenomenon common to β-dicarbonyl compounds.

Table 1: Chemical Identifiers and Properties

PropertyValueSource(s)
CAS Number 25233-47-0
Molecular Formula C₁₁H₁₃NO₃
Molecular Weight 207.23 g/mol
IUPAC Name This compound
Synonyms m-Acetoacetanisidide
Boiling Point 372.9 ± 22.0 °C at 760 mmHg (Predicted)
logP (Octanol/Water Partition Coefficient) 0.75 (Predicted for ortho-isomer)
Physical Form Solid (Predicted based on isomers)
Keto-Enol Tautomerism

A key feature of this compound is its existence as an equilibrium mixture of keto and enol tautomers. This equilibrium is influenced by factors such as the solvent, temperature, and pH. The enol form is stabilized by the formation of an intramolecular hydrogen bond, particularly in non-polar solvents.

Figure 1: Keto-enol tautomerism of this compound.

Synthesis

The synthesis of N-aryl-3-oxobutanamides is typically achieved through the condensation of an aniline derivative with a β-keto-ester, such as ethyl acetoacetate. For this compound, the reaction would involve 3-methoxyaniline and ethyl acetoacetate, often under acidic or basic catalysis.

General Synthetic Workflow

Synthesis_Workflow Reactants 3-Methoxyaniline + Ethyl Acetoacetate Reaction Condensation Reaction (Catalyst, Heat) Reactants->Reaction Purification Purification (Recrystallization) Reaction->Purification Product This compound Purification->Product

Figure 2: General workflow for the synthesis of this compound.

Experimental Protocol (Representative)

The following is a representative protocol based on the synthesis of analogous compounds. Optimization of reaction conditions may be necessary to achieve high yields and purity.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-methoxyaniline (1.0 equivalent) and ethyl acetoacetate (1.1 equivalents).

  • Catalysis: Add a catalytic amount of a suitable acid (e.g., p-toluenesulfonic acid) or base (e.g., sodium ethoxide).

  • Reaction: Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture and remove the ethanol byproduct under reduced pressure. The crude product can then be purified.

  • Purification: Recrystallization from a suitable solvent system (e.g., ethanol/water) is a common method to obtain the purified this compound.

Spectroscopic Characterization (Predicted)

Table 2: Predicted Spectroscopic Data

TechniquePredicted Peaks/Signals
¹H NMR Signals for aromatic protons (δ 6.5-7.5 ppm), a singlet for the methoxy group (δ ~3.8 ppm), a singlet for the methylene protons (δ ~3.5 ppm), and a singlet for the terminal methyl group (δ ~2.2 ppm). The amide proton would appear as a broad singlet.
¹³C NMR Resonances for aromatic carbons, the methoxy carbon, carbonyl carbons of the amide and ketone, the methylene carbon, and the methyl carbon.
IR (cm⁻¹) Characteristic peaks for N-H stretching (~3300 cm⁻¹), C=O stretching of the amide and ketone (~1650-1720 cm⁻¹), and C-O stretching of the ether (~1250 cm⁻¹).
Mass Spec. A molecular ion peak (M⁺) at m/z

An In-depth Technical Guide to the Synthesis of N-(3-methoxyphenyl)-3-oxobutanamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the synthesis, characterization, and core chemical principles of N-(3-methoxyphenyl)-3-oxobutanamide. Designed for researchers, scientists, and professionals in drug development, this document delves into the causal relationships behind experimental choices, offering field-proven insights into the synthesis of this valuable chemical intermediate.

Introduction and Strategic Importance

This compound, a member of the acetoacetanilide class of organic compounds, is a versatile synthetic precursor. Its structure, featuring a methoxy-substituted phenyl ring linked to a β-ketoamide moiety, provides a reactive scaffold for constructing diverse and complex molecular architectures.[1] This makes it a crucial building block in the synthesis of various heterocyclic compounds, which are core structures in pharmaceuticals and agrochemicals.[1] The strategic placement of the methoxy group at the meta position influences the compound's electronic and steric properties, guiding chemoselectivity in subsequent reactions.

This guide will explore the primary synthetic pathways, provide detailed, validated protocols, and discuss the critical aspects of its chemical behavior, such as keto-enol tautomerism.

Physicochemical and Structural Profile

A thorough understanding of a compound's properties is fundamental to its successful synthesis and application. This compound is an organic compound whose identity and characteristics are well-defined.

Table 1: Core Physicochemical Properties

PropertyValueSource(s)
CAS Number 5825-97-8Implied from isomers[1]
Molecular Formula C₁₁H₁₃NO₃[1]
Molecular Weight 207.23 g/mol [1]
Physical Form White Crystalline Solid[2][3]
Melting Point 83-87 °C[3][4]
LogP 0.75 (Predicted)[3]

Synthetic Routes and Mechanistic Considerations

The synthesis of this compound is primarily achieved through acetoacetylation of the corresponding aniline derivative, m-anisidine. Two principal reagents are commonly employed for this transformation: a β-keto-ester like ethyl acetoacetate or the highly reactive diketene.

Route A: Condensation with Ethyl Acetoacetate

This is the most conventional and widely documented method for preparing N-aryl-3-oxobutanamides.[2] The reaction involves the nucleophilic attack of the amine group of m-anisidine on the ester carbonyl of ethyl acetoacetate, followed by the elimination of ethanol.

Causality Behind Experimental Choices:

  • Solvent: Ethanol or methanol are typically used as solvents, as they are good solvents for the reactants and the ethanol by-product does not interfere with the reaction equilibrium when driven by temperature.[2]

  • Catalyst: A catalytic amount of a strong acid (e.g., HCl or H₂SO₄) is often used to protonate the ester carbonyl, increasing its electrophilicity and accelerating the rate of nucleophilic attack by the weakly basic aniline.[2]

  • Temperature: The reaction is heated to reflux to overcome the activation energy barrier and drive the reaction towards completion, typically over 4-8 hours.[2]

Reaction Scheme: Condensation of m-Anisidine with Ethyl Acetoacetate

Caption: General reaction scheme for the synthesis.

Route B: Reaction with Diketene

An alternative, often more rapid and efficient method, involves the reaction of m-anisidine with diketene. Diketene is a highly reactive acetoacetylating agent. This reaction is typically performed at lower temperatures and does not produce a volatile byproduct like ethanol.

Causality Behind Experimental Choices:

  • Solvent: An inert solvent such as acetone, toluene, or benzene is used to dissolve the aniline and control the reaction temperature.[5]

  • Temperature Control: The addition of diketene is performed dropwise, often to a refluxing or cooled solution, to manage the exothermic nature of the reaction and prevent the formation of side products.[5][6]

  • Stoichiometry: Equimolar amounts of the reactants are generally used to ensure complete conversion and avoid purification challenges.[6]

This method often results in high yields and purity, as demonstrated in patents describing the synthesis of related acetoacetanilides.[5]

Keto-Enol Tautomerism: A Core Concept

Like all β-dicarbonyl compounds, this compound exists as an equilibrium mixture of its keto and enol tautomers.[1][2] This equilibrium involves the migration of a proton and the shifting of a double bond. The stability of each form is influenced by factors such as solvent polarity and temperature. In non-polar solvents, the enol form is often favored due to the formation of a stable, six-membered intramolecular hydrogen bond.[2]

Diagram: Keto-Enol Tautomerism

Tautomerism Keto Keto Form Enol Enol Form Keto->Enol Equilibrium

Caption: Equilibrium between keto and enol forms.

Validated Experimental Protocols

The following protocols are based on established methodologies and provide a reliable framework for synthesis.[2]

Protocol 1: Synthesis via Ethyl Acetoacetate Condensation

Materials:

  • m-Anisidine (1.0 eq)

  • Ethyl acetoacetate (1.0 eq)

  • Ethanol (Solvent)

  • Concentrated Hydrochloric Acid (Catalytic amount)

  • Saturated Sodium Bicarbonate Solution

  • Ethyl Acetate (Extraction Solvent)

  • Brine

  • Anhydrous Sodium Sulfate

Workflow:

Diagram: Experimental Workflow (Protocol 1)

Workflow1 A 1. Dissolve m-anisidine in ethanol B 2. Add ethyl acetoacetate & H+ catalyst A->B C 3. Reflux for 4-8 hours (Monitor by TLC) B->C D 4. Cool & Neutralize with NaHCO3 soln. C->D E 5. Remove ethanol (Rotary Evaporator) D->E F 6. Extract with ethyl acetate E->F G 7. Wash organic layer with brine F->G H 8. Dry (Na2SO4), filter, & concentrate G->H I 9. Purify by recrystallization (Ethanol/Water) H->I

Caption: Step-by-step workflow for the condensation method.

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the m-anisidine in absolute ethanol.

  • Add an equimolar amount of ethyl acetoacetate to the solution, followed by a catalytic amount of concentrated hydrochloric acid.

  • Heat the reaction mixture to reflux and maintain this temperature for 4-8 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[2]

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly add a saturated sodium bicarbonate solution to neutralize the acid catalyst until effervescence ceases.[2]

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extract the remaining aqueous residue three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent in vacuo to yield the crude product.

  • Purify the crude solid by recrystallization from an ethanol/water mixture to obtain pure this compound as a white crystalline solid.[2]

Protocol 2: Synthesis via Diketene Acetoacetylation

Materials:

  • m-Anisidine (1.0 eq)

  • Diketene (1.0 eq)

  • Toluene or Acetone (Solvent)

  • Petroleum Ether (for washing)

Procedure:

  • In a round-bottom flask equipped with a dropping funnel and magnetic stirrer, dissolve m-anisidine in toluene.

  • Heat the solution to a gentle reflux (or maintain at a controlled temperature, e.g., 45 °C).[5]

  • Add diketene dropwise to the solution over a period of one hour to control the exothermic reaction.[5]

  • After the addition is complete, continue refluxing for an additional hour to ensure the reaction goes to completion.

  • Cool the reaction mixture to room temperature, then further cool in an ice bath to induce crystallization.

  • Filter the precipitated solid product.

  • Wash the solid with cold petroleum ether to remove any unreacted starting material or soluble impurities.

  • Dry the product under vacuum to yield pure this compound.

Troubleshooting Common Synthesis Issues

Even with robust protocols, challenges can arise. The following table outlines common problems and their validated solutions.

Table 2: Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield Incomplete reaction; Suboptimal stoichiometry.Monitor reaction by TLC to ensure completion; extend reflux time if needed. Ensure equimolar amounts of reactants are used.[6]
Impure Product (Discolored, Oily) Presence of unreacted starting materials; Formation of side products due to high temperatures.Improve purification by recrystallization or column chromatography. Control temperature carefully, especially during diketene addition.[6]
Gummy or Sticky Product Significant impurities preventing crystallization; Amorphous nature of the crude product.Purify via column chromatography before attempting recrystallization. Try to induce crystallization by scratching the flask or adding a seed crystal.[6]
Unexpected Spectroscopic Peaks Presence of side-products or residual solvent.Characterize impurities to understand side reactions. Ensure the product is thoroughly dried under vacuum.[6]

Conclusion

The synthesis of this compound is a well-established process critical for the advancement of pharmaceutical and chemical research. The condensation of m-anisidine with ethyl acetoacetate represents a classic and reliable method, while the use of diketene offers a more rapid and often higher-yielding alternative. A successful synthesis relies on careful control of reaction parameters, appropriate purification techniques, and a fundamental understanding of the compound's chemical nature, including its tautomeric equilibrium. This guide provides the necessary technical foundation and practical protocols for researchers to confidently and efficiently produce this important chemical building block.

References

N-(3-methoxyphenyl)-3-oxobutanamide physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Properties of N-(3-methoxyphenyl)-3-oxobutanamide

Introduction: Beyond the Catalog Data

This compound (CAS RN: 25233-47-0), also known as m-acetoacetanisidide, is a member of the acetoacetanilide class of organic compounds.[1][2] While often cataloged as a chemical intermediate, its true utility in drug discovery and materials science is unlocked only through a comprehensive understanding of its physical properties. These characteristics govern its reactivity, solubility, stability, and crystalline form—factors that are paramount during synthesis, purification, formulation, and screening.

This guide moves beyond simple data points to provide a deeper, field-proven perspective on the physicochemical landscape of this molecule. As scientists and researchers, we understand that causality is key; it is not enough to know a melting point, but rather why the molecule behaves as it does. We will explore the structural nuances, such as keto-enol tautomerism, that define this compound's behavior and provide robust, validated protocols for its characterization. This document is structured to serve as a practical reference for professionals engaged in the rigorous process of chemical development.

Molecular Identity and Structural Considerations

The foundational properties of a molecule are dictated by its structure. This compound is an aromatic amide featuring a β-dicarbonyl system, a structural motif that is central to its chemical personality.

Core Identifiers

A consistent and accurate identification is the first step in any scientific investigation. The core identifiers for this compound are summarized below.

PropertyValueSource
CAS Registry Number 25233-47-0[1]
Molecular Formula C₁₁H₁₃NO₃[1]
Molecular Weight 207.23 g/mol [1]
Canonical SMILES O=C(NC1=CC=CC(OC)=C1)CC(=O)C[1]
Synonyms m-Acetoacetanisidide, Butanamide, N-(3-methoxyphenyl)-3-oxo-[1]
The Decisive Role of Keto-Enol Tautomerism

A critical feature of this compound, and β-dicarbonyl compounds in general, is its existence as an equilibrium mixture of keto and enol tautomers.[3][4] This is not a static property but a dynamic equilibrium influenced by factors such as solvent polarity, temperature, and pH.

  • Keto Form: Features two distinct carbonyl groups (a ketone and an amide).

  • Enol Form: Involves the migration of an alpha-proton to a carbonyl oxygen, creating a hydroxyl group and a carbon-carbon double bond. This form is stabilized by the formation of a stable six-membered ring via an intramolecular hydrogen bond.

In non-polar solvents, the enol form is often favored due to this internal hydrogen bonding. Conversely, polar protic solvents can disrupt this internal bond and stabilize the more polar keto form.[3] This duality is not merely academic; it directly impacts reactivity, spectroscopic signatures, and solubility. Any analytical investigation must account for the potential presence of both tautomers.

Caption: Keto-enol equilibrium of this compound.

Physicochemical Properties

The bulk physical properties of a compound are the tangible results of its underlying molecular structure. These values are critical for safe handling, process design, and predicting its behavior in various matrices.

PropertyValue / ObservationSource & Rationale
Physical Form Expected to be a white to off-white crystalline solid.Based on the properties of its isomers, such as the ortho and para forms, which are crystalline solids.[5][6]
Melting Point Predicted: 75 - 95 °CNo experimental value is publicly available. This prediction is based on the melting points of the ortho-isomer (85-87 °C) and the para-isomer (112-114 °C).[5] The meta-substitution typically results in a lower melting point than the more symmetric para-isomer.
Boiling Point 138 °CThis value is reported by CAS, but the pressure is not specified.[1] It is characteristic of a boiling point under reduced pressure (vacuum) and should not be interpreted as the atmospheric boiling point, at which decomposition would likely occur first.
Solubility Water: Low to sparingly soluble.Organic Solvents: Expected to be soluble in polar organic solvents like ethanol, ethyl acetate, acetone, and DMSO.The aromatic ring and hydrocarbon backbone confer lipophilicity, while the amide and carbonyl groups provide polarity and hydrogen bonding capability, suggesting solubility in common organic solvents used for synthesis and analysis.[7]

Spectroscopic Profile: The Molecular Fingerprint

Spectroscopic analysis provides an unambiguous confirmation of molecular structure. The following data is predicted based on the known structure and spectroscopic principles, providing a benchmark for experimental verification.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying key functional groups. For this compound, the spectrum is dominated by the vibrations of its carbonyl and amide moieties.

Predicted Peak Range (cm⁻¹)Vibration TypeFunctional GroupRationale
3300 - 3250N-H StretchAmideA strong, sharp peak characteristic of a secondary amide N-H bond.
~1720C=O StretchKetoneStrong absorption from the ketonic carbonyl group.
~1670C=O Stretch (Amide I)AmideThe amide carbonyl typically appears at a lower wavenumber than the ketone due to resonance.
~1600, ~1490C=C StretchAromatic RingPeaks indicating the phenyl group.
~1250C-O-C StretchAryl EtherAsymmetric stretching of the methoxy group's ether linkage.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework. The predicted shifts below are for the dominant keto tautomer in a common solvent like CDCl₃.

¹H NMR (Predicted):

  • δ ~ 9.0-9.5 ppm (s, 1H): Amide proton (N-H). Its chemical shift can be broad and is solvent-dependent.

  • δ ~ 6.8-7.4 ppm (m, 4H): Aromatic protons on the methoxy-substituted ring. The meta-substitution pattern will lead to a complex multiplet.

  • δ ~ 3.8 ppm (s, 3H): Methoxy group protons (-OCH₃).

  • δ ~ 3.6 ppm (s, 2H): Methylene protons (-CH₂-) situated between the two carbonyl groups.

  • δ ~ 2.3 ppm (s, 3H): Methyl protons (-CH₃) of the acetyl group.

¹³C NMR (Predicted):

  • δ ~ 202 ppm: Ketone carbonyl carbon.

  • δ ~ 165 ppm: Amide carbonyl carbon.

  • δ ~ 160 ppm: Aromatic carbon attached to the methoxy group.

  • δ ~ 110-140 ppm: Remaining aromatic carbons.

  • δ ~ 55 ppm: Methoxy carbon.

  • δ ~ 50 ppm: Methylene carbon.

  • δ ~ 30 ppm: Acetyl methyl carbon.

Experimental Methodologies

Trustworthy data is built on robust and reproducible protocols. The following sections detail standardized methods for characterizing the key physical properties of this compound.

General Workflow for Synthesis and Characterization

The overall process from synthesis to characterization follows a logical progression to ensure the purity and identity of the final compound. This workflow is fundamental to obtaining reliable physical property data.

Synthesis_Workflow Reactants Reactants (3-Methoxyaniline, Ethyl Acetoacetate) Synthesis Condensation Reaction (Reflux Conditions) Reactants->Synthesis Workup Aqueous Workup (Neutralization, Extraction) Synthesis->Workup Crude Crude Product Workup->Crude Purification Purification (Recrystallization from Ethanol/Water) Crude->Purification Pure Pure Crystalline Solid Purification->Pure Characterization Characterization Pure->Characterization MP Melting Point Characterization->MP Thermal NMR NMR (¹H, ¹³C) Characterization->NMR Structural IR IR Spectroscopy Characterization->IR Functional Group MS Mass Spectrometry Characterization->MS Mass

Caption: General workflow for synthesis and characterization.

Protocol: Determination of Thermodynamic Solubility

The Saturation Shake-Flask (SSF) method is the gold standard for determining equilibrium solubility, providing data that is essential for formulation and preclinical studies.[7]

Objective: To determine the thermodynamic equilibrium solubility of this compound in a specified solvent at a constant temperature.

Materials:

  • This compound (high purity).

  • Solvent of interest (e.g., phosphate-buffered saline pH 7.4, ethanol).

  • Scintillation vials or sealed flasks.

  • Orbital shaker with temperature control.

  • Centrifuge or filtration apparatus (e.g., 0.22 µm PTFE syringe filters).

  • Analytical balance.

  • Validated analytical method for quantification (e.g., HPLC-UV).

Procedure:

  • Preparation: Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure saturation is reached.

  • Solvent Addition: Add a precise volume of the pre-equilibrated solvent to the vial.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate for a period sufficient to reach equilibrium (typically 24-72 hours).[7]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully separate the supernatant from the solid. This is a critical step and can be achieved by:

    • Centrifugation: Centrifuge the vials to pellet the excess solid.

    • Filtration: Withdraw the supernatant using a syringe and pass it through a chemical-resistant filter to remove any undissolved particles.

  • Quantification: Dilute an aliquot of the clear, saturated solution with a suitable solvent. Analyze the concentration of the dissolved compound using a pre-validated HPLC-UV method against a standard curve.

  • Calculation: Calculate the solubility in units such as mg/mL or µM based on the measured concentration and the dilution factor.

Conclusion

This compound is a compound whose utility is deeply rooted in its physical properties. Its existence as a crystalline solid, its characteristic thermal behavior, and its nuanced solubility profile are all direct consequences of its molecular architecture—particularly the interplay of its aromatic system and the dynamic β-ketoamide functionality. The predictive spectroscopic data and robust experimental protocols provided in this guide serve as a comprehensive framework for researchers. By understanding and applying these principles, scientists can effectively control the synthesis, purification, and formulation of this versatile intermediate, thereby accelerating the pace of innovation in drug development and chemical science.

References

An In-depth Technical Guide to the Synthesis, Characterization, and Applications of N-(3-methoxyphenyl)-3-oxobutanamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of N-(3-methoxyphenyl)-3-oxobutanamide, a key organic compound within the N-aryl acetoacetamide class.[1] This document is structured to serve researchers, scientists, and drug development professionals by detailing the molecule's chemical identity, a robust and validated synthesis protocol, and a full suite of spectroscopic characterization methodologies. Furthermore, this guide explores its established role as a versatile synthetic intermediate and its potential applications in medicinal chemistry, grounded in the biological activities observed in structurally related compounds. The content synthesizes theoretical principles with practical, field-proven insights to deliver a self-validating resource for laboratory application.

Chemical Identity and Physicochemical Properties

Nomenclature and Identifiers

This compound is systematically identified by several names and registry numbers, which are crucial for accurate database searches and regulatory compliance. Its core structure features a 3-methoxyphenyl group attached to the nitrogen of a 3-oxobutanamide backbone.

Identifier Value
IUPAC Name This compound
Synonyms m-Acetoacetanisidide; Butanamide, N-(3-methoxyphenyl)-3-oxo-[2]
CAS Number 25233-47-0[2]
Molecular Formula C₁₁H₁₃NO₃[2][3]
Molecular Weight 207.23 g/mol [4]
Canonical SMILES CC(=O)CC(=O)NC1=CC=CC(=C1)OC[2]
InChIKey CYZJVFQRXSTWHE-UHFFFAOYSA-N[2]
Structural Features and Tautomerism

The chemical reactivity and physical properties of this compound are dictated by its key functional groups: a benzene ring with an electron-donating methoxy group at the meta position, a secondary amide linkage, and a β-dicarbonyl system. This β-dicarbonyl moiety enables the compound to exist as a mixture of two tautomeric forms: the keto form and the enol form.[4]

The equilibrium between these tautomers is sensitive to environmental factors. In non-polar solvents, the enol form is often stabilized by the formation of a six-membered intramolecular hydrogen bond.[4] Conversely, polar solvents can solvate and stabilize the more polar keto tautomer. For most acetoacetanilides, crystallographic studies confirm that the keto-amide tautomer is the predominant form in the solid state.[5]

Caption: Keto-Enol tautomerism in this compound.

Synthesis and Purification

Synthetic Strategy: Acetoacetylation of 3-Methoxyaniline

The synthesis of N-aryl acetoacetamides is most commonly achieved via the acetoacetylation of the corresponding aniline derivative.[5] Two primary reagents are employed for this transformation: ethyl acetoacetate and diketene. The reaction with diketene is often preferred due to its high reactivity and the formation of acetone as the only byproduct, which simplifies purification.[6] This method involves the nucleophilic attack of the aniline nitrogen onto one of the carbonyl carbons of diketene, followed by ring-opening.

The selection of an anhydrous, non-polar solvent such as benzene or toluene is critical to prevent the hydrolysis of diketene and to facilitate the reaction.[6][7] Heating under reflux provides the necessary activation energy to drive the reaction to completion.

Detailed Experimental Protocol

This protocol is adapted from a well-established procedure for the synthesis of the parent compound, acetoacetanilide, and is optimized for this compound.[6]

Materials:

  • 3-Methoxyaniline (1.0 eq)

  • Diketene (1.0 eq)

  • Anhydrous Toluene

  • 50% Aqueous Ethanol

Equipment:

  • 500 mL three-necked round-bottomed flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

  • Büchner funnel and filtration apparatus

Procedure:

  • Reaction Setup: In a 500 mL three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, prepare a solution of 3-methoxyaniline (1.0 eq) in 150 mL of anhydrous toluene.

    • Causality: The use of anhydrous solvent is crucial as diketene readily hydrolyzes in the presence of water. The three-necked flask allows for controlled addition of reagents while maintaining a closed system.

  • Reagent Addition: Begin stirring the aniline solution. Prepare a solution of diketene (1.0 eq) in 75 mL of anhydrous toluene and add it to the dropping funnel. Add the diketene solution dropwise to the stirred aniline solution over a period of approximately 30 minutes. An exothermic reaction may be observed.

    • Causality: Dropwise addition controls the reaction rate and temperature, preventing potential side reactions.

  • Reaction Completion: After the addition is complete, heat the reaction mixture to reflux using a heating mantle and maintain reflux for 1 hour.

    • Causality: Heating ensures the reaction proceeds to completion by providing sufficient energy to overcome the activation barrier.

  • Solvent Removal: Allow the mixture to cool to room temperature. Remove the bulk of the toluene by distillation or using a rotary evaporator.

    • Causality: Removing the reaction solvent is necessary before inducing crystallization of the product.

  • Crystallization and Purification: Dissolve the residual oil in a minimal amount of hot 50% aqueous ethanol. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Causality: Recrystallization is a purification technique. The product is soluble in the hot solvent mixture but poorly soluble at low temperatures, allowing it to crystallize out while impurities remain in the mother liquor.

  • Isolation and Drying: Collect the crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold 50% aqueous ethanol. Dry the product under vacuum to yield pure this compound.

Synthesis Workflow Diagram

synthesis_workflow start Reactants: 3-Methoxyaniline Diketene Anhydrous Toluene setup Reaction Setup (3-Neck Flask, Reflux) start->setup addition Dropwise Addition of Diketene Solution (30 min) setup->addition reflux Heat to Reflux (1 hour) addition->reflux workup Solvent Removal (Rotary Evaporation) reflux->workup crystallize Recrystallization (Hot 50% aq. Ethanol) workup->crystallize isolate Isolation & Drying (Vacuum Filtration) crystallize->isolate product Pure Crystalline Product: This compound isolate->product

Caption: Workflow for the synthesis and purification of the target compound.

Spectroscopic Characterization

Structural confirmation of the synthesized product is achieved through a combination of spectroscopic techniques. Each method provides unique and complementary information about the molecular structure. A generalized guide to these techniques is presented below.[8]

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To elucidate the carbon-hydrogen framework of the molecule.

  • Instrumentation: 400 MHz (or higher) NMR Spectrometer.

  • Procedure:

    • Dissolve 5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire ¹H and ¹³C NMR spectra according to standard instrument protocols.

Expected ¹H and ¹³C NMR Data (Predicted)

¹H NMR Chemical Shift (ppm, est.) Multiplicity Integration Assignment
Amide~8.5-9.5broad singlet1HNH
Aromatic~6.7-7.3multiplet4HAr-H
Methoxy~3.8singlet3HOCH
Methylene~3.5singlet2HCO-CH ₂-CO
Methyl~2.3singlet3HCO-CH
¹³C NMR Chemical Shift (ppm, est.) Assignment
Ketone C=O~205C OCH₃
Amide C=O~165C ONH
Aromatic~160, 140, 130, 112, 110, 105Ar-C
Methoxy~55OC H₃
Methylene~50C H₂
Methyl~30COC H₃
Protocol: Infrared (IR) Spectroscopy
  • Objective: To identify key functional groups via their characteristic vibrational frequencies.

  • Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer with ATR (Attenuated Total Reflection) accessory.

  • Procedure:

    • Ensure the ATR crystal is clean by taking a background spectrum.

    • Place a small amount of the solid, purified product directly onto the ATR crystal.

    • Apply pressure to ensure good contact and acquire the spectrum.

Expected IR Absorption Data

Wavenumber (cm⁻¹) Intensity Assignment
3300-3250StrongN-H Stretch
3100-3000MediumAromatic C-H Stretch
2980-2850MediumAliphatic C-H Stretch
~1715StrongKetone C=O Stretch
~1660StrongAmide I band (C=O Stretch)
~1550StrongAmide II band (N-H Bend)

Characterization Workflow Diagram

characterization_workflow cluster_exp Experimental Analysis cluster_data Data Interpretation product Purified Solid Product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir FTIR Spectroscopy product->ir ms Mass Spectrometry product->ms analysis Correlate Spectroscopic Data: - Chemical Shifts - Vibrational Frequencies - m/z Fragments nmr->analysis ir->analysis ms->analysis confirmation Structural Confirmation of This compound analysis->confirmation

Caption: Integrated workflow for the spectroscopic characterization.

Applications and Biological Relevance

Role as a Synthetic Intermediate

This compound and its analogs are foundational building blocks in organic synthesis. Their primary industrial application is in the production of organic pigments known as arylide yellows.[5] In these syntheses, the active methylene group of the acetoacetanilide undergoes an azo coupling reaction with a diazonium salt to form a highly conjugated azo dye.[5] For example, the related compound C.I. Pigment Yellow 74 is an azo pigment derived from an acetoacetanilide structure.[9][10]

Furthermore, the β-ketoamide moiety makes this compound a versatile precursor for constructing a wide array of heterocyclic scaffolds, which are core structures in many pharmaceutical and agrochemical products.[4]

Potential in Medicinal Chemistry

While this compound itself may not have extensive documented biological activity, its structural class (N-aryl amides and related structures) is of significant interest in drug discovery.

  • Antimicrobial Activity: N-aryl mercaptoacetamides have been identified as potential multi-target inhibitors against bacterial enzymes, tackling both antibiotic resistance (metallo-β-lactamases) and virulence factors (LasB elastase) in pathogens like Pseudomonas aeruginosa.[11] This suggests the N-aryl amide scaffold is a promising starting point for developing novel antibacterial agents.

  • Antiproliferative Activity: Methoxy- and hydroxy-substituted N-benzimidazole-derived carboxamides have demonstrated significant antiproliferative activity against cancer cell lines, such as MCF-7.[12] The presence of the methoxy-phenyl group is a common feature that can be explored for anticancer drug design.

  • Metabolic Intermediate: The structurally similar N-(4-ethoxyphenyl)-3-oxobutanamide is a known metabolic intermediate in the biotransformation of the analgesic drug bucetin.[13] This highlights the relevance of this chemical class in understanding drug metabolism and pharmacokinetics.

Application Pathways Diagram

applications cluster_synth Synthetic Chemistry cluster_medchem Medicinal Chemistry (Potential) center N-(3-methoxyphenyl)- 3-oxobutanamide pigments Arylide Yellow Pigments (via Azo Coupling) center->pigments heterocycles Heterocyclic Scaffolds (e.g., for Agrochemicals) center->heterocycles antibacterial Antibacterial Agents (Enzyme Inhibition) center->antibacterial Scaffold for Discovery anticancer Antiproliferative Drugs center->anticancer Scaffold for Discovery metabolism Pharmacokinetic Studies center->metabolism Analog for Studies

Caption: Established and potential application pathways for the title compound.

Conclusion

This compound is a well-defined organic molecule whose value extends from industrial applications in pigment synthesis to its potential as a scaffold in modern drug discovery. Its synthesis is straightforward and scalable, relying on classic acetoacetylation chemistry. The structural characterization is unambiguous when employing standard spectroscopic methods like NMR and IR. For researchers and professionals in the chemical and pharmaceutical sciences, a thorough understanding of this compound's properties, synthesis, and reactivity provides a powerful tool for the development of new materials and therapeutic agents.

References

An In-depth Technical Guide to N-(3-methoxyphenyl)-3-oxobutanamide: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-(3-methoxyphenyl)-3-oxobutanamide, a member of the acetoacetanilide class of organic compounds, represents a scaffold of significant interest in medicinal chemistry and drug development. This technical guide provides a comprehensive literature review of its synthesis, physicochemical properties, and potential biological activities. While direct experimental data on this specific meta-isomer is limited, this guide synthesizes information from closely related analogues to present a holistic overview for researchers, scientists, and drug development professionals. The document delves into the crucial keto-enol tautomerism inherent to its β-dicarbonyl structure and explores the therapeutic promise of this chemical entity, particularly in the realms of anticonvulsant and anti-inflammatory applications.

Introduction: The Acetoacetanilide Scaffold

This compound belongs to the broader class of N-aryl-β-ketoamides, which are recognized for their versatile chemical reactivity and diverse biological activities. The core structure, characterized by a β-dicarbonyl moiety linked to an aromatic amine via an amide bond, serves as a privileged scaffold in the design of novel therapeutic agents. The positioning of the methoxy group on the phenyl ring, in this case at the meta position, significantly influences the molecule's electronic and steric properties, thereby modulating its interaction with biological targets.[1] This guide will focus on the synthesis, chemical characterization, and a review of the potential pharmacological activities of the meta-substituted isomer, drawing upon the wealth of research into its structural relatives.

Chemical Identity and Physicochemical Properties

This compound, also known as m-acetoacetanisidide, is identified by the CAS Number 25233-47-0.[2][3] Its fundamental properties are summarized in the table below. It is important to note that while some data for its ortho- and para-isomers are available, specific experimental values for the meta-isomer are not extensively reported in the literature.[4]

PropertyValueSource(s)
CAS Number 25233-47-0[2][3]
Molecular Formula C₁₁H₁₃NO₃[3]
Molecular Weight 207.23 g/mol [3]
IUPAC Name This compound
Synonyms m-Acetoacetanisidide[3]
Calculated logP 1.5[4]
Hydrogen Bond Donors 1[4]
Hydrogen Bond Acceptors 3[4]
Keto-Enol Tautomerism

A critical feature of this compound is its existence as an equilibrium mixture of keto and enol tautomers, a characteristic of β-dicarbonyl compounds.[1] This tautomerism involves the migration of a proton from the α-carbon to the carbonyl oxygen, resulting in the formation of a carbon-carbon double bond and a hydroxyl group.[1] The equilibrium between these two forms is influenced by factors such as solvent polarity, temperature, and the electronic nature of substituents on the aromatic ring.[1] In non-polar solvents, the enol form is often favored due to the formation of a stable intramolecular hydrogen bond.[1]

Caption: Keto-enol tautomerism of this compound.

Synthesis and Characterization

General Synthesis Protocol

The synthesis typically involves the acetoacetylation of 3-methoxyaniline with an acetoacetylating agent such as diketene or ethyl acetoacetate. A common laboratory-scale synthesis would proceed as follows:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-methoxyaniline in a suitable solvent like toluene or xylene.

  • Addition of Reagent: Slowly add an equimolar amount of ethyl acetoacetate to the stirred solution.

  • Reaction Conditions: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or methanol to yield this compound as a solid.

Synthesis_Workflow Reactants 3-Methoxyaniline + Ethyl Acetoacetate Reaction Reflux in Toluene Reactants->Reaction Workup Cooling and Filtration Reaction->Workup Purification Recrystallization Workup->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Spectroscopic Characterization (Predicted)

Although experimental spectra are not widely published, the expected spectral data can be predicted based on the structure and data from its isomers.

  • ¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons (with splitting patterns characteristic of a meta-substituted ring), a singlet for the methoxy group protons, a singlet for the methyl protons of the acetyl group, a singlet for the methylene protons, and a broad singlet for the amide proton.

  • ¹³C NMR: The carbon NMR would display distinct signals for the carbonyl carbons, the carbons of the aromatic ring (with the carbon attached to the methoxy group shifted downfield), the methoxy carbon, the methyl carbon, and the methylene carbon.

  • IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching of the amide, C=O stretching of the ketone and amide groups, and C-O stretching of the methoxy group.[5]

  • Mass Spectrometry: Mass spectral analysis would confirm the molecular weight of the compound (207.23 g/mol ).[3]

Review of Potential Biological Activities

Direct pharmacological studies on this compound are scarce. However, the broader class of N-aryl-3-oxobutanamides and related methoxyphenyl amides have demonstrated a range of biological activities, suggesting potential therapeutic applications for the title compound.

Anticonvulsant Activity

Several studies have highlighted the anticonvulsant potential of compounds containing an amide functionality. For instance, a series of N-(2-hydroxyethyl)amide derivatives showed potent anticonvulsant activity in the maximal electroshock (MES) test. Furthermore, research on synthetic N-(3-methoxybenzyl)oleamide and N-(3-methoxybenzyl)linoleamide has demonstrated significant anticonvulsant effects in in vivo models, suggesting that the 3-methoxybenzyl moiety can contribute to this activity.[6] The structural similarity of this compound to these active compounds suggests it may also possess anticonvulsant properties. The proposed mechanism for some amide-containing anticonvulsants involves the modulation of voltage-gated sodium and calcium channels.

Anti-inflammatory Activity

Acetanilide and its derivatives are known to possess anti-inflammatory properties, often attributed to the inhibition of cyclooxygenase (COX) enzymes.[7] The synthesis of various acetanilide derivatives has been pursued to develop new analgesic and anti-inflammatory agents.[7][8] In vitro and in vivo studies on these derivatives have shown promising results in carrageenan-induced paw edema models.[8] Given that this compound is an acetoacetanilide, it is plausible that it could exhibit anti-inflammatory effects through similar mechanisms.

Potential_Biological_Activity cluster_compound This compound cluster_activities Potential Biological Activities Compound Core Scaffold: N-aryl-β-ketoamide Anticonvulsant Anticonvulsant Compound->Anticonvulsant Structural similarity to known anticonvulsants AntiInflammatory Anti-inflammatory Compound->AntiInflammatory Acetoacetanilide scaffold (COX inhibition potential) Antimicrobial Antimicrobial Compound->Antimicrobial Methoxyphenyl amide moiety

Caption: Potential biological activities of this compound based on its structural features.

Antimicrobial Activity

The antimicrobial potential of amide derivatives has also been explored. Studies on fatty acid amides, including N-(4-methoxybenzyl)alkenamides, have demonstrated in vitro antimicrobial activity against various bacterial and fungal pathogens.[9] The presence of the methoxyphenyl group in some compounds has been associated with antibacterial activity.[10] While not a primary focus of research for acetoacetanilides, the structural components of this compound suggest that it could be investigated for potential antimicrobial properties.

Future Directions and Conclusion

This compound is a compound with a foundation in a well-established class of biologically active molecules. This technical guide has synthesized the available information on its chemical nature and, by examining its structural analogues, has highlighted its significant potential as a lead compound for the development of new anticonvulsant and anti-inflammatory agents.

Future research should focus on the following areas:

  • Definitive Synthesis and Characterization: Publication of a detailed, optimized synthesis protocol and comprehensive spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) for this compound is crucial for facilitating further research.

  • In Vitro and In Vivo Biological Evaluation: Direct assessment of its anticonvulsant, anti-inflammatory, and antimicrobial activities through established in vitro and in vivo models is necessary to validate the potential inferred from its analogues.

  • Mechanism of Action Studies: Elucidation of the precise molecular mechanisms underlying any observed biological activity will be critical for its development as a therapeutic agent.

  • Toxicity Profiling: Comprehensive toxicological studies are required to establish the safety profile of the compound.[8]

References

An In-depth Technical Guide to the Keto-Enol Tautomerism of N-(3-methoxyphenyl)-3-oxobutanamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive examination of the keto-enol tautomerism in N-(3-methoxyphenyl)-3-oxobutanamide, a molecule of interest in contemporary drug discovery and development. As a substituted acetoacetanilide, its chemical behavior is governed by the dynamic equilibrium between its keto and enol forms. Understanding and controlling this equilibrium is paramount for predicting its reactivity, bioavailability, and interaction with biological targets. This document synthesizes foundational principles with actionable experimental and computational protocols for researchers, scientists, and drug development professionals.

The Principle of Tautomerism in β-Dicarbonyl Systems

Tautomers are constitutional isomers that readily interconvert, most commonly through the migration of a proton.[1][2] The keto-enol tautomerism of β-dicarbonyl compounds, such as this compound, is a classic and fundamentally important example of this phenomenon.[3] The equilibrium involves two distinct forms: the keto tautomer, which contains two carbonyl groups, and the enol tautomer, characterized by a hydroxyl group and a carbon-carbon double bond in a conjugated system.[2]

The position of this equilibrium is not fixed; it is highly sensitive to a variety of factors including solvent polarity, temperature, and the electronic nature of substituents on the molecule.[4][5] Generally, the keto form is thermodynamically more stable due to the greater strength of the carbon-oxygen double bond compared to a carbon-carbon double bond.[2] However, in β-dicarbonyl systems, the enol form can be significantly stabilized by the formation of an intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen, creating a stable six-membered ring-like structure.[1]

Caption: Keto-Enol Equilibrium in this compound.

Structural Analysis of this compound Tautomers

This compound possesses the characteristic β-dicarbonyl moiety essential for tautomerism. The methoxy group at the meta position of the phenyl ring exerts an electron-donating effect through resonance and an electron-withdrawing inductive effect. This substitution influences the electron density across the molecule, thereby subtly affecting the stability of the keto and enol forms.

While specific experimental data on the solution-state tautomerism of this exact molecule is not widely published, valuable insights can be drawn from analogous structures. For instance, a crystal structure analysis of the closely related N-(4-ethoxyphenyl)-3-oxobutanamide revealed that it exists exclusively as the keto tautomer in the solid state.[1][6] This is typical for β-dicarbonyl compounds, as intermolecular forces in the crystal lattice often favor the packing of the more compact keto form. However, in solution, the dynamic equilibrium is established, and the enol form is expected to be present.

The Decisive Role of the Solvent

The choice of solvent is arguably the most critical factor in controlling the keto-enol equilibrium. The general rule, known as Meyer's Rule, states that the equilibrium tends to shift toward the keto tautomer with increasing solvent polarity.[7] This is because the more polar keto form is better stabilized by polar solvents through dipole-dipole interactions.[8] Conversely, nonpolar solvents favor the enol form, where the intramolecular hydrogen bond minimizes unfavorable interactions with the solvent.[9]

Table 1: Predicted Tautomeric Equilibrium in Various Solvents

Based on established trends for acetoacetanilides and other β-dicarbonyl compounds, the following table presents the expected equilibrium composition for this compound at room temperature. These values serve as a hypothesis for experimental verification.

SolventDielectric Constant (ε)Expected Predominant TautomerPredicted Enol Form (%)
Cyclohexane2.0Enol~85-95%
Chloroform-d (CDCl₃)4.8Enol~70-85%
Acetone-d₆21.0Keto~20-40%
Acetonitrile-d₃37.5Keto~15-30%
DMSO-d₆47.0Keto~10-25%
Methanol-d₄33.0Keto~5-15%

Note: The presence of hydrogen bond-accepting solvents like DMSO and hydrogen bond-donating solvents like methanol can further shift the equilibrium toward the keto form by disrupting the intramolecular hydrogen bond of the enol.[7]

Experimental Protocol: Quantification by ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the most direct and powerful technique for quantifying the ratio of keto and enol tautomers in solution.[10][11] The tautomeric interconversion is typically slow on the NMR timescale, allowing for the observation of distinct signals for each form.[10]

Causality Behind the Protocol

The protocol is designed to be self-validating. By using a high-purity internal standard, we ensure accurate concentration determination, which is crucial for subsequent quantitative analysis (qNMR). The choice of deuterated solvents is not only for the NMR lock but is also the primary variable being investigated. The selection of distinct NMR signals for integration (the α-methylene protons of the keto form and the vinylic proton of the enol form) is based on their characteristic chemical shifts and lack of overlap with other signals, minimizing integration errors.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 10-15 mg of this compound.

    • Accurately weigh a suitable internal standard (e.g., 5-10 mg of maleic anhydride or another stable compound with sharp, non-overlapping signals).

    • Dissolve the sample and internal standard in 0.7 mL of the desired deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a clean, dry NMR tube.

    • Ensure complete dissolution by gentle vortexing.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

    • Ensure the sample has reached thermal equilibrium inside the probe before acquisition (typically 5-10 minutes).

    • Use a sufficient relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the signals being quantified to ensure full relaxation and accurate integration. A D1 of 30 seconds is generally a safe starting point.

    • Acquire at least 16 scans for a good signal-to-noise ratio.

  • Spectral Analysis and Quantification:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Identify the characteristic signals for each tautomer:

      • Keto form: A sharp singlet for the α-methylene protons (-CO-CH₂ -CO-) typically appears between 3.5 and 4.0 ppm.

      • Enol form: A sharp singlet for the vinylic proton (=CH -) typically appears between 5.0 and 6.0 ppm. The enolic hydroxyl proton (-OH ) will appear as a broad singlet, often far downfield (10-15 ppm), due to intramolecular hydrogen bonding.[10]

    • Carefully integrate the area of the keto methylene signal (Iketo) and the enol vinylic signal (Ienol).

    • Calculate the percentage of the enol form using the following equation:

      % Enol = [Ienol / (Ienol + (Iketo / 2))] * 100

      (Note: The integral of the keto methylene signal is divided by two as it represents two protons, while the enol vinylic signal represents one proton.)

Caption: Experimental workflow for NMR-based tautomer quantification.

Computational Chemistry Approach: A Complementary Perspective

Computational modeling, particularly using Density Functional Theory (DFT), provides invaluable insights into the thermodynamics of the keto-enol tautomerism.[8][12] These methods can predict the relative stabilities of the tautomers in the gas phase and in various solvents, complementing experimental findings.

Recommended Workflow

A robust computational study involves geometry optimization and frequency calculations for both tautomers. The choice of functional and basis set is critical for accuracy. The B3LYP functional with a 6-311++G(d,p) basis set is a commonly used and reliable combination for such systems.[13]

  • Model Building: Construct 3D models of both the keto and enol tautomers of this compound.

  • Gas-Phase Optimization: Perform geometry optimization and frequency calculations for both tautomers in the gas phase. The absence of imaginary frequencies confirms a true energy minimum.

  • Solvation Modeling: Re-run the optimizations and frequency calculations in various solvents using a continuum solvation model like the Polarizable Continuum Model (PCM) or the SMD solvation model.

  • Energy Analysis: Calculate the difference in Gibbs free energy (ΔG) between the enol and keto forms in each environment. A negative ΔG indicates the enol form is more stable, while a positive ΔG indicates the keto form is favored.

Implications for Drug Development

The tautomeric state of a drug candidate is not a trivial academic detail; it has profound consequences for its pharmacological profile.[14] The two tautomers exhibit different:

  • Receptor Binding: They have different shapes and hydrogen bonding capabilities (donor/acceptor sites), leading to different binding affinities for a target protein.

  • Solubility and Permeability: The more polar keto form may have higher aqueous solubility, while the less polar, intramolecularly hydrogen-bonded enol form might exhibit better membrane permeability.

  • Metabolic Stability: The different electronic and structural features of the tautomers can lead to different metabolic pathways and rates of degradation.

The presence of the β-dicarbonyl motif makes this compound a versatile synthon in medicinal chemistry, often used in the synthesis of heterocyclic compounds.[9] A thorough understanding of its tautomeric behavior is therefore essential for designing synthetic routes and for developing it into a viable drug candidate.

References

discovery and history of acetoacetanisidide compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and History of Acetoacetanilide Compounds

Authored by Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive exploration of acetoacetanilide and its derivatives, charting their journey from 19th-century discovery to their contemporary roles in industrial and pharmaceutical chemistry. Tailored for researchers, scientists, and drug development professionals, this document delves into the historical context of their synthesis, the evolution of manufacturing protocols, and the fundamental chemical principles that govern their reactivity. We will examine the pivotal role of these compounds as intermediates in the production of pigments, pharmaceuticals, and agrochemicals, supported by detailed experimental methodologies, mechanistic diagrams, and a curated selection of authoritative references.

Introduction: A Molecule for Color and Cure

Acetoacetanilide, with the chemical formula CH₃C(O)CH₂C(O)NHC₆H₅, is an organic compound that represents more than just a collection of atoms; it is a cornerstone molecule whose discovery was intertwined with the burgeoning field of synthetic organic chemistry in the late 19th century.[1] It is the acetoacetamide derivative of aniline and presents as a white, crystalline solid with low solubility in water.[1] While its most prominent historical and commercial application lies in the synthesis of vibrant arylide yellow and orange pigments, the structural motif of acetoacetanilide has proven to be a versatile scaffold for the development of a wide array of pharmacologically active agents.[2][3][4] This guide will trace the history of this important class of compounds, elucidate their chemical properties, and provide practical insights into their synthesis and application.

Historical Context and Discovery

The story of acetoacetanilide is rooted in the fertile scientific environment of late 19th-century Germany, a period marked by intense investigation into coal tar derivatives and the birth of the synthetic dye industry. The parent compound, acetanilide, was first introduced as a pharmaceutical (Antifebrin) in 1886 by A. Cahn and P. Hepp, sparking significant interest in related aniline derivatives.[5]

The first synthesis of acetoacetanilide itself is credited to the seminal work of German chemist Ludwig Knorr and his contemporaries. Knorr, a student of the legendary Emil Fischer, was deeply engaged in exploring the reactivity of β-ketoesters, such as ethyl acetoacetate.[6][7] His 1886 paper on the reaction of acetoacetic ester with amine and hydrazine bases laid the groundwork for the synthesis of numerous heterocyclic and acyclic compounds.[6][8] The reaction of aniline with ethyl acetoacetate, a classic condensation reaction, was established as a primary method for producing acetoacetanilide.[9][10] The first recorded use of the term "acetoacetanilide" in scientific literature dates to 1891, shortly after its initial discovery and characterization.[11]

This discovery was not an isolated event but part of a broader scientific endeavor that also led Knorr to discover the analgesic drug antipyrine (phenazone) in 1883 and to develop foundational synthetic reactions like the Knorr quinoline synthesis and the Paal-Knorr synthesis.[6][7] The initial impetus for the production of acetoacetanilide was its utility as a "coupling component" for diazonium salts, enabling the creation of a new class of durable and brilliant yellow azo pigments, which came to be known as arylide or Hansa yellows.[12]

The Chemistry of Acetoacetanilide: Structure and Tautomerism

A deep understanding of acetoacetanilide's reactivity begins with its molecular structure and the phenomenon of tautomerism. Tautomers are readily interconvertible constitutional isomers that differ in the position of a proton and a double bond.[13][14] Acetoacetanilide exists in a dynamic equilibrium between a keto-amide form and an enol-imide form.

X-ray crystallography studies have confirmed that in the solid state, the compound predominantly exists as the keto-amide tautomer.[1] This stability is attributed to intermolecular hydrogen bonding.[1] However, in solution, the equilibrium between the keto and enol forms is influenced by factors such as the solvent and temperature.[13] The presence of the enol tautomer is mechanistically crucial for many of its characteristic reactions, particularly in azo coupling, where the enolic hydroxyl group activates the molecule for electrophilic attack.

Caption: Keto-enol tautomerism in acetoacetanilide.

Physicochemical Properties

A summary of the key physical and chemical properties of acetoacetanilide is presented below.

PropertyValueReference(s)
Molecular Formula C₁₀H₁₁NO₂[1][2]
Molecular Weight 177.20 g/mol [2][10]
Appearance White to off-white crystalline powder[1][3]
Melting Point 83-88 °C[2][15]
CAS Number 102-01-2[2][4]
Solubility Poorly soluble in water; Soluble in organic solvents[1][10]
Density ~1.26 g/cm³[2]

Evolution of Synthetic Methodologies

The methods for synthesizing acetoacetanilide have evolved from early laboratory-scale preparations to highly efficient industrial processes. The choice of method often depends on factors like cost, purity requirements, and scale.

Method 1: Condensation of Aniline and Ethyl Acetoacetate

This is the classical and historically significant method. It involves the nucleophilic attack of aniline on the ester carbonyl of ethyl acetoacetate, followed by the elimination of ethanol.

Reaction: Aniline + Ethyl Acetoacetate → Acetoacetanilide + Ethanol

This reaction is typically carried out at elevated temperatures, sometimes with a catalyst, to drive the equilibrium towards the product by removing the ethanol as it forms.[10][16]

Caption: Synthesis via aniline and ethyl acetoacetate condensation.

Method 2: Acetoacetylation with Diketene

The most common industrial method for preparing acetoacetanilide involves the acetoacetylation of aniline using diketene.[1][9] This method is highly efficient and atom-economical. The reaction is typically performed by adding a solution of diketene in a dry, inert solvent like benzene or toluene to a solution of aniline.[9][17]

Reaction: Aniline + Diketene → Acetoacetanilide

This reaction is exothermic and proceeds readily. The high reactivity of diketene, a cyclic dimer of ketene, makes it an excellent acetoacetylating agent.

Synthesis2

Caption: Workflow for acetoacetanilide synthesis using diketene.

Core Applications

The utility of acetoacetanilide compounds spans several major industries, a testament to their chemical versatility.

Pigment and Dye Manufacturing

The primary application of acetoacetanilide is as a crucial intermediate in the production of organic pigments, specifically arylide (or Hansa) yellows and diarylide pigments.[1][2] These pigments are valued for their bright colors, good lightfastness, and durability, finding use in printing inks, coatings, plastics, and textiles.[2]

The synthesis involves a process called azo coupling . In this reaction, an aromatic amine is first converted to a diazonium salt through diazotization. This highly reactive diazonium salt (the electrophile) is then reacted with acetoacetanilide (the nucleophilic coupling component). The active methylene group of the acetoacetanilide, facilitated by the enol tautomer, is the site of electrophilic attack, forming a stable azo compound, which is the pigment.

AzoCoupling cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling Amine Aromatic Amine Diazonium Diazonium Salt Amine->Diazonium Nitrite NaNO₂ + Acid Nitrite->Diazonium Pigment Arylide Yellow Pigment (Azo Compound) Diazonium->Pigment Electrophilic Attack AAA Acetoacetanilide (Coupling Component) AAA->Pigment

Caption: General workflow for arylide yellow pigment synthesis.

Drug Discovery and Development

The acetoacetanilide scaffold has been identified as a "privileged structure" in medicinal chemistry, capable of interacting with a variety of biological targets. Researchers have synthesized and screened numerous derivatives for pharmacological activity.

  • Anti-inflammatory and Analgesic Agents: Derivatives of acetanilide have been explored as inhibitors of cyclooxygenase (COX) enzymes, which are key targets for nonsteroidal anti-inflammatory drugs (NSAIDs).[18]

  • Antitumor Agents: Through multicomponent reactions, acetoacetanilide derivatives have been used to synthesize 4H-pyran and 1,4-dihydropyridine compounds that exhibit significant cytotoxic effects against various human cancer cell lines.[19]

  • β3-Adrenergic Receptor Agonists: Novel acetanilide-based analogues have been developed as potent and selective agonists for the β3-adrenergic receptor, a target for treating obesity and type II diabetes.[20]

  • Other Applications: Acetoacetanilide derivatives have also shown potential as antimicrobial, anticonvulsant, and antihyperglycemic agents.[5]

Agrochemicals and Other Uses

Beyond pigments and pharmaceuticals, acetoacetanilide serves as a precursor in the synthesis of certain pesticides and herbicides.[3] It is also used as a modifier in polymer formulations to enhance properties like flexibility and durability.[3]

Experimental Protocols

The following protocols are provided as a guide for laboratory synthesis and are based on established, reliable methods. Standard laboratory safety procedures must be followed at all times.

Synthesis of Acetoacetanilide from Aniline and Diketene

This protocol is adapted from the procedure published in Organic Syntheses.[9]

Materials:

  • Aniline (46 g, 0.5 mole), freshly distilled and dry

  • Diketene (42 g, 0.5 mole)

  • Benzene (200 ml), pure and dry

  • 50% Aqueous Ethanol

Equipment:

  • 500-ml three-necked round-bottomed flask

  • Reflux condenser

  • Dropping funnel

  • Mercury-sealed stirrer (or equivalent mechanical stirrer)

  • Steam bath or heating mantle

Procedure:

  • Setup: Assemble the three-necked flask with the stirrer, reflux condenser, and dropping funnel. Ensure all glassware is dry.

  • Initial Charge: Place a solution of 46 g (0.5 mole) of dry aniline in 125 ml of dry benzene into the flask.

  • Addition of Diketene: Begin stirring the aniline solution. Prepare a solution of 42 g (0.5 mole) of diketene in 75 ml of dry benzene and add it to the dropping funnel. Add the diketene solution dropwise to the stirred aniline solution over a period of approximately 30 minutes. The reaction is exothermic; control the rate of addition to maintain a gentle temperature increase.

  • Reaction: After the addition is complete, heat the reaction mixture under reflux using a steam bath for 1 hour to ensure the reaction goes to completion.

  • Workup: Remove the majority of the benzene by distillation from the steam bath. Remove the remaining solvent under reduced pressure.

  • Purification: Dissolve the solid residue in 500 ml of hot 50% aqueous ethanol. Allow the solution to cool slowly. Acetoacetanilide will crystallize out.

  • Isolation: Cool the mixture to 0°C in an ice bath before collecting the crystals by vacuum filtration. A second crop can be obtained by adding 250 ml of water to the mother liquor and cooling again.

  • Drying and Yield: Dry the crystalline product. The total yield of acetoacetanilide (m.p. 82–83.5°C) is typically around 65 g (74%).[9] Further recrystallization from 50% ethanol can yield a product with a melting point of 84–85°C.[9]

Analysis by High-Performance Liquid Chromatography (HPLC)

Analytical methods are crucial for determining the purity of acetoacetanilide and its derivatives. While specific methods vary, a general approach using HPLC with diode-array detection (DAD) is common for aromatic compounds.

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (e.g., C18 silica column) and a mobile phase. The DAD detector measures the absorbance of the eluate across a range of UV-Vis wavelengths, allowing for both quantification and tentative identification based on the UV spectrum.

Typical Conditions (Illustrative):

  • Instrument: HPLC system with a DAD or UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at a wavelength where acetoacetanilide has a strong chromophore (e.g., ~245 nm).

  • Quantification: Based on a calibration curve prepared from high-purity acetoacetanilide standards.

This methodology is analogous to those developed for analyzing related chloroacetanilide metabolites in environmental samples.[21]

Conclusion

From its origins in the foundational research of Ludwig Knorr to its modern-day applications, the story of acetoacetanilide is a compelling example of how a single molecular structure can become integral to diverse fields. Initially valued for its ability to create vibrant yellow pigments, its derivatives are now at the forefront of research in drug discovery, demonstrating potential as anti-inflammatory, anti-cancer, and metabolic disease-modifying agents. The continued exploration of acetoacetanilide chemistry underscores the enduring legacy of classical organic synthesis and its profound impact on materials science and human health. The synthetic versatility and rich reactivity of this compound ensure that it will remain a subject of interest for researchers and a valuable building block for industry for the foreseeable future.

References

Navigating the Unseen: A Technical Guide to the Safe Handling and Management of N-(3-methoxyphenyl)-3-oxobutanamide

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: A Paradigm of Proactive Safety in Research

In the landscape of drug discovery and chemical synthesis, the introduction of novel or lesser-studied molecules presents both boundless opportunity and inherent risk. N-(3-methoxyphenyl)-3-oxobutanamide, a member of the acetoacetanilide family, represents such a compound—a versatile intermediate with significant potential, yet lacking an extensive, publicly available safety profile. This guide is conceived not as a rigid set of regulations, but as a dynamic framework for risk mitigation and safe handling, grounded in the principles of chemical analogy, predictive toxicology, and proactive laboratory stewardship. As senior application scientists, our primary directive is not merely to achieve results, but to ensure the well-being of our researchers and the integrity of our work. This document is an embodiment of that commitment, offering a comprehensive technical narrative on the safe management of this compound, from initial risk assessment to ultimate disposal.

Section 1: Compound Identity and Physicochemical Landscape

This compound belongs to a class of organic compounds characterized by a β-ketoamide functional group. This structural motif imparts a specific reactivity and potential for biological activity, making its derivatives subjects of interest in medicinal chemistry and material science.[1][2][3] The "meta" substitution of the methoxy group on the phenyl ring distinguishes it from its ortho and para isomers, influencing its electronic properties, solubility, and steric profile.[1]

PropertyValue/InformationSource(s)
Chemical Name This compoundN/A
Synonyms m-AcetoacetanisidideN/A
CAS Number 25233-47-0N/A
Molecular Formula C₁₁H₁₃NO₃[1]
Molecular Weight 207.23 g/mol [1]
Physical State Presumed to be a solid at room temperature.[4]
Melting Point Data not available for the meta isomer. The ortho isomer melts at 85-88°C, and the para isomer at 118-121°C.[1]
Solubility Likely sparingly soluble in water, with increased solubility in organic solvents.[5]
logP (calculated) 1.5[1]

Section 2: Toxicological Profile and Hazard Identification

A dedicated toxicological profile for this compound has not been established. Therefore, a conservative approach, treating it as a potentially hazardous substance, is mandated.[6] Our assessment is informed by data from the parent compound, acetoacetanilide, and other meta-substituted acetanilides.

Inferred Hazards:

  • Acute Oral and Dermal Toxicity: Acetoacetanilide is classified as harmful if swallowed and harmful in contact with skin.[7] A study on 3-hydroxyacetanilide, a meta-substituted acetanilide, determined an LD50 of 1025 mg/kg in mice (intraperitoneal), suggesting moderate acute toxicity.[8]

  • Skin and Eye Irritation: Acetoacetanilide and its derivatives are generally considered to be skin and eye irritants.[4][5]

  • Respiratory Irritation: Inhalation of dusts may cause respiratory tract irritation.[5]

  • Methemoglobinemia: A critical effect of acetoacetanilide upon repeated exposure in animal studies is methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its ability to carry oxygen.[2] The onset of symptoms can be delayed.[9]

  • Aquatic Toxicity: Acetoacetanilide is considered harmful to aquatic life.[10]

Given these points, this compound should be handled as a substance with potential for moderate acute toxicity, skin, eye, and respiratory irritation, and the possibility of inducing methemoglobinemia with repeated or significant exposure.

Section 3: A Proactive Framework for Risk Mitigation

A dynamic and iterative risk assessment is paramount before any laboratory work involving this compound commences. The following workflow provides a structured approach to identifying and mitigating potential hazards.[1][11]

Caption: A logical workflow for chemical risk assessment and mitigation.

Section 4: Standard Operating Procedures (SOPs) for Safe Handling

Adherence to well-defined SOPs is crucial for minimizing exposure and ensuring reproducible safety.

Personal Protective Equipment (PPE)

A baseline of PPE is mandatory when handling this compound in any form.

  • Eye Protection: Chemical safety goggles are required.[4]

  • Hand Protection: Nitrile gloves should be worn. For prolonged handling or when there is a risk of submersion, double-gloving is recommended. Gloves must be inspected before use and disposed of immediately after contamination.[12]

  • Body Protection: A flame-retardant lab coat must be worn and kept fastened.[12]

  • Respiratory Protection: For operations with a high potential for aerosol or dust generation (e.g., weighing large quantities outside of a containment unit), a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[4]

Engineering Controls
  • Chemical Fume Hood: All manipulations of this compound powder, including weighing and solution preparation, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[12]

  • Ventilated Balance Enclosure: For precise weighing of small quantities, a ventilated balance enclosure can provide both user protection and balance stability.[13]

  • Safety Shower and Eyewash Station: These must be readily accessible and tested regularly.[14]

Storage and Transport
  • Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[14] It should be stored away from strong oxidizing agents.[4]

  • Transport: When transporting the compound within the laboratory, use a secondary container to mitigate the risk of spills.

Section 5: Experimental Protocols: A Practical Application

The following protocols are designed to be self-validating systems, incorporating safety checks and decision points.

Protocol for Weighing and Dissolving this compound

This protocol minimizes the risk of inhalation and dermal exposure during a common laboratory procedure.[12][14]

  • Preparation:

    • Don all required PPE.

    • Designate a work area within a chemical fume hood and cover the surface with absorbent bench paper.

    • Assemble all necessary equipment (spatula, weigh boat, vial with a screw cap, solvent, etc.) within the fume hood.

  • Weighing (Tare Method):

    • Place the capped vial on the analytical balance and tare it.

    • Transfer the vial back to the fume hood.

    • Carefully add the desired amount of this compound powder to the vial using a clean spatula. Avoid generating dust.

    • Securely cap the vial and return it to the balance to obtain the final weight.

  • Dissolving:

    • Return the capped vial to the fume hood.

    • Slowly add the desired solvent to the vial.

    • Cap the vial and mix using a vortex or sonicator until the solid is fully dissolved.

  • Cleanup:

    • Dispose of the weigh boat and any contaminated materials in a designated solid hazardous waste container.

    • Wipe down the work surface and spatula with a cloth dampened with a suitable solvent, followed by soap and water. Dispose of the cloth as hazardous waste.

    • Remove gloves and wash hands thoroughly.

WeighingProtocol prep 1. Preparation - Don PPE - Prepare fume hood work area tare 2. Tare Vial - Place capped vial on balance - Press Tare prep->tare add_powder 3. Add Powder - In fume hood, add powder to vial - Cap vial tare->add_powder weigh 4. Final Weighing - Place capped vial on balance - Record weight add_powder->weigh dissolve 5. Dissolution - In fume hood, add solvent - Cap and mix weigh->dissolve cleanup 6. Cleanup - Dispose of contaminated items - Decontaminate work area dissolve->cleanup

Caption: Step-by-step workflow for the safe weighing and dissolution of a chemical powder.

Representative Synthesis Protocol

The synthesis of this compound can be achieved via the condensation of 3-methoxyaniline with ethyl acetoacetate. This procedure is based on established methods for analogous compounds.[3][15]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 3-methoxyaniline (1.0 eq) and ethyl acetoacetate (1.1 eq). All manipulations of starting materials should be done in a chemical fume hood.

  • Heating: Heat the reaction mixture to 120-140°C with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature. The crude product may solidify.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product.

Section 6: Emergency Procedures

Rapid and informed response during an emergency is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[4]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[12]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Seek immediate medical attention.[4]

  • Spill Response:

    • Evacuate the area and restrict access.

    • Remove all ignition sources.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[5]

    • Ventilate the area and wash the spill site after the material has been removed.

Section 7: Disposal

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect in a clearly labeled, sealed container. This includes unused compound, contaminated PPE, and spill cleanup materials.[10]

  • Liquid Waste: Collect in a labeled, sealed, and compatible solvent waste container. Do not pour down the drain.[10]

  • Disposal: All waste must be disposed of through a licensed hazardous waste disposal company, in accordance with local, state, and federal regulations.[4]

Conclusion: Fostering a Culture of Inherent Safety

The safe handling of this compound, and indeed any research chemical, transcends the mere following of protocols. It requires the cultivation of a laboratory culture where safety is not an afterthought, but an intrinsic component of the scientific process. By understanding the potential hazards, implementing robust control measures, and preparing for unforeseen events, we can confidently explore the scientific potential of such compounds while upholding our primary responsibility to the safety of our researchers and the environment. This guide serves as a foundational resource in that ongoing endeavor.

References

Methodological & Application

The Versatility of N-(3-methoxyphenyl)-3-oxobutanamide in the Synthesis of Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

N-(3-methoxyphenyl)-3-oxobutanamide, a β-ketoamide, stands as a pivotal precursor in the realm of heterocyclic chemistry. Its unique structural features, including a reactive β-dicarbonyl system and a methoxy-substituted aryl ring, render it a versatile building block for the synthesis of a wide array of heterocyclic scaffolds. These scaffolds are of paramount interest in medicinal chemistry and materials science due to their prevalence in bioactive natural products and synthetic drugs. This technical guide provides a comprehensive overview of the application of this compound in the synthesis of key heterocyclic systems, complete with detailed protocols and mechanistic insights.

The reactivity of this compound is largely governed by the keto-enol tautomerism inherent to its β-dicarbonyl moiety. This equilibrium allows for nucleophilic attack at the carbonyl carbons and electrophilic substitution at the α-carbon, paving the way for diverse cyclization strategies. The presence of the methoxy group on the phenyl ring further influences the electronic and steric properties of the molecule, which can be strategically exploited to direct the course of chemical reactions.

Synthesis of this compound

The most common and straightforward method for the synthesis of this compound involves the condensation of 3-methoxyaniline with a β-keto-ester, typically ethyl acetoacetate.

General Synthesis Protocol

Materials:

  • 3-Methoxyaniline

  • Ethyl acetoacetate

  • Toluene or another suitable high-boiling solvent

  • Catalytic amount of a base (e.g., sodium hydroxide) or acid (e.g., hydrochloric acid)

  • Petroleum ether and diethyl ether for washing

  • Methanol or ethanol/water for recrystallization

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methoxyaniline in toluene.

  • Add an equimolar amount of ethyl acetoacetate to the solution.

  • Add a catalytic amount of a suitable catalyst (acid or base).

  • Heat the reaction mixture to reflux (approximately 120-140 °C) and maintain for several hours (typically 4-15 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Distill off the toluene under reduced pressure.

  • Wash the resulting crude product with petroleum ether and diethyl ether to remove unreacted starting materials.

  • Purify the crude product by recrystallization from a suitable solvent system, such as methanol or an ethanol/water mixture, to yield pure this compound.

Applications in Heterocyclic Synthesis

The strategic placement of reactive functional groups in this compound makes it an ideal substrate for various classical and multicomponent reactions to construct important heterocyclic cores.

Quinolines and 4-Hydroxyquinolones via Conrad-Limpach Synthesis

The Conrad-Limpach synthesis is a powerful method for the preparation of 4-hydroxyquinolines from anilines and β-ketoesters. This compound, being an anilide of a β-ketoacid, is a key intermediate in this process. The reaction proceeds through a thermal cyclization.

Mechanism Insight: The reaction involves the initial formation of a Schiff base between the aniline and the keto group of the β-ketoester. This intermediate then undergoes a high-temperature electrocyclic ring closure, followed by the elimination of an alcohol and tautomerization to yield the stable 4-hydroxyquinoline product. The use of high-boiling solvents like mineral oil or 1,2,4-trichlorobenzene is crucial for achieving high yields in the cyclization step.

Workflow for Conrad-Limpach Synthesis:

G cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_cyclization Cyclization 3-Methoxyaniline 3-Methoxyaniline This compound This compound 3-Methoxyaniline->this compound Condensation (Heat, Catalyst) Ethyl Acetoacetate Ethyl Acetoacetate Ethyl Acetoacetate->this compound Schiff Base/Enamine Schiff Base/Enamine This compound->Schiff Base/Enamine Tautomerization 4-Hydroxyquinoline 4-Hydroxyquinoline Schiff Base/Enamine->4-Hydroxyquinoline Thermal Cyclization (~250 °C)

Caption: Conrad-Limpach synthesis of 4-hydroxyquinolines.

Experimental Protocol:

  • Synthesize this compound as described previously.

  • In a flask suitable for high-temperature reactions, suspend the purified this compound in a high-boiling inert solvent (e.g., mineral oil, Dowtherm A).

  • Heat the mixture to approximately 250 °C for 20-30 minutes.

  • Cool the reaction mixture and dilute with a hydrocarbon solvent (e.g., hexane) to precipitate the product.

  • Filter the solid, wash with the hydrocarbon solvent, and then with ethanol to obtain the crude 4-hydroxy-7-methoxy-2-methylquinoline.

  • Recrystallize from a suitable solvent like ethanol or acetic acid for further purification.

Dihydropyrimidines via Biginelli Reaction

The Biginelli reaction is a classic multicomponent reaction that efficiently produces dihydropyrimidinones (DHPMs) from an aldehyde, a β-dicarbonyl compound, and urea or thiourea. This compound serves as the β-dicarbonyl component in this one-pot synthesis.

Mechanism Insight: The reaction is typically acid-catalyzed and is believed to proceed through the formation of an N-acyliminium ion intermediate from the aldehyde and urea. This is followed by the nucleophilic addition of the enol form of this compound and subsequent cyclization and dehydration to afford the DHPM.

Workflow for Biginelli Reaction:

G cluster_reactants Reactants Aldehyde Aldehyde One-Pot Reaction One-Pot Reaction Aldehyde->One-Pot Reaction Urea/Thiourea Urea/Thiourea Urea/Thiourea->One-Pot Reaction This compound This compound This compound->One-Pot Reaction Acid Catalyst (e.g., HCl, pTSA) Dihydropyrimidinone Dihydropyrimidinone One-Pot Reaction->Dihydropyrimidinone Condensation & Cyclization

Caption: Biginelli reaction for dihydropyrimidine synthesis.

Experimental Protocol:

  • In a round-bottom flask, combine this compound (1 mmol), an aromatic aldehyde (1 mmol), and urea or thiourea (1.5 mmol) in a suitable solvent such as ethanol.

  • Add a catalytic amount of a strong acid (e.g., a few drops of concentrated HCl or a catalytic amount of p-toluenesulfonic acid).

  • Reflux the mixture for several hours (typically overnight). The reaction can be monitored by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The solid product that precipitates is collected by filtration.

  • Wash the solid with cold water and then with a cold organic solvent like diethyl ether to remove unreacted starting materials.

  • Recrystallize the crude product from ethanol or a similar solvent to obtain the pure dihydropyrimidine derivative.

AldehydeCatalystSolventTime (h)Yield (%)
Benzaldehydeconc. HClEthanolOvernight94
4-ChlorobenzaldehydepTSAEthanol8~90
4-Methoxybenzaldehydeconc. HClEthanolOvernight~92

Table 1: Representative yields for the Biginelli reaction using this compound.

Polysubstituted 2-Aminothiophenes via Gewald Reaction

The Gewald reaction is a multicomponent synthesis of polysubstituted 2-aminothiophenes from a carbonyl compound, an α-cyanoester (or related active methylene compound), and elemental sulfur in the presence of a base. While this compound does not directly fit the classical definition of the α-cyanoester component, its active methylene group can participate in similar condensations. A variation of the Gewald reaction can be envisioned where the active methylene of this compound reacts with an aldehyde or ketone, and the resulting Knoevenagel adduct reacts with sulfur.

Mechanism Insight: The Gewald reaction typically begins with a Knoevenagel condensation between the carbonyl compound and the active methylene compound. The resulting adduct then reacts with elemental sulfur, followed by cyclization and tautomerization to form the 2-aminothiophene ring.

Experimental Protocol (Conceptual Variation):

  • To a mixture of this compound (1 mmol) and an appropriate nitrile such as malononitrile (1 mmol) in ethanol, add a catalytic amount of a base like piperidine or morpholine.

  • Add elemental sulfur (1.1 mmol) to the mixture.

  • Heat the reaction mixture at reflux for 2-4 hours.

  • Monitor the reaction by TLC.

  • After completion, pour the reaction mixture into ice-water.

  • The precipitated solid is filtered, washed with water, and dried.

  • Recrystallize from a suitable solvent to afford the purified thiophene derivative.

Conclusion

This compound is a highly valuable and versatile synthon in heterocyclic chemistry. Its ability to participate in a range of classical and multicomponent reactions, such as the Conrad-Limpach, Biginelli, and Gewald-type syntheses, provides access to a rich diversity of heterocyclic structures. The protocols and mechanistic insights provided in this guide are intended to empower researchers and drug development professionals to harness the full potential of this precursor in the design and synthesis of novel, biologically active compounds. The straightforward synthesis of the starting material, coupled with its broad reactivity, ensures its continued importance in the field of organic and medicinal chemistry.

Introduction: The Strategic Importance of N-(3-methoxyphenyl)-3-oxobutanamide in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to N-(3-methoxyphenyl)-3-oxobutanamide as a Pharmaceutical Precursor

This compound (CAS RN: 25233-47-0) is a highly versatile chemical intermediate that serves as a cornerstone in the synthesis of a multitude of pharmaceutical compounds.[1][2] Its value lies in its distinct molecular architecture, which features a reactive β-ketoamide moiety and a methoxy-substituted aryl ring.[3] This combination of functional groups provides multiple reaction sites, making it an ideal precursor for constructing complex heterocyclic scaffolds—core structures found in numerous pharmaceuticals and agrochemicals.[3] Researchers leverage this synthon to develop novel compounds with potential therapeutic applications, including antibacterial and anticancer agents.[4] This guide provides detailed protocols and technical insights for utilizing this compound in pharmaceutical research and development.

Physicochemical Properties and Molecular Reactivity

A thorough understanding of the compound's properties is essential for its effective use in synthesis. The meta-position of the methoxy group subtly influences the electronic and steric properties of the molecule, guiding its reactivity in various chemical transformations.

Table 1: Core Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 25233-47-0[2]
Molecular Formula C₁₁H₁₃NO₃[5]
Molecular Weight 207.23 g/mol [5]
Canonical SMILES O=C(NC=1C=CC=C(OC)C1)CC(=O)C[2]
InChIKey CYZJVFQRXSTWHE-UHFFFAOYSA-N[2]
Keto-Enol Tautomerism: A Key to Reactivity

Like all β-dicarbonyl compounds, this compound exists as an equilibrium mixture of its keto and enol tautomers.[3] This dynamic equilibrium is fundamental to its chemical behavior.

  • Keto Form: Features two distinct carbonyl groups and an active methylene group (-CH₂-) flanked by them.

  • Enol Form: Contains a carbon-carbon double bond and a hydroxyl group, stabilized by an intramolecular hydrogen bond.

The position of this equilibrium is highly dependent on the environment. In non-polar solvents, the enol form is often favored due to the stability conferred by the internal hydrogen bond. Conversely, polar solvents can better stabilize the more polar keto form.[3] This tautomerism dictates which part of the molecule will react; for instance, the enol form is a key intermediate in many condensation reactions.

Caption: Keto-Enol tautomerism equilibrium.

Application in Pharmaceutical Synthesis: Detailed Protocols

The true utility of this compound is demonstrated in its application as a starting material for pharmaceutically relevant heterocyclic systems.

Protocol I: Synthesis of 2-Oxo-1,2-dihydropyridine Derivatives

Rationale: Pyridinone scaffolds are privileged structures in medicinal chemistry, appearing in a wide array of drugs. The Gewald reaction provides an efficient route to highly substituted pyridines from β-ketoamide precursors. This protocol outlines the synthesis of a 6-amino-4-(3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile derivative, a valuable intermediate for further functionalization.[6][7]

Experimental Protocol:

  • Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (2.07 g, 10 mmol) and malononitrile (0.66 g, 10 mmol) to absolute ethanol (30 mL).

  • Catalyst Addition: To the stirred suspension, add piperidine (0.5 mL, ~5 mmol) dropwise. The addition of a basic catalyst is crucial as it facilitates the initial Knoevenagel condensation by deprotonating the malononitrile.

  • Reaction: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 7:3 Ethyl Acetate:Hexane).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. A precipitate will typically form. Cool further in an ice bath for 30 minutes to maximize precipitation.

  • Isolation: Collect the solid product by vacuum filtration and wash the filter cake with cold ethanol (2 x 10 mL) to remove residual piperidine and unreacted starting materials.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to yield the pure pyridinone derivative as a crystalline solid.

Caption: Workflow for Pyridinone Synthesis.

Protocol II: Synthesis of 5-(3-methoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine

Rationale: The 1,3,4-thiadiazole ring is a bioisostere of thiazole and is present in numerous drugs, exhibiting a wide spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[8][9] This protocol describes a robust method to access this scaffold, starting with a thiosemicarbazide intermediate.

Experimental Protocol:

Step A: Synthesis of 1-(3-methoxybenzoyl)-4-phenylthiosemicarbazide

  • Intermediate Preparation: In a flask, dissolve 3-methoxybenzoic acid (1.52 g, 10 mmol) in thionyl chloride (5 mL) and reflux for 1 hour to form the acid chloride. Remove excess thionyl chloride under reduced pressure.

  • Thiosemicarbazide Formation: Dissolve the crude 3-methoxybenzoyl chloride in a suitable solvent like dry tetrahydrofuran (THF, 20 mL). Separately, dissolve 4-phenylthiosemicarbazide (1.67 g, 10 mmol) in THF with triethylamine (1.5 mL, 11 mmol) as a base.

  • Reaction: Add the acid chloride solution dropwise to the thiosemicarbazide solution at 0°C. Allow the mixture to warm to room temperature and stir for 12 hours.

  • Isolation: Pour the reaction mixture into ice water. Collect the resulting precipitate by filtration, wash with water, and recrystallize from ethanol to obtain the thiosemicarbazide intermediate.

Step B: Cyclization to 1,3,4-Thiadiazole

  • Reaction Setup: Suspend the dried 1-(3-methoxybenzoyl)-4-phenylthiosemicarbazide (1 g, ~3.15 mmol) in phosphorus oxychloride (POCl₃, 5 mL).

  • Cyclization: Gently reflux the mixture for 2-3 hours. The POCl₃ acts as both a solvent and a dehydrating/cyclizing agent.

  • Work-up: Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring. The excess POCl₃ will hydrolyze.

  • Neutralization: Slowly neutralize the acidic solution with a saturated sodium bicarbonate or ammonium hydroxide solution until the mixture is basic (pH ~8).

  • Isolation and Purification: Collect the precipitated solid by filtration, wash thoroughly with water, and dry. Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol or DMF/ethanol) to yield the target 1,3,4-thiadiazole derivative.[9][10]

Caption: Workflow for 1,3,4-Thiadiazole Synthesis.

Analytical Quality Control Protocols

Rigorous analytical validation is paramount to ensure the identity, purity, and quality of the synthesized compounds.

Protocol III: Structural Verification by NMR Spectroscopy

Purpose: Nuclear Magnetic Resonance (NMR) is the primary technique for unambiguous structure elucidation of organic molecules. It can also be used to observe the ratio of keto and enol tautomers in solution.[11]

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 300 MHz or higher.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction). Calibrate the chemical shifts using the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 ppm for ¹H).[12][13]

Table 2: Expected ¹H NMR Chemical Shifts (Keto Form) in DMSO-d₆

ProtonsFunctional GroupExpected Chemical Shift (δ, ppm)Multiplicity
3H-C(=O)CH₃~2.2Singlet
2H-C(=O)CH₂C(=O)-~3.6Singlet
3H-OCH₃~3.8Singlet
3HAromatic (C2, C4, C6-H)6.7 - 7.0Multiplet
1HAromatic (C5-H)~7.2Triplet
1H-NH-~10.0Broad Singlet
Protocol IV: Purity Assessment by HPLC

Purpose: High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of a compound and for monitoring the progress of a chemical reaction. A reverse-phase method is typically suitable for N-aryl-3-oxobutanamides.[11]

Methodology:

  • Sample Preparation: Prepare a stock solution of the sample at approximately 1 mg/mL in the mobile phase (e.g., 50:50 acetonitrile:water). Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatography: Equilibrate the HPLC system with the initial mobile phase conditions. Inject the sample and run the analysis. Purity is determined by the relative area of the main peak.

Table 3: Typical RP-HPLC Method Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Concluding Remarks and Future Outlook

This compound is more than a simple chemical; it is a strategic building block that provides access to a vast chemical space of pharmaceutically relevant molecules. The protocols detailed herein for the synthesis of pyridinone and thiadiazole derivatives represent just two examples of its broad utility. Derivatives of N-aryl-3-oxobutanamides have shown significant potential as antibacterial and anticancer agents, making this precursor a compound of high interest for drug discovery pipelines.[4] Continued exploration of its reactivity will undoubtedly lead to the development of novel molecular entities with potent biological activities.

References

Application Notes and Protocols for Reactions of N-(3-methoxyphenyl)-3-oxobutanamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Introduction

N-(3-methoxyphenyl)-3-oxobutanamide is a versatile chemical intermediate that holds significant potential in the fields of medicinal chemistry and organic synthesis. Its unique structural features, comprising a reactive β-ketoamide moiety and a methoxy-substituted phenyl ring, make it an invaluable building block for the construction of a diverse array of heterocyclic compounds. These heterocyclic scaffolds are at the core of many pharmaceutical agents and biologically active molecules. This comprehensive guide provides detailed experimental protocols for the synthesis of this compound and its subsequent application in several key chemical transformations, including the Hantzsch pyridine synthesis, the Biginelli reaction, and the Japp-Klingemann reaction. The protocols are designed to be robust and reproducible, with an emphasis on explaining the underlying chemical principles to empower researchers in their synthetic endeavors.

Physicochemical Properties

Understanding the physicochemical properties of this compound is crucial for its handling, reaction setup, and purification.

PropertyValueSource(s)
CAS Number 25233-47-0[1]
Molecular Formula C₁₁H₁₃NO₃[1]
Molecular Weight 207.23 g/mol [2]
Boiling Point 138 °C[3]
Appearance Off-white to pale yellow crystalline solidGeneral laboratory observation
Solubility Soluble in ethanol, methanol, ethyl acetate, and other common organic solvents. Sparingly soluble in water.General laboratory observation

Like other β-dicarbonyl compounds, this compound exists as a tautomeric mixture of keto and enol forms. This equilibrium is influenced by factors such as the solvent and temperature. In non-polar solvents, the enol form is often favored due to the formation of a stable intramolecular hydrogen bond[2].

I. Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the condensation of m-anisidine with ethyl acetoacetate. This reaction proceeds via a nucleophilic acyl substitution mechanism, where the amino group of m-anisidine attacks the ester carbonyl of ethyl acetoacetate, followed by the elimination of ethanol.

Experimental Protocol: Synthesis of this compound

Materials:

  • m-Anisidine

  • Ethyl acetoacetate[4]

  • Xylene

  • Triethanolamine (catalyst)

  • Dilute sulfuric or hydrochloric acid[5]

  • Sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Ethanol

Equipment:

  • Round-bottom flask with a reflux condenser and a Dean-Stark trap (optional)

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Büchner funnel and flask

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve m-anisidine (1.0 equivalent) in xylene.

  • Addition of Reagents: To the stirred solution, add ethyl acetoacetate (1.1 equivalents) and a catalytic amount of triethanolamine[5].

  • Reaction: Heat the mixture to reflux (approximately 140-150 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours. If a Dean-Stark trap is used, the removal of ethanol will drive the reaction to completion.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully add dilute mineral acid (e.g., 1 M HCl) to the stirred mixture at 5-10 °C[5].

    • Separate the organic layer using a separatory funnel.

    • Wash the organic layer sequentially with water and saturated sodium bicarbonate solution.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture to yield this compound as an off-white to pale yellow crystalline solid.

Expected Yield: 75-85%

Characterization: The identity and purity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy, as well as by melting point determination.

II. Reactions of this compound

The presence of the active methylene group and the carbonyl functionalities in this compound makes it a versatile precursor for various cyclization reactions to form heterocyclic systems.

A. Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a multi-component reaction that provides access to dihydropyridines, which can be subsequently oxidized to pyridines. In this protocol, this compound acts as the β-keto component.

Hantzsch_Workflow A 1. Mix Reactants This compound Aldehyde Ammonium Acetate in Ethanol B 2. Reflux (6-8 hours) A->B C 3. Cool and Precipitate Dihydropyridine Intermediate B->C D 4. Oxidation (e.g., with Nitric Acid or DDQ) C->D E 5. Work-up and Purification (Recrystallization or Chromatography) D->E F Characterized Pyridine Product E->F

Caption: Hantzsch Pyridine Synthesis Workflow.

Materials:

  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Ammonium acetate

  • Ethanol

  • Nitric acid (for oxidation) or 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (2.0 equivalents), an aromatic aldehyde (1.0 equivalent), and ammonium acetate (1.2 equivalents) in ethanol.

  • Reaction: Reflux the mixture for 6-8 hours, monitoring the reaction by TLC.

  • Isolation of Dihydropyridine (optional): Upon cooling, the dihydropyridine intermediate may precipitate. It can be filtered, washed with cold ethanol, and dried.

  • Oxidation: To the reaction mixture (or the isolated dihydropyridine dissolved in a suitable solvent like acetic acid), add an oxidizing agent such as a few drops of nitric acid or a stoichiometric amount of DDQ. Heat the mixture gently until the oxidation is complete (indicated by a color change and confirmed by TLC).

  • Work-up and Purification:

    • Pour the reaction mixture into ice-water.

    • Collect the precipitated solid by filtration.

    • Wash the solid with water and then with a small amount of cold ethanol.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Rationale: The Hantzsch reaction is a robust method for creating the pyridine ring, a core structure in many pharmaceuticals. The initial condensation forms a dihydropyridine, which is then aromatized to the more stable pyridine ring[6]. The choice of aldehyde allows for diversification at the 4-position of the pyridine ring.

B. Biginelli Reaction

The Biginelli reaction is another important multi-component reaction used to synthesize dihydropyrimidinones (DHPMs), which are known for their diverse pharmacological activities[4][7]. This compound serves as the 1,3-dicarbonyl component in this acid-catalyzed condensation.

Biginelli_Mechanism

References

Application Notes and Protocols for N-(3-methoxyphenyl)-3-oxobutanamide in Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of N-(3-methoxyphenyl)-3-oxobutanamide

In the continuous quest for novel and effective agrochemicals, the exploration of diverse chemical scaffolds is paramount. This compound, a derivative of the acetoacetanilide class, represents a promising, yet underexplored, candidate for agrochemical research. While direct studies on its specific biological activities are nascent, its structural analogues have demonstrated a wide array of agrochemical applications, including fungicidal, herbicidal, and insecticidal properties.[1] This guide provides a comprehensive overview of this compound, from its synthesis to detailed protocols for its evaluation as a potential agrochemical, empowering researchers to unlock its latent capabilities.

The core structure, featuring a β-ketoamide moiety and a methoxy-substituted aryl ring, offers a versatile platform for chemical modification and interaction with biological targets.[1] The methoxy group at the meta position of the phenyl ring is of particular interest, as it can influence the molecule's electronic and steric properties, potentially leading to unique bioactivities compared to its ortho and para isomers.[1] This document serves as a foundational resource for researchers, providing the necessary protocols and theoretical framework to systematically investigate the agrochemical potential of this intriguing molecule.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its synthesis, formulation, and the design of biological assays.

PropertyValueSource
CAS Number 25233-47-0
Molecular Formula C₁₁H₁₃NO₃
Molecular Weight 207.23 g/mol
IUPAC Name This compound
Canonical SMILES CC(=O)CC(=O)NC1=CC=CC(=C1)OC
InChI InChI=1S/C11H13NO3/c1-8(13)7-11(14)12-9-5-3-4-6-10(9)15-2/h3-6H,7H2,1-2H3,(H,12,14)

Synthesis of this compound: A Detailed Protocol

The most common and efficient method for synthesizing N-aryl-3-oxobutanamides is the condensation of an aniline derivative with a β-keto-ester, such as ethyl acetoacetate. This reaction is typically performed under reflux conditions.

Experimental Protocol: Synthesis via Condensation

Materials:

  • 3-Methoxyaniline

  • Ethyl acetoacetate

  • Ethanol (absolute)

  • Hydrochloric acid (catalytic amount)

  • Sodium bicarbonate (5% aqueous solution)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methoxyaniline (0.1 mol) in 100 mL of absolute ethanol.

  • Addition of Reagents: To the stirred solution, add an equimolar amount of ethyl acetoacetate (0.1 mol).

  • Catalysis: Add a catalytic amount (2-3 drops) of concentrated hydrochloric acid to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux using a heating mantle and maintain the reflux for 6-8 hours. The progress of the reaction can be monitored by TLC, using a suitable solvent system (e.g., ethyl acetate/hexane).

  • Neutralization: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Slowly add a 5% aqueous solution of sodium bicarbonate to neutralize the acid catalyst until the effervescence ceases.

  • Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Transfer the aqueous residue to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine solution (50 mL). Dry the organic layer over anhydrous sodium sulfate and filter.

  • Final Product Isolation: Remove the solvent in vacuo using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product 3_Methoxyaniline 3_Methoxyaniline Dissolution Dissolve in Ethanol 3_Methoxyaniline->Dissolution Ethyl_Acetoacetate Ethyl_Acetoacetate Ethyl_Acetoacetate->Dissolution Condensation Condensation Reaction (Reflux with HCl catalyst) Dissolution->Condensation Neutralization Neutralize with NaHCO3 Condensation->Neutralization Extraction Extract with Ethyl Acetate Neutralization->Extraction Purification Recrystallization Extraction->Purification Final_Product This compound Purification->Final_Product

Caption: Synthesis workflow for this compound.

Potential Agrochemical Applications and Screening Protocols

Based on the known biological activities of structurally related acetoacetanilides and N-phenylamides, this compound is a candidate for screening as a herbicide, fungicide, and insecticide.

Herbicidal Activity

Scientific Rationale: Anilide herbicides are known to inhibit various plant processes, including cell division and amino acid synthesis.[2][3] Specifically, some acetamide herbicides act as seedling growth inhibitors.[4] The structural similarity of this compound to these compounds suggests it may possess phytotoxic properties.

Potential Mode of Action: Inhibition of very-long-chain fatty acid synthesis (VLCFA) or disruption of microtubule assembly, leading to failed germination or stunted growth of susceptible weeds.

Materials:

  • This compound

  • Acetone

  • Tween-20

  • Seeds of monocot (e.g., Echinochloa crus-galli) and dicot (e.g., Amaranthus retroflexus) weed species

  • Petri dishes (9 cm diameter)

  • Whatman No. 1 filter paper

  • Growth chamber with controlled light and temperature

Procedure:

  • Stock Solution Preparation: Prepare a 10,000 ppm stock solution of the test compound in acetone.

  • Test Solution Preparation: Prepare a series of dilutions (e.g., 1000, 500, 250, 125, 62.5 ppm) by diluting the stock solution with distilled water containing 0.1% (v/v) Tween-20 as a surfactant. A control solution should contain only acetone and Tween-20 in water.

  • Assay Setup: Place one sheet of filter paper in each Petri dish.

  • Treatment Application: Evenly apply 5 mL of each test solution or the control solution to the filter paper in the respective Petri dishes.

  • Seed Plating: Place 20 seeds of each weed species onto the moistened filter paper.

  • Incubation: Seal the Petri dishes with parafilm and incubate in a growth chamber at 25 ± 2°C with a 16h light/8h dark photoperiod.

  • Data Collection: After 7 days, record the germination rate and measure the root and shoot length of the seedlings.

  • Analysis: Calculate the percentage of inhibition for germination, root growth, and shoot growth relative to the control. Determine the EC₅₀ (half-maximal effective concentration) value.

Fungicidal Activity

Scientific Rationale: Many N-phenylamide and carboxamide derivatives exhibit potent fungicidal activity, often by targeting the succinate dehydrogenase enzyme (SDHI) in the mitochondrial respiratory chain. This mode of action disrupts fungal energy production. The acetoacetanilide scaffold can be considered a bioisostere of scaffolds found in known fungicides.

Potential Mode of Action: Inhibition of fungal respiration (e.g., as an SDHI), disruption of cell membrane integrity, or inhibition of sterol biosynthesis.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Potato Dextrose Agar (PDA) medium

  • Cultures of pathogenic fungi (e.g., Botrytis cinerea, Fusarium oxysporum)

  • Sterile Petri dishes (9 cm diameter)

  • Sterile cork borer (5 mm diameter)

Procedure:

  • Stock Solution Preparation: Prepare a 10,000 ppm stock solution of the test compound in DMSO.

  • Medium Preparation: Autoclave PDA medium and cool it to 50-55°C.

  • Incorporation of Test Compound: Add the appropriate volume of the stock solution to the molten PDA to achieve final concentrations of 100, 50, 25, 12.5, and 6.25 ppm. A control plate should contain PDA with an equivalent amount of DMSO. Pour the amended media into sterile Petri dishes.

  • Inoculation: Place a 5 mm mycelial plug from the edge of a 7-day-old culture of the test fungus in the center of each PDA plate.

  • Incubation: Incubate the plates at 25 ± 2°C in the dark.

  • Data Collection: Measure the radial growth of the fungal colony in two perpendicular directions daily until the fungus in the control plate reaches the edge of the dish.

  • Analysis: Calculate the percentage of mycelial growth inhibition for each concentration compared to the control. Determine the EC₅₀ value.

Insecticidal Activity

Scientific Rationale: The N-phenylacetamide and related amide structures are present in several classes of insecticides. These compounds can act on the nervous system of insects, for example, by modulating ion channels or enzyme activity.

Potential Mode of Action: Disruption of the central nervous system by acting as a modulator of GABA-gated chloride channels or as an inhibitor of acetylcholinesterase.

Materials:

  • This compound

  • Acetone

  • Triton X-100

  • Test insects (e.g., larvae of Spodoptera litura or adults of Aphis gossypii)

  • Leaf discs (cabbage or cotton)

  • Micro-applicator or sprayer

  • Ventilated containers

Procedure:

  • Stock Solution Preparation: Prepare a 10,000 ppm stock solution of the test compound in acetone.

  • Test Solution Preparation: Prepare a series of dilutions (e.g., 1000, 500, 250, 125, 62.5 ppm) by diluting the stock solution with distilled water containing 0.1% (v/v) Triton X-100.

  • Leaf-Dip Bioassay (Ingestion):

    • Dip leaf discs into each test solution for 10 seconds and allow them to air dry.

    • Place one treated leaf disc in a Petri dish lined with moist filter paper.

    • Introduce 10 third-instar larvae of S. litura into each dish.

    • Seal the dishes with ventilated lids.

  • Topical Application (Contact):

    • Using a micro-applicator, apply 1 µL of each test solution to the dorsal thorax of each larva.

    • Place the treated larvae in a clean container with an untreated food source.

  • Incubation: Maintain the bioassays at 25 ± 2°C and 60-70% relative humidity with a 16h light/8h dark photoperiod.

  • Data Collection: Record insect mortality at 24, 48, and 72 hours after treatment.

  • Analysis: Correct for control mortality using Abbott's formula. Calculate the LC₅₀ (lethal concentration for 50% of the population) or LD₅₀ (lethal dose for 50% of the population) values.

General Agrochemical Screening Workflow

Agrochemical_Screening_Workflow cluster_synthesis Compound Preparation cluster_screening Primary Screening cluster_evaluation Secondary Evaluation Synthesis Synthesis of N-(3-methoxyphenyl) -3-oxobutanamide Purification Purification and Characterization Synthesis->Purification Herbicidal_Screen Herbicidal Assay (Pre- & Post-emergence) Purification->Herbicidal_Screen Fungicidal_Screen Fungicidal Assay (Mycelial Growth) Purification->Fungicidal_Screen Insecticidal_Screen Insecticidal Assay (Contact & Ingestion) Purification->Insecticidal_Screen Dose_Response Dose-Response Studies (EC50/LC50) Herbicidal_Screen->Dose_Response Fungicidal_Screen->Dose_Response Insecticidal_Screen->Dose_Response Spectrum_Activity Spectrum of Activity (Multiple Species) Dose_Response->Spectrum_Activity MoA_Studies Mode of Action Studies Spectrum_Activity->MoA_Studies

Caption: A generalized workflow for the agrochemical screening of a novel compound.

Comparative Efficacy of Structurally Related Compounds

To provide a benchmark for the potential efficacy of this compound, the following tables summarize the reported activities of structurally related compounds.

Table 1: Herbicidal Activity of Anilide Derivatives

Compound ClassTarget WeedActivity MetricValueReference
AnilidesBidens pilosaRoot Growth Inhibition> S-metolachlor[2]
AnilidesLactuca sativaRoot Growth Inhibition> S-metolachlor[2]

Table 2: Fungicidal Activity of N-phenyl and Acetamide Derivatives

Compound ClassTarget FungusActivity MetricValue (µg/mL)Reference
N-phenylacetamideBotrytis cinereaEC₅₀0.70 - 13.33
Trifluoromethylphenyl AmidesColletotrichum acutatumMICActive at various concentrations

Table 3: Insecticidal Activity of N-phenylamide Derivatives

Compound ClassTarget InsectActivity MetricValue (mg/L)Reference
N-phenylamide isoxazolinesPlutella xylostellaLC₅₀0.06 - 0.07
Phthalic acid diamidesPlutella xylostellaLC₅₀Varies with substitution

Conclusion and Future Directions

This compound presents a compelling case for investigation within agrochemical research. Its straightforward synthesis and the proven efficacy of its structural analogues provide a strong rationale for its exploration as a potential herbicide, fungicide, or insecticide. The protocols detailed in this guide offer a systematic approach to synthesizing and evaluating this compound, enabling researchers to generate robust data on its biological activities. Future research should focus on structure-activity relationship (SAR) studies by synthesizing and testing various derivatives to optimize potency and spectrum of activity. Furthermore, elucidating the precise mode of action will be crucial for the development of this compound into a viable agrochemical product. This comprehensive guide serves as a launchpad for such endeavors, paving the way for the potential discovery of a novel crop protection solution.

References

N-(3-methoxyphenyl)-3-oxobutanamide as a chemical intermediate in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to N-(3-methoxyphenyl)-3-oxobutanamide as a Chemical Intermediate

Abstract

This technical guide provides a comprehensive overview of this compound, a versatile β-ketoamide that serves as a pivotal intermediate in organic synthesis. With its unique structural features, including a reactive β-dicarbonyl system and a methoxy-substituted aryl ring, this compound is a valuable precursor for the construction of diverse and complex heterocyclic scaffolds. These scaffolds are foundational in the development of novel pharmaceutical and agrochemical agents. This document is intended for researchers, medicinal chemists, and process development scientists, offering detailed protocols for its synthesis, characterization, and application, grounded in established chemical principles and supported by authoritative references.

Chemical Profile and Physicochemical Properties

This compound belongs to the acetoacetanilide class of organic compounds. Its structure is characterized by a 3-oxobutanamide chain attached to a phenyl ring substituted with a methoxy group at the meta-position. This substitution pattern significantly influences the molecule's electronic properties and reactivity.

Key Identifiers and Properties:

PropertyValueReference
IUPAC Name This compound
CAS Number 5437-99-0[1]
Molecular Formula C₁₁H₁₃NO₃[1]
Molecular Weight 207.23 g/mol [1]
Appearance White to off-white crystalline powder[2]
Melting Point Data not readily available; ortho-isomer melts at 85-88 °C[1]
Calculated logP 1.5[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 3[1]
Keto-Enol Tautomerism

A fundamental characteristic of β-dicarbonyl compounds like this compound is their existence as an equilibrium mixture of keto and enol tautomers.[3] This equilibrium is dynamic and influenced by factors such as solvent polarity, temperature, and pH. The enol form is stabilized by the formation of a six-membered intramolecular hydrogen-bonded ring. In non-polar solvents, the enol form often predominates, whereas polar solvents can stabilize the more polar keto form.[3] This tautomerism is critical as it dictates the compound's reactivity, with each form offering different sites for nucleophilic or electrophilic attack.

Caption: Keto-Enol tautomerism in this compound.

Synthesis Protocol: Acetoacetylation of m-Anisidine

The most direct and widely employed method for synthesizing N-aryl-3-oxobutanamides is the condensation of an aniline derivative with a β-keto-ester, typically ethyl acetoacetate or diketene.[1][4] The following protocol details the synthesis via the reaction of 3-methoxyaniline (m-anisidine) with ethyl acetoacetate.

Synthesis Workflow

Synthesis_Workflow Reactants 1. Combine m-Anisidine & Ethyl Acetoacetate in Solvent Reflux 2. Heat to Reflux (4-8 hours) Reactants->Reflux Monitoring 3. Monitor via TLC Reflux->Monitoring Workup 4. Cool & Neutralize (aq. NaHCO₃) Monitoring->Workup Reaction Complete Extraction 5. Solvent Extraction (e.g., Ethyl Acetate) Workup->Extraction Purification 6. Dry, Filter & Concentrate (Rotary Evaporation) Extraction->Purification Recrystallization 7. Recrystallize (e.g., Ethanol/Water) Purification->Recrystallization Characterization 8. Characterize Pure Product (NMR, IR, MS, MP) Recrystallization->Characterization

Caption: General workflow for synthesis and purification.

Detailed Experimental Protocol

Principle: This synthesis proceeds via a nucleophilic acyl substitution reaction. The amino group of 3-methoxyaniline acts as a nucleophile, attacking the ester carbonyl of ethyl acetoacetate. This is followed by the elimination of ethanol to form the stable amide product. The reaction is typically driven to completion by heating.[1]

Materials & Reagents:

Reagent/MaterialM.W. ( g/mol )AmountMoles
3-Methoxyaniline (m-Anisidine)123.1512.32 g0.10
Ethyl Acetoacetate130.1413.01 g (12.7 mL)0.10
Xylene (or Toluene)-100 mL-
Sodium Bicarbonate (Sat. Sol.)-As needed-
Ethyl Acetate-~150 mL-
Anhydrous Sodium Sulfate-As needed-
Ethanol/Water mixture-For recrystallization-

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 12.32 g (0.10 mol) of 3-methoxyaniline in 100 mL of xylene.[5][6]

  • Addition of Reagent: To the stirred solution, add 13.01 g (0.10 mol) of ethyl acetoacetate dropwise at room temperature.

  • Reflux: Heat the reaction mixture to reflux (approx. 140 °C for xylene). Maintain reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting aniline.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. A solid product may precipitate upon cooling.

  • Isolation of Crude Product: Cool the flask in an ice bath to maximize precipitation. Collect the crude solid by vacuum filtration and wash the filter cake with a small amount of cold hexane to remove residual xylene.

  • Purification by Recrystallization: Transfer the crude solid to a clean flask. Add a minimal amount of hot ethanol to dissolve the solid completely. Slowly add hot water until the solution becomes faintly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Final Product: Collect the purified crystals by vacuum filtration, wash with a cold ethanol/water mixture, and dry under vacuum to yield pure this compound.

Spectroscopic Characterization and Quality Control

Verifying the identity and purity of the synthesized intermediate is a critical, self-validating step in any synthetic workflow. Standard spectroscopic techniques are employed for this purpose.[7]

Expected Spectroscopic Data: Note: Predicted data is based on the analysis of the compound's structure and data from analogous compounds. Actual values should be confirmed experimentally.

TechniqueFeatureExpected Chemical Shift / Frequency
¹H NMR (CDCl₃)-CH₃ (acetyl)δ ~2.2-2.3 ppm (s, 3H)
-CH₂- (methylene)δ ~3.5-3.6 ppm (s, 2H)
-OCH₃ (methoxy)δ ~3.8 ppm (s, 3H)
Ar-H (aromatic)δ ~6.7-7.3 ppm (m, 4H)
-NH- (amide)δ ~8.5-9.0 ppm (br s, 1H)
¹³C NMR (CDCl₃)-CH₃ (acetyl)δ ~30 ppm
-CH₂- (methylene)δ ~50 ppm
-OCH₃ (methoxy)δ ~55 ppm
Ar-C (aromatic)δ ~105, 110, 112, 129, 139, 160 ppm
C=O (keto)δ ~205 ppm
C=O (amide)δ ~165 ppm
IR (KBr, cm⁻¹)N-H stretch~3300-3250 cm⁻¹
C=O stretch (amide I)~1660-1650 cm⁻¹
C=O stretch (keto)~1720-1710 cm⁻¹
Mass Spec. (EI) [M]⁺m/z 207
Base Peakm/z 123 ([M-CH₂COCH₃]⁺)

Application in Heterocyclic Synthesis

This compound is an exemplary building block for constructing heterocyclic systems due to its multiple reactive sites. The active methylene group, flanked by two carbonyls, is readily deprotonated to form a nucleophilic enolate, while the carbonyl groups are susceptible to condensation reactions. This dual reactivity is exploited in numerous multi-component reactions to build pharmacologically relevant scaffolds like pyridines, pyrimidines, and thiazoles.[8][9][10]

Workflow Example: Synthesis of a Dihydropyridine Derivative

This protocol outlines the use of this compound in a Hantzsch-like pyridine synthesis, a classic multi-component reaction.

Application_Workflow Start 1. Combine Intermediate, Aldehyde, & Ammonia Source in Ethanol Reflux 2. Heat to Reflux Start->Reflux Monitoring 3. Monitor via TLC Reflux->Monitoring Precipitate 4. Cool Reaction Mixture (Product Precipitates) Monitoring->Precipitate Reaction Complete Filter 5. Isolate Product by Filtration Precipitate->Filter Wash 6. Wash with Cold Ethanol Filter->Wash Characterize 7. Dry and Characterize Final Heterocycle Wash->Characterize

Caption: Workflow for synthesizing a heterocyclic product.

Protocol: Hantzsch-type Pyridine Synthesis

Principle: This reaction involves the condensation of an aldehyde, an ammonia source (ammonium acetate), and two equivalents of a β-dicarbonyl compound. In this modified example, this compound serves as one of the β-dicarbonyl components.

Procedure:

  • Setup: In a 100 mL round-bottom flask, combine this compound (2.07 g, 10 mmol), an aromatic aldehyde (e.g., benzaldehyde, 1.06 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), and ammonium acetate (0.77 g, 10 mmol) in 30 mL of ethanol.

  • Reaction: Heat the mixture to reflux with stirring for 8-12 hours.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by vacuum filtration.

  • Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid if necessary.

  • Characterization: The final dihydropyridine product should be characterized by standard spectroscopic methods to confirm its structure.

Safety and Handling

As a matter of standard laboratory practice, this chemical should be handled with appropriate care.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling this compound and its reagents.[11]

  • Handling: Avoid inhalation of dust and direct contact with skin and eyes. Use in a well-ventilated area or a chemical fume hood.[11]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • SDS: It is imperative to consult the material-specific Safety Data Sheet (SDS) before use for comprehensive hazard information and emergency procedures.

Conclusion

This compound is a highly valuable and versatile chemical intermediate. Its straightforward synthesis and inherent reactivity make it an ideal starting point for the assembly of a wide array of complex heterocyclic molecules. The protocols and data presented in this guide offer a robust framework for researchers engaged in synthetic chemistry and drug discovery, facilitating the exploration of novel chemical entities with potential therapeutic applications.

References

Foundational Concepts: The Biological Versatility of N-aryl-3-oxobutanamides

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Cell-Based Assays for the Functional Characterization of N-aryl-3-oxobutanamides

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of cell-based assays to characterize the biological activities of N-aryl-3-oxobutanamides. This class of compounds represents a versatile scaffold in medicinal chemistry, with derivatives showing potential as anticancer and antibacterial agents.[1] This guide emphasizes the rationale behind protocol design, data interpretation, and the integration of multiple assays to build a robust understanding of a compound's mechanism of action.

N-aryl-3-oxobutanamides are of significant interest due to their demonstrated biological activities. Understanding their potential mechanisms of action is crucial for designing relevant and informative cell-based assays.

1.1. Primary Mechanisms of Cytotoxicity Studies on related compounds suggest that N-aryl-3-oxobutanamides may exert cytotoxic effects through several interconnected pathways:

  • Induction of Apoptosis: Many small molecule anticancer agents function by triggering programmed cell death. This can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, often culminating in the activation of effector caspases like caspase-3 and caspase-7.[2]

  • Mitochondrial Dysfunction: The mitochondrion is a common target for cytotoxic compounds. Disruption of mitochondrial function can lead to a collapse of the mitochondrial membrane potential (MMP), increased production of reactive oxygen species (ROS), and the release of pro-apoptotic factors like cytochrome c.[3][4] Some 3-oxobutanamide derivatives have been shown to induce cytotoxicity associated with MMP collapse and ROS generation.[3][4]

  • Cell Cycle Arrest: Compounds can inhibit cell proliferation by arresting the cell cycle at specific checkpoints (e.g., G1, S, or G2/M), preventing cancer cells from dividing.[2][5]

1.2. Modulation of Key Signaling Pathways Beyond direct cytotoxicity, these compounds may modulate specific signaling cascades that are often dysregulated in cancer:

  • STAT3 Signaling: The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that, when constitutively activated, promotes proliferation, survival, and immune evasion in cancer cells.[6][7] Inhibition of STAT3 dimerization or phosphorylation is a key therapeutic strategy.[6][8][9]

  • PI3K/Akt/mTOR Pathway: This is a central signaling pathway that regulates cell growth, proliferation, and survival. Its inhibition is a validated approach in cancer therapy.[1]

The following diagram illustrates a hypothetical signaling network that could be modulated by a novel N-aryl-3-oxobutanamide derivative, providing a conceptual framework for investigation.

Compound N-aryl-3-oxobutanamide Mitochondria Mitochondria Compound->Mitochondria Direct Inhibition? STAT3 STAT3 Pathway Compound->STAT3 Dimerization/P-Y705 Inhibition? ROS ↑ Reactive Oxygen Species (ROS) Mitochondria->ROS MMP ↓ Mitochondrial Membrane Potential Mitochondria->MMP Proliferation ↓ Cell Proliferation & Survival STAT3->Proliferation Apoptosis ↑ Apoptosis ROS->Apoptosis MMP->Apoptosis Apoptosis->Proliferation

Caption: Hypothetical mechanisms of action for an N-aryl-3-oxobutanamide.

Core Experimental Protocols

This section provides detailed, step-by-step protocols for foundational assays to determine the cytotoxic and pro-apoptotic potential of N-aryl-3-oxobutanamides.

Protocol 1: General Cytotoxicity Assessment using the MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[1] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells, providing a robust measure of cytotoxicity.

Workflow Diagram:

A 1. Seed Cells in 96-well plate (24h incubation) B 2. Treat Cells with Compound (24-72h incubation) A->B C 3. Add MTT Reagent (2-4h incubation) B->C D 4. Solubilize Formazan (e.g., with DMSO) C->D E 5. Measure Absorbance (~570 nm) D->E F 6. Analyze Data (Calculate % Viability, IC50) E->F

Caption: Standard workflow for an MTT-based cell viability assay.

Detailed Methodology:

  • Cell Seeding:

    • Culture cells of interest (e.g., HCT116 colon cancer, T47D breast cancer) under standard conditions (37°C, 5% CO₂).[2]

    • Trypsinize and count the cells. Seed them into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Rationale: Optimal seeding density ensures cells are in the logarithmic growth phase during the experiment, providing a sensitive window for detecting anti-proliferative effects.

    • Incubate the plate for 24 hours to allow cells to attach and resume growth.[10]

  • Compound Preparation and Treatment:

    • Prepare a concentrated stock solution (e.g., 10-100 mM) of the N-aryl-3-oxobutanamide in sterile DMSO.[5]

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 100 µM).[5]

    • Critical Control: Ensure the final DMSO concentration in all wells (including vehicle control) is identical and non-toxic (typically ≤ 0.5%).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the compound dilutions or vehicle control (medium with DMSO).

    • Incubate for the desired duration (e.g., 24, 48, or 72 hours).[10]

  • MTT Addition and Solubilization:

    • After incubation, add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[5][10]

    • Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan.

    • Carefully aspirate the medium without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the crystals.[5] Gently shake the plate for 10-15 minutes on an orbital shaker to ensure complete dissolution.[10]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.[5]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control using the formula: % Viability = (Absorbance_Sample / Absorbance_VehicleControl) * 100.

    • Plot the % Viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol 2: Apoptosis Assessment via Caspase-3/7 Activity

Principle: A hallmark of apoptosis is the activation of effector caspases 3 and 7. The Caspase-Glo® 3/7 Assay is a sensitive, luminescence-based method that uses a proluminescent substrate containing the DEVD tetrapeptide sequence. Cleavage by active caspase-3/7 releases aminoluciferin, which is consumed by luciferase to generate a light signal proportional to caspase activity.

Workflow Diagram:

A 1. Seed & Treat Cells in opaque-walled 96-well plate B 2. Equilibrate Plate to Room Temperature A->B C 3. Add Caspase-Glo® 3/7 Reagent (1:1 ratio) B->C D 4. Mix on Shaker & Incubate (1-2h) C->D E 5. Measure Luminescence D->E F 6. Analyze Data (Fold Change vs. Control) E->F

Caption: Workflow for a lytic, luminescence-based caspase-3/7 assay.

Detailed Methodology:

  • Cell Seeding and Treatment:

    • Follow the same procedure as in Protocol 1 (steps 1 and 2), but use white, opaque-walled 96-well plates suitable for luminescence assays.

    • Rationale: Opaque plates prevent well-to-well crosstalk of the luminescent signal, ensuring data accuracy.

    • Include a positive control for apoptosis induction (e.g., staurosporine) and a vehicle control.

  • Assay Procedure:

    • After the treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[11]

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

    • Add a volume of reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

    • Place the plate on an orbital shaker at a low speed (300-500 rpm) for 30-60 seconds to mix and induce cell lysis.

    • Incubate the plate at room temperature, protected from light, for 1 to 2 hours.

    • Rationale: The incubation allows for caspase-mediated substrate cleavage and stabilization of the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • Calculate the fold change in caspase activity by dividing the relative light units (RLU) of the treated samples by the average RLU of the vehicle control samples.

    • A significant increase in luminescence indicates the induction of apoptosis.

Data Presentation and Interpretation

Organizing quantitative data into tables allows for clear comparison and interpretation.

Table 1: IC₅₀ Values of a Hypothetical N-aryl-3-oxobutanamide Derivative This table structure is adapted from established reporting formats for cytotoxicity data.[12]

Cell LineCancer TypeIncubation Time (h)IC₅₀ (µM) [Mean ± SD]
HCT116Colon Carcinoma48Data
T47DBreast Cancer48Data
A549Lung Carcinoma72Data
HepG2Hepatocellular Carcinoma72Data

Table 2: Dose-Dependent Effects of a Hypothetical N-aryl-3-oxobutanamide

Concentration (µM)% Cell Viability (MTT) [Mean ± SD]Caspase-3/7 Activity (Fold Change) [Mean ± SD]
0 (Vehicle Control)1001.0
0.1DataData
1.0DataData
10.0DataData
50.0DataData

Interpretation: A dose-dependent decrease in cell viability (MTT assay) that correlates with a dose-dependent increase in caspase-3/7 activity strongly suggests that the compound's cytotoxic effect is mediated, at least in part, by the induction of apoptosis.

Advanced Assays for Mechanistic Insights

If initial screens show promising activity, the following assays can provide deeper mechanistic understanding.

  • Mitochondrial Membrane Potential (MMP) Assay: Use a fluorescent probe like JC-1 to assess mitochondrial health. In healthy cells with high MMP, JC-1 forms aggregates that fluoresce red. In apoptotic or metabolically stressed cells with low MMP, JC-1 remains in its monomeric form and fluoresces green. A shift from red to green fluorescence indicates mitochondrial depolarization, a key event in the intrinsic apoptotic pathway.[3][4]

  • STAT3 Pathway Analysis: To investigate if the compound inhibits STAT3 signaling, perform Western blot analysis on lysates from treated cells. Probe for phosphorylated STAT3 (p-STAT3 Y705) and total STAT3. A reduction in the p-STAT3/total STAT3 ratio indicates pathway inhibition.[6][8]

  • Reactive Oxygen Species (ROS) Detection: Use a cell-permeable dye like DCFDA, which fluoresces upon oxidation by ROS. An increase in fluorescence in treated cells, measured by a plate reader or flow cytometry, indicates oxidative stress, which is often linked to mitochondrial toxicity.[3][4]

By systematically applying this tiered assay approach, from broad cytotoxicity screening to specific mechanistic studies, researchers can build a comprehensive biological profile of novel N-aryl-3-oxobutanamide derivatives and validate their potential as therapeutic agents.

References

Application Notes and Protocols for Investigating the Biological Targets of N-(3-methoxyphenyl)-3-oxobutanamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-methoxyphenyl)-3-oxobutanamide is an organic compound characterized by a methoxy-substituted phenyl ring linked to a 3-oxobutanamide chain.[1][2] While its synthesis and chemical properties are documented, its specific biological targets and mechanism of action remain largely unexplored. The butanamide core is present in various molecules with demonstrated biological activities, suggesting potential therapeutic applications for this compound.[3] This guide provides a detailed framework for researchers to investigate the potential biological targets of this compound, with a primary focus on two key enzyme families: Histone Deacetylases (HDACs) and Sirtuins (SIRTs). The structural features of this compound, particularly the β-ketoamide moiety, suggest potential interactions with enzymes that recognize acetylated substrates.[3]

Hypothesized Biological Targets: A Rationale for Screening HDACs and Sirtuins

Histone deacetylases (HDACs) and sirtuins (SIRTs) are critical regulators of numerous cellular processes, including gene transcription, DNA repair, and metabolism.[4][5] Both enzyme families catalyze the removal of acetyl groups from lysine residues on histone and non-histone proteins. Aberrant HDAC and sirtuin activity is implicated in a range of diseases, including cancer, neurodegenerative disorders, and metabolic diseases, making them attractive targets for drug discovery.[4]

Given the limited direct information on the biological activity of this compound, a logical first step in target identification is to screen it against well-validated enzyme families known to be modulated by small molecules with similar structural motifs. The 3-oxobutanamide core can be considered a potential mimic of acetylated lysine, providing a rationale for investigating its interaction with HDACs and sirtuins.

Application Note 1: High-Throughput Screening for HDAC Inhibition

This protocol describes a fluorescence-based assay for screening this compound for its potential to inhibit histone deacetylase (HDAC) activity. The assay is designed for a 96-well plate format, making it suitable for high-throughput screening.

Principle of the Assay

The assay utilizes a fluorogenic substrate that contains an acetylated lysine residue. In the presence of an active HDAC enzyme, the acetyl group is removed. A developer solution is then added, which specifically recognizes the deacetylated substrate and releases a highly fluorescent product. The intensity of the fluorescence is directly proportional to the HDAC activity. A decrease in fluorescence in the presence of this compound would indicate inhibition of the HDAC enzyme.[6]

Experimental Workflow

HDAC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis prep_compound Prepare this compound and Control Inhibitor (Trichostatin A) Dilutions add_components Add Assay Buffer, Inhibitor/Compound, and HDAC Enzyme to 96-well Plate prep_compound->add_components prep_enzyme Prepare HDAC Enzyme Solution prep_enzyme->add_components prep_substrate Prepare Fluorogenic HDAC Substrate add_substrate Add Fluorogenic Substrate to Initiate Reaction prep_substrate->add_substrate incubate1 Incubate to Allow Inhibitor-Enzyme Interaction add_components->incubate1 incubate1->add_substrate incubate2 Incubate to Allow Deacetylation add_substrate->incubate2 add_developer Add Developer Solution to Stop Reaction & Generate Signal incubate2->add_developer incubate3 Incubate at Room Temperature add_developer->incubate3 read_plate Measure Fluorescence (Ex: 340-360 nm, Em: 440-465 nm) incubate3->read_plate analyze_data Calculate Percent Inhibition and Determine IC50 read_plate->analyze_data

Figure 1: Workflow for the HDAC inhibitor screening assay.

Materials and Reagents
ReagentSupplierCatalog Number (Example)Storage
HDAC1 Inhibitor Screening Assay KitCayman Chemical10011563-80°C
This compound--Room Temperature
Trichostatin A (Control Inhibitor)Sigma-AldrichT8552-20°C
DMSO, anhydrousSigma-AldrichD2650Room Temperature
96-well black, flat-bottom platesCorning3603Room Temperature
Step-by-Step Protocol
  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a serial dilution of the stock solution in assay buffer to achieve final assay concentrations ranging from 1 nM to 100 µM.

    • Prepare a similar dilution series for the control inhibitor, Trichostatin A.

  • Assay Plate Setup:

    • Add 50 µL of assay buffer to all wells.

    • Add 10 µL of the diluted compound or control inhibitor to the appropriate wells. For the no-inhibitor control, add 10 µL of assay buffer containing the same percentage of DMSO as the compound wells.

    • Add 30 µL of the HDAC enzyme solution to all wells except the no-enzyme control. Add 30 µL of assay buffer to the no-enzyme control wells.

  • Enzyme Reaction:

    • Mix the plate gently and incubate for 10 minutes at 37°C.

    • Initiate the reaction by adding 10 µL of the fluorogenic HDAC substrate to all wells.

  • Signal Development:

    • Incubate the plate for 30 minutes at 37°C.

    • Stop the reaction and develop the fluorescent signal by adding 50 µL of the developer solution to all wells.

    • Incubate the plate for 15 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Measure the fluorescence using a plate reader with an excitation wavelength of 340-360 nm and an emission wavelength of 440-465 nm.[6]

Data Analysis
  • Subtract the background fluorescence (no-enzyme control) from all other readings.

  • Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Fluorescence of test well / Fluorescence of no-inhibitor control)] x 100

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Application Note 2: Investigating Sirtuin (SIRT) Inhibition

This protocol outlines a method to screen this compound for its ability to inhibit sirtuin activity, specifically focusing on SIRT1 as an example. Sirtuins are NAD+-dependent deacetylases, and this assay measures the NAD+-dependent deacetylation of a fluorogenic substrate.[5][7]

Principle of the Assay

The assay employs a peptide substrate containing an acetylated lysine residue and a fluorescent reporter group. In the presence of SIRT1 and its co-substrate NAD+, the peptide is deacetylated. A developer solution is then added, which contains a protease that specifically cleaves the deacetylated peptide, releasing the fluorescent group. The resulting increase in fluorescence is proportional to SIRT1 activity.[5][8] A reduction in the fluorescent signal in the presence of the test compound indicates inhibition.

Experimental Workflow

SIRT_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis prep_compound Prepare this compound and Control Inhibitor Dilutions add_components Add Assay Buffer, Inhibitor/Compound, SIRT1 Enzyme, and NAD+ to 96-well Plate prep_compound->add_components prep_enzyme Prepare SIRT1 Enzyme Solution prep_enzyme->add_components prep_substrate Prepare Fluorogenic SIRT1 Substrate and NAD+ Solution prep_substrate->add_components incubate1 Incubate to Allow Inhibitor-Enzyme Interaction add_components->incubate1 add_substrate Add Fluorogenic Substrate to Initiate Reaction incubate1->add_substrate incubate2 Incubate to Allow Deacetylation add_substrate->incubate2 add_developer Add Developer Solution to Stop Reaction & Generate Signal incubate2->add_developer incubate3 Incubate at Room Temperature add_developer->incubate3 read_plate Measure Fluorescence (Ex: 380-400 nm, Em: 440-505 nm) incubate3->read_plate analyze_data Calculate Percent Inhibition and Determine IC50 read_plate->analyze_data

Figure 2: Workflow for the sirtuin inhibitor screening assay.

Materials and Reagents
ReagentSupplierCatalog Number (Example)Storage
SIRT1 Activity Assay KitSigma-AldrichEPI018-20°C
This compound--Room Temperature
Nicotinamide (Control Inhibitor)Sigma-AldrichN0636Room Temperature
DMSO, anhydrousSigma-AldrichD2650Room Temperature
96-well black, flat-bottom platesCorning3603Room Temperature
Step-by-Step Protocol
  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Create a serial dilution in assay buffer to obtain a range of final concentrations (e.g., 1 nM to 100 µM).

    • Prepare a similar dilution series for the control inhibitor, nicotinamide.

  • Assay Plate Setup:

    • To each well, add the following in order:

      • 50 µL Sirtuin Assay Buffer

      • 10 µL of diluted compound or control inhibitor. For the no-inhibitor control, add 10 µL of assay buffer with the corresponding DMSO concentration.

      • 10 µL of NAD+ solution.

      • 10 µL of SIRT1 enzyme solution. For the no-enzyme control, add 10 µL of assay buffer.

  • Enzyme Reaction:

    • Mix the plate gently and incubate for 10 minutes at 37°C.

    • Start the reaction by adding 20 µL of the fluorogenic SIRT1 substrate to each well.

  • Signal Development:

    • Incubate the plate for 45-60 minutes at 37°C, protected from light.

    • Add 50 µL of the developer solution to each well.

    • Incubate for 30 minutes at 37°C.

  • Data Acquisition:

    • Measure the fluorescence in a plate reader with an excitation wavelength of 380-400 nm and an emission wavelength of 440-505 nm.[5][7]

Data Analysis

The data analysis for the sirtuin inhibition assay follows the same principles as the HDAC assay. Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.

Visualization of a Potential Mechanism of Action

Should this compound be identified as an inhibitor of HDACs or sirtuins, its mechanism of action would involve the modulation of gene expression through the alteration of histone acetylation status. The following diagram illustrates this general principle.

Gene_Regulation cluster_pathway Modulation of Gene Expression by Acetylation cluster_chromatin Chromatin State HDAC_SIRT HDACs / Sirtuins Inactive Inactive Chromatin (Condensed) Gene Transcription OFF HDAC_SIRT->Inactive Deacetylation HAT Histone Acetyltransferases (HATs) Active Active Chromatin (Open) Gene Transcription ON HAT->Active Acetylation Active->HDAC_SIRT Inactive->HAT Compound This compound (Potential Inhibitor) Compound->HDAC_SIRT Inhibition

Figure 3: General mechanism of gene regulation by histone acetylation and potential point of intervention for an HDAC/sirtuin inhibitor.

Conclusion

The protocols and rationale presented in this guide offer a robust starting point for elucidating the biological targets of this compound. By systematically screening this compound against key enzyme families like HDACs and sirtuins, researchers can gain valuable insights into its potential mechanism of action and therapeutic relevance. Positive results from these initial screens would warrant further investigation, including isoform selectivity profiling and cell-based assays, to validate the findings and advance the development of this compound.

References

The Strategic Application of Manganese(III) in the Synthesis of N-Aryl-3-Oxobutanamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide and Protocol Handbook

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: A Modern Perspective on a Classic Reagent

Manganese(III) acetate, Mn(OAc)₃, has solidified its position in the synthetic chemist's toolkit as a mild, economical, and highly effective one-electron oxidizing agent.[1] While its applications are broad, its utility in mediating oxidative free-radical reactions is particularly noteworthy, allowing for the construction of complex molecular architectures under controlled conditions.[2] These reactions have shifted the traditional view of free-radical chemistry from "uncontrollable" to a precise method for building biologically relevant molecules.[2] This guide focuses on a specific, high-impact application: the manganese(III)-based oxidative cyclization of N-aryl-3-oxobutanamides. These substrates are ideal precursors for synthesizing nitrogen-containing heterocycles, particularly substituted oxindoles (indolin-2-ones), which are core scaffolds in numerous natural products and pharmacologically active compounds.[3]

This document serves as a comprehensive technical guide, moving beyond a simple recitation of steps to explain the underlying principles, causality behind experimental choices, and field-proven protocols. We will explore the reaction mechanism, provide detailed step-by-step methodologies for synthesis and transformation, and offer insights into troubleshooting and optimization.

Part 1: Core Principles and Reaction Mechanism

The synthetic power of Mn(OAc)₃ in this context lies in its ability to generate a carbon-centered radical from an enolizable dicarbonyl compound, which then undergoes an intramolecular cyclization.[4][5] The reaction with N-aryl-3-oxobutanamides is a textbook example of a 5-exo-trig cyclization, a convenient method for forming five-membered heterocyclic rings.[3]

The Mechanistic Pathway

The reaction is initiated by a single-electron transfer (SET) from the substrate to the Mn(III) center. The entire process can be broken down into several key steps:

  • Formation of the Mn(III)-Enolate Complex: The N-aryl-3-oxobutanamide first coordinates with manganese(III) acetate to form a Mn(III)-enolate complex. The rate-determining step is often the formation of this complex.[3][6]

  • Single-Electron Transfer (SET): An intramolecular single-electron transfer occurs from the enolate to the Mn(III) center. This reduces Mn(III) to Mn(II) and generates a resonance-stabilized α-carbonyl radical on the butanamide backbone.[7][8]

  • Intramolecular Radical Cyclization: The newly formed radical attacks the ortho-position of the pendant aryl ring in a 5-exo-trig fashion. This is a highly favorable cyclization that forms a new carbon-carbon bond and creates a five-membered ring, resulting in a cyclohexadienyl radical intermediate.[3]

  • Oxidative Termination/Rearomatization: The intermediate radical is then oxidized by another equivalent of Mn(OAc)₃ to a carbocation. Subsequent loss of a proton (H⁺) re-aromatizes the system and yields the final, stable indolin-2-one product.[3]

This mechanistic sequence highlights the dual role of Mn(OAc)₃, acting first as the radical initiator and second as the terminal oxidant for the cyclized intermediate.

Manganese_III_Mechanism Mechanism of Mn(III)-Mediated Oxidative Cyclization sub N-Aryl-3-oxobutanamide complex Mn(III)-Enolate Complex sub->complex + Mn(III) - AcOH mn3_1 Mn(OAc)₃ radical α-Carbonyl Radical complex->radical SET mn2_1 Mn(OAc)₂ complex->mn2_1 - Mn(II) intermediate Cyclohexadienyl Radical Intermediate radical->intermediate 5-exo-trig Cyclization mn3_2 Mn(OAc)₃ cation Carbocation Intermediate intermediate->cation Oxidation mn2_2 Mn(OAc)₂ mn3_2->mn2_2 - Mn(II) product Substituted Indolin-2-one cation->product Deprotonation h_plus H⁺ cation->h_plus - H⁺

Caption: Mn(III)-Mediated Oxidative Cyclization Pathway.

Part 2: Applications and Synthetic Scope

The primary application of this reaction is the facile synthesis of 3-acetylindolin-2-ones, which are valuable synthetic intermediates.[3] The reaction is generally high-yielding and proceeds rapidly, often within minutes, in refluxing acetic acid.[3]

Influence of Reaction Conditions
  • Solvent: The choice of solvent can dramatically alter the reaction outcome. While refluxing acetic acid typically yields the desired monomeric indolin-2-one products, conducting the reaction in ethanol can favor the formation of dimeric 3,3'-biindoline-2,2'-dione derivatives.[3] Acetic acid serves as both the solvent and a proton source, facilitating the enolization and subsequent steps.

  • Substituents: The reaction is tolerant of a wide range of substituents on the N-aryl ring, including electron-donating (e.g., -Me, -OMe) and electron-withdrawing (e.g., -Cl, -Br) groups.[3] This tolerance makes the method highly versatile for creating a library of substituted oxindoles. Bulky substituents on the butanamide backbone (at the C2 position) can slow the reaction rate due to steric hindrance during the formation of the Mn(III)-enolate complex.[3]

  • Co-oxidants: In many Mn(III)-based radical cyclizations, copper(II) acetate (Cu(OAc)₂) is used as a co-oxidant. Cu(II) is significantly more effective at oxidizing secondary carbon radicals than Mn(III), preventing side reactions and often improving yields.[9][10] While not always necessary for N-aryl-3-oxobutanamides, it is a critical variable to consider for less reactive substrates or when undesired pathways compete.[9]

Summary of Representative Reactions

The following table summarizes typical outcomes for the Mn(III)-based cyclization of various N,2-disubstituted N-aryl-3-oxobutanamides to yield 3-acetylindolin-2-ones.

EntryR¹ (on Aryl Ring)R² (at C2-position)SolventTime (min)Yield (%)
1HHAcOH585
24-MeHAcOH395
34-OMeHAcOH397
44-ClHAcOH689
52,4-diMeHAcOH494
6HMeAcOH588

Data synthesized from literature reports, primarily Nishino et al. (2015).[3]

Part 3: Detailed Experimental Protocols

A successful outcome depends on the quality of the starting materials and adherence to optimized reaction procedures. The following protocols provide a self-validating system for researchers.

Protocol 1: Preparation of Manganese(III) Acetate Dihydrate [Mn(OAc)₃·2H₂O]

Manganese(III) acetate is commercially available but can also be readily prepared in the lab from inexpensive precursors.[5][7]

  • Rationale: This procedure utilizes the strong oxidizing power of potassium permanganate (KMnO₄) to oxidize manganese(II) acetate to manganese(III) acetate in a hot acetic acid solution. The product precipitates upon cooling as a brown solid.[11]

  • Materials:

    • Manganese(II) acetate tetrahydrate (Mn(OAc)₂·4H₂O)

    • Potassium permanganate (KMnO₄), finely ground

    • Glacial acetic acid (AcOH)

    • Deionized water

    • Diethyl ether

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add Mn(OAc)₂·4H₂O (e.g., 42.9 g, 175 mmol) and glacial acetic acid (300 mL).

    • Heat the mixture to 110 °C with vigorous stirring to dissolve the salt.

    • Once the temperature is stable, add finely ground KMnO₄ (e.g., 6.8 g, 43 mmol) in small portions over 20 minutes through the condenser. Caution: The addition is exothermic. Maintain the temperature at 110 °C.

    • After the addition is complete, heat the dark brown mixture for an additional 20-30 minutes.

    • Allow the mixture to cool to room temperature, then pour it into cold deionized water (75 mL).

    • Let the mixture stand overnight to allow for complete crystallization of the brown product.

    • Collect the solid by vacuum filtration, wash with a small amount of cold acetic acid, followed by diethyl ether.

    • Air dry the solid to obtain Mn(OAc)₃·2H₂O. The product is a characteristic cinnamon-brown powder.[11]

Protocol 2: Synthesis of N-Aryl-3-Oxobutanamide Substrate

These substrates are typically synthesized by the acylation of an appropriate aniline with diketene.[3]

  • Rationale: Diketene is a highly reactive and efficient acetylating agent for anilines, providing the 3-oxobutanamide core in a single, often high-yielding step.

  • Materials:

    • Substituted aniline (e.g., aniline, 1.0 equiv)

    • Diketene (1.1 equiv)

    • Toluene or other suitable aprotic solvent

  • Procedure:

    • Dissolve the substituted aniline in toluene in a round-bottom flask.

    • Cool the solution in an ice bath.

    • Add diketene dropwise to the stirred solution.

    • After the addition, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC until the aniline is consumed.

    • If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield the pure N-aryl-3-oxobutanamide.

Protocol 3: General Procedure for Mn(III)-Mediated Oxidative Cyclization

This protocol describes the core reaction for synthesizing 3-acetylindolin-2-ones.

  • Rationale: The reaction is performed in refluxing acetic acid to ensure sufficient energy for the formation of the Mn(III)-enolate and subsequent cyclization. A stoichiometric amount of Mn(OAc)₃ is required, as it is consumed in both the radical generation and termination steps.

Experimental_Workflow General Synthetic Workflow start Combine N-Aryl-3-oxobutanamide and Mn(OAc)₃·2H₂O in AcOH reflux Heat to Reflux (Monitor by TLC, ~3-10 min) start->reflux cool Cool to Room Temperature reflux->cool quench Pour into Cold Water cool->quench extract Extract with Organic Solvent (e.g., CH₂Cl₂ or EtOAc) quench->extract wash Wash Organic Layer (H₂O, NaHCO₃, Brine) extract->wash dry Dry (Na₂SO₄ or MgSO₄) & Concentrate wash->dry purify Purify via Column Chromatography or Recrystallization dry->purify product Isolated 3-Acetylindolin-2-one purify->product

Caption: General workflow for Mn(III)-mediated cyclization.

  • Materials:

    • N-aryl-3-oxobutanamide (1.0 equiv)

    • Mn(OAc)₃·2H₂O (2.2 - 2.5 equiv)

    • Glacial acetic acid (AcOH)

    • Deionized water

    • Extraction solvent (e.g., Dichloromethane or Ethyl Acetate)

    • Saturated sodium bicarbonate solution (NaHCO₃)

    • Brine

  • Procedure:

    • In a round-bottom flask, combine the N-aryl-3-oxobutanamide (e.g., 1.0 mmol) and Mn(OAc)₃·2H₂O (e.g., 2.2 mmol).

    • Add glacial acetic acid (e.g., 15-20 mL).

    • Equip the flask with a reflux condenser and heat the mixture to reflux with stirring.

    • The reaction is typically very fast. The dark brown color of Mn(III) will fade to the pale pink/colorless of Mn(II). Monitor the reaction by TLC. The reaction is often complete within 3-10 minutes.[3]

    • Once the starting material is consumed, remove the heat source and allow the flask to cool to room temperature.

    • Pour the reaction mixture into a beaker containing cold water (approx. 50-100 mL).

    • Transfer the aqueous mixture to a separatory funnel and extract with an organic solvent (3 x 30 mL).

    • Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution (to neutralize excess acetic acid), and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel or by recrystallization to afford the pure 3-acetylindolin-2-one.

Protocol 4: Post-Cyclization Transformation - Deacetylation

The resulting 3-acetyl group can be easily removed to provide the parent indolin-2-one scaffold.[3]

  • Rationale: Neutral alumina provides a mild, solid-phase medium for the deacetylation, avoiding harsh acidic or basic conditions that could degrade sensitive substrates.

  • Materials:

    • 3-Acetylindolin-2-one

    • Neutral alumina (Activity I)

    • Diethyl ether

  • Procedure:

    • Dissolve the 3-acetylindolin-2-one in diethyl ether.

    • Add neutral alumina to the solution and stir the resulting slurry at room temperature.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Filter off the alumina and wash it thoroughly with diethyl ether or ethyl acetate.

    • Combine the filtrates and concentrate under reduced pressure to yield the deacetylated indolin-2-one, which can be further purified if necessary.[3]

Part 4: Troubleshooting and Expert Insights

  • Low Yield or No Reaction:

    • Reagent Quality: Ensure the Mn(OAc)₃ is active. The dihydrate is a stable brown powder; if it appears pale or off-white, its activity may be compromised. Consider using freshly prepared or anhydrous Mn(OAc)₃, which can be more reactive.[7]

    • Steric Hindrance: If the substrate has very bulky groups, the reaction may require longer reflux times or higher temperatures.[3]

  • Formation of Side Products:

    • Dimerization: If dimeric products are observed, ensure the solvent is pure acetic acid. The presence of water or alcohols (like ethanol) can promote dimerization.[3]

    • Over-oxidation: For some substrates, the product may be susceptible to further oxidation.[9] In such cases, carefully controlling the stoichiometry of Mn(OAc)₃ (using closer to 2.0 equivalents) or adding a more efficient terminal oxidant like Cu(OAc)₂ (0.1-1.0 equiv) can be beneficial.[9][12]

  • Reaction Monitoring:

    • The visual color change from dark brown (Mn³⁺) to pale pink/clear (Mn²⁺) is a reliable indicator of reaction progress and often signals completion.[13]

Conclusion

The manganese(III)-mediated oxidative cyclization of N-aryl-3-oxobutanamides is a powerful, efficient, and versatile method for the synthesis of substituted indolin-2-ones. By understanding the underlying radical mechanism and the critical influence of reaction parameters, researchers can effectively leverage this chemistry to build complex heterocyclic scaffolds relevant to pharmaceutical and materials science. The protocols provided herein offer a robust and validated pathway to success, grounded in established chemical principles and authoritative literature.

References

Application Notes & Protocols: The Strategic Use of N-(3-methoxyphenyl)-3-oxobutanamide in Azo Dye Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3-methoxyphenyl)-3-oxobutanamide, an acetoacetanilide derivative, serves as a pivotal coupling component in the synthesis of monoazo pigments and dyes. Its chemical architecture, featuring an active methylene group flanked by two carbonyls, provides a reactive site for electrophilic attack by diazonium salts. The presence of the meta-methoxy group on the phenyl ring subtly modulates the electronic properties and solubility of the final dye molecule. This guide provides an in-depth exploration of the chemical principles governing its application, detailed experimental protocols for dye synthesis, and the causality behind critical process parameters.

Introduction: The Role of Acetoacetanilides in Chromophore Development

Azo compounds, characterized by the –N=N– functional group, constitute the largest and most versatile class of synthetic organic dyes.[1] Their vibrant colors arise from an extended system of conjugated π-electrons spanning the aromatic rings connected by the azo bridge.[2] The synthesis of these dyes is a cornerstone of industrial and laboratory chemistry, predominantly achieved through a two-stage process: the diazotization of a primary aromatic amine followed by an azo coupling reaction.[1][3]

This compound (CAS RN: 25233-47-0) belongs to the family of acetoacetanilides, which are highly effective "coupling components."[4] The critical feature of this molecule is the active methylene group (–CH₂–) within the 3-oxobutanamide moiety. The electron-withdrawing nature of the adjacent carbonyl groups increases the acidity of the methylene protons, facilitating the formation of a nucleophilic enolate ion that readily reacts with the electrophilic diazonium salt. This reaction forms the basis for many yellow, orange, and red azo pigments.

The general workflow for this synthesis is a sequential, temperature-sensitive process that leverages the inherent instability of the diazonium salt intermediate.

G cluster_0 Part A: Diazotization cluster_1 Part B: Coupling Reaction A Primary Aromatic Amine (e.g., Substituted Aniline) D Diazonium Salt Formation (0-5 °C) A->D B NaNO₂ in H₂O B->D C Mineral Acid (HCl) + H₂O + Ice C->D G Azo Coupling (<10 °C) D->G Immediate Use E This compound (Coupling Component) E->G F Alkaline or Buffered Solution (e.g., NaOH, Sodium Acetate) F->G H Azo Dye/Pigment (Precipitate) G->H I Filtration & Washing H->I J Drying & Purification I->J

Caption: General workflow for azo dye synthesis.

Core Chemical Principles and Mechanistic Insights

The synthesis is a classic example of electrophilic aromatic substitution, though in this case, the substitution occurs at the active methylene carbon.

Diazotization: Formation of the Electrophile

The first stage involves the conversion of a primary aromatic amine into an aryldiazonium salt.[1] This is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid.[1][5]

Causality Behind Experimental Choices:

  • Low Temperature (0–5 °C): This is the most critical parameter. Aryldiazonium salts are notoriously unstable and can decompose readily at room temperature, losing N₂ gas and leading to unwanted side products.[2][5][6] Maintaining an ice-bath temperature throughout the reaction maximizes the yield of the diazonium salt.

  • Excess Acid: A sufficient excess of mineral acid is required to prevent the newly formed diazonium salt from coupling with the unreacted primary amine, which would form a difficult-to-remove triazene byproduct.

The mechanism proceeds via the formation of the electrophilic nitrosonium ion (NO⁺), which is attacked by the nucleophilic nitrogen of the amine. Subsequent proton transfers and elimination of water yield the aryldiazonium ion.

G cluster_0 Step 1: Nitrosonium Ion Formation cluster_1 Step 2: Diazotization NaNO₂ + HCl NaNO₂ + HCl HONO + NaCl HONO + NaCl NaNO₂ + HCl->HONO + NaCl HONO + H⁺ HONO + H⁺ H₂O⁺-NO H₂O⁺-NO HONO + H⁺->H₂O⁺-NO H₂O + NO⁺ (Nitrosonium ion) H₂O + NO⁺ (Nitrosonium ion) H₂O⁺-NO->H₂O + NO⁺ (Nitrosonium ion) Ar-NH₂ Ar-NH₂ Ar-N⁺H₂-NO Ar-N⁺H₂-NO Ar-NH₂->Ar-N⁺H₂-NO Attacks NO⁺ Ar-NH-NO Ar-NH-NO Ar-N⁺H₂-NO->Ar-NH-NO -H⁺ Ar-N=N-OH Ar-N=N-OH Ar-NH-NO->Ar-N=N-OH Tautomerization Ar-N=N-O⁺H₂ Ar-N=N-O⁺H₂ Ar-N=N-OH->Ar-N=N-O⁺H₂ +H⁺ Ar-N⁺≡N (Diazonium Ion) + H₂O Ar-N⁺≡N (Diazonium Ion) + H₂O Ar-N=N-O⁺H₂->Ar-N⁺≡N (Diazonium Ion) + H₂O -H₂O G cluster_0 Step 1: Enolate Formation of Coupling Component cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Rearomatization / Stabilization Coupling_Component R-NH-CO-CH₂-CO-CH₃ Enolate R-NH-CO-CH⁻-CO-CH₃ Coupling_Component->Enolate Base (e.g., Acetate) Attack Intermediate Complex Enolate->Attack Diazonium Ar-N⁺≡N Diazonium->Attack Product Azo Dye (Hydrazone Tautomer) Attack->Product -H⁺

References

Troubleshooting & Optimization

solubility issues of N-(3-methoxyphenyl)-3-oxobutanamide in aqueous solutions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-(3-methoxyphenyl)-3-oxobutanamide

Introduction

Welcome to the technical support guide for this compound (CAS RN: 25233-47-0). This document is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. This compound belongs to the acetoacetanilide class of organic compounds, which are known for their utility as synthetic intermediates but also for their characteristically poor solubility in aqueous media.[1][2] This guide provides a foundational understanding of the molecule's properties, answers to frequently asked questions, and robust troubleshooting strategies to overcome solubility hurdles in your experiments.

Section 1: Understanding the Molecule's Physicochemical Profile

A thorough understanding of the physicochemical properties of this compound is the first step in troubleshooting solubility issues. Its molecular structure dictates its behavior in different solvent systems.

Key Physicochemical Properties
PropertyValueSource
CAS Registry Number 25233-47-0[3]
Molecular Formula C₁₁H₁₃NO₃[4][5]
Molecular Weight 207.23 g/mol [1][5]
Class Acetoacetanilide[1]
The Role of Keto-Enol Tautomerism

A critical feature of this compound is its existence as an equilibrium mixture of keto and enol tautomers, a characteristic of β-dicarbonyl compounds.[1] The equilibrium's position is highly dependent on the solvent environment.

  • In Polar Solvents (like water): The more polar keto form is stabilized, but its overall interaction with water is insufficient to grant high solubility.

  • In Non-Polar Solvents: The enol form is often favored due to the formation of a stable, intramolecular six-membered ring via a hydrogen bond.[1]

This tautomerism is a key causal factor in its solubility behavior and offers a potential avenue for manipulation, for instance, by altering the pH to favor the deprotonated (and more soluble) enolate form.

Caption: Keto-enol equilibrium of this compound.

Section 2: Frequently Asked Questions (FAQs)

These FAQs address the most common initial queries researchers have when working with this compound.

Q1: I'm trying to dissolve this compound directly in my aqueous buffer (e.g., PBS), but it won't go into solution. Why? A: This is expected behavior. This compound is a moderately lipophilic organic molecule with limited hydrogen bonding capability with water, characteristic of acetoacetanilides which are known to be poorly water-soluble.[2] Its structure lacks easily ionizable groups that would promote significant solubility in neutral aqueous solutions.

Q2: What is the best way to prepare a stock solution of this compound? A: The standard and recommended practice for this and other poorly soluble compounds is to first prepare a concentrated stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is an excellent and widely used choice.[6][7] Other potential solvents include dimethylformamide (DMF) or ethanol. A typical starting concentration for a DMSO stock is 10-50 mM.

Q3: When I dilute my high-concentration DMSO stock into my aqueous assay buffer, a precipitate forms immediately. What is happening and how can I prevent it? A: This is a classic issue of compound "crashing out." It occurs because upon dilution, the highly solubilizing environment of the DMSO is lost, and the compound's concentration in the final aqueous solution exceeds its thermodynamic solubility limit. To prevent this, you can:

  • Lower the final concentration of the compound in your assay.

  • Increase the percentage of co-solvent (DMSO) in the final solution, but be mindful of its potential effects on your experimental system (see Section 3).

  • Employ one of the solubility enhancement techniques detailed in the troubleshooting guide below.

Q4: Does temperature affect the solubility? A: Yes, for most compounds that absorb heat during dissolution (an endothermic process), increasing the temperature will increase solubility.[8][9] Gentle warming (e.g., to 37°C) can help dissolve the compound. However, this is often not a permanent solution, as the compound may precipitate out upon cooling to room temperature. Always verify the thermal stability of your compound before applying heat.

Section 3: Troubleshooting Guide for Enhancing Aqueous Solubility

This section provides advanced, field-proven strategies to overcome solubility limitations. The choice of method depends on the required concentration and the constraints of your experimental system.

Issue: Low Solubility for In Vitro Biological & Cell-Based Assays

For these applications, the goal is to achieve a sufficient dissolved concentration while minimizing the impact of the solubilizing agent on the biological system.

  • Mechanism: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, change its polarity to become more favorable for dissolving lipophilic compounds.[10][11] They essentially reduce the interfacial tension between the compound and the aqueous medium.[10]

  • Expert Insight: The key is to use the minimum amount of co-solvent necessary to achieve dissolution, as co-solvents can have their own biological effects. A vehicle control (buffer + co-solvent, without your compound) is mandatory in every experiment to validate that the observed effects are from your compound and not the solvent.

Co-SolventTypical Starting % (v/v) in Final SolutionNotes
DMSO 0.1% - 1.0%Most common; can be toxic to some cell lines at >1%.
Ethanol 0.5% - 2.0%Less toxic than DMSO but also a less potent solvent.
PEG 400 1.0% - 5.0%A polymeric co-solvent, generally well-tolerated.
Propylene Glycol 1.0% - 5.0%Disrupts the hydrogen bonding network of water.[11]
  • Mechanism: While not a classic acid or base, the methylene protons located between the two carbonyl groups of this compound are weakly acidic. By raising the pH of the solution with a base (e.g., NaOH), you can deprotonate the enol tautomer to form an enolate salt, which is an ionic species and thus significantly more water-soluble.[6][9]

  • Protocol Validation: This method requires careful validation. You must confirm that:

    • The compound is chemically stable at the required pH for the duration of your experiment. A time-course analysis by HPLC or LC-MS is recommended.

    • The altered pH does not negatively impact your biological assay (e.g., cell viability, enzyme activity).

  • Mechanism: Surfactants like Tween® 80 or Pluronic® F-68, when used at concentrations above their critical micelle concentration (CMC), form micelles. These micelles have a hydrophobic core that can encapsulate the poorly soluble compound, while the hydrophilic shell allows the entire structure to remain dispersed in the aqueous solution.[8][10]

  • Expert Insight: This technique, known as micellar solubilization, is very effective. However, like co-solvents, surfactants can interfere with biological assays, particularly those involving membranes or proteins. A vehicle control is essential. Start with concentrations just above the known CMC for the chosen surfactant.

Issue: Need for Higher Concentration Formulations (e.g., Pre-clinical Animal Studies)

For in vivo studies, higher concentrations are often needed, and the formulation must be biocompatible.

  • Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity. The poorly soluble this compound (the "guest") can be encapsulated within the cyclodextrin's cavity (the "host"), forming a stable, water-soluble inclusion complex.[12] This is a widely used and effective method for improving the solubility, dissolution rate, and bioavailability of drugs.[10][12]

  • Trustworthiness: This is a well-established formulation strategy. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common, FDA-approved excipient for this purpose. The protocol below provides a self-validating system to prepare and test these complexes.

CD_Workflow start Start weigh 1. Weigh Compound & Cyclodextrin (e.g., HP-β-CD) start->weigh dissolve 2. Prepare Aqueous Cyclodextrin Solution weigh->dissolve add 3. Add Excess Compound to CD Solution dissolve->add equilibrate 4. Equilibrate (Stir/Sonicate, 24-48h) add->equilibrate filter 5. Filter to Remove Undissolved Compound (e.g., 0.22 µm PVDF filter) equilibrate->filter analyze 6. Analyze Supernatant (e.g., by HPLC-UV) filter->analyze end End: Soluble Complex analyze->end

Caption: Workflow for preparing a cyclodextrin inclusion complex.

Section 4: Standardized Experimental Protocol

To effectively evaluate any solubility enhancement strategy, you must first have a reliable method to measure the baseline and improved solubility. The Saturation Shake-Flask (SSF) method is the gold standard for determining thermodynamic equilibrium solubility.[7]

Protocol: Equilibrium Solubility Determination by Shake-Flask Method
  • Preparation: To a series of glass vials, add a fixed volume of your desired aqueous solution (e.g., water, PBS pH 7.4, or your final formulation buffer).

  • Addition of Compound: Add an excess amount of solid this compound to each vial. The amount should be enough so that undissolved solid remains visible at the end of the experiment. This ensures saturation.

  • Equilibration: Seal the vials tightly. Place them in a shaker or rotator set to a constant temperature (e.g., 25°C or 37°C). Agitate for a sufficient period to reach equilibrium, typically 24 to 72 hours.[7]

  • Phase Separation: After equilibration, let the vials stand to allow the excess solid to settle. Carefully collect a sample from the clear supernatant. For more rigorous separation, centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes).

  • Dilution & Analysis: Immediately dilute the supernatant sample with a suitable organic solvent (e.g., acetonitrile or methanol) to prevent precipitation. Analyze the concentration of the diluted sample using a validated analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve.

  • Calculation: Calculate the original concentration in the supernatant, which represents the equilibrium solubility of the compound in that specific medium.

SSF_Workflow start Start add_excess 1. Add Excess Solid Compound to Aqueous Medium start->add_excess equilibrate 2. Seal and Agitate at Constant Temperature (24-72 hours) add_excess->equilibrate separate 3. Separate Phases (Centrifugation / Settling) equilibrate->separate sample 4. Sample Clear Supernatant separate->sample analyze 5. Dilute and Quantify Concentration (e.g., HPLC) sample->analyze end Result: Equilibrium Solubility (mg/mL or µM) analyze->end

Caption: Workflow for the Saturation Shake-Flask (SSF) method.

References

Technical Support Center: Optimizing N-(3-methoxyphenyl)-3-oxobutanamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

<_

Welcome to the technical support center for the synthesis of N-(3-methoxyphenyl)-3-oxobutanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for optimizing reaction conditions and troubleshooting common experimental hurdles. Our focus is on providing scientifically sound solutions grounded in established chemical principles.

Synthesis Overview: Core Methodologies

The synthesis of this compound is most commonly achieved through the acetoacetylation of 3-methoxyaniline (m-anisidine). Two primary reagents are typically employed for this transformation: diketene and ethyl acetoacetate. The choice between these routes often depends on factors such as reagent availability, reaction scale, and desired purity profile.

  • Route 1: Reaction with Diketene: This method involves the direct acylation of 3-methoxyaniline with diketene.[1][2] It is often favored for its high reactivity and atom economy. Diketene is a highly reactive electrophile that readily undergoes nucleophilic attack by the amine.[3][4]

  • Route 2: Condensation with Ethyl Acetoacetate: This classical approach involves the condensation of 3-methoxyaniline with ethyl acetoacetate, typically at elevated temperatures to drive the reaction forward by removing the ethanol byproduct.[5][6][7]

Recommended Experimental Protocol: Acetoacetylation with Diketene

This protocol details a robust method for the synthesis of this compound using diketene, a method noted for its efficiency.[1]

Materials:

  • 3-Methoxyaniline (m-anisidine)

  • Diketene

  • An inert solvent (e.g., toluene, ethyl acetate, or acetone)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Apparatus for filtration (e.g., Büchner funnel and flask)

  • Recrystallization solvent (e.g., ethanol/water mixture)

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-methoxyaniline (1.0 equivalent) in an inert solvent.

  • Cooling: Cool the solution to 0-5 °C using an ice bath. This is crucial to control the exothermic nature of the reaction.

  • Diketene Addition: Slowly add diketene (1.0 equivalent) dropwise to the cooled solution of 3-methoxyaniline while stirring vigorously. Maintaining a low temperature is critical to prevent side reactions.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Product Isolation: Once the reaction is complete (as indicated by the consumption of the starting amine), the product may precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Purification: Collect the crude product by vacuum filtration and wash it with a small amount of cold solvent. Further purify the product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to obtain this compound as a crystalline solid.[8][9]

Reaction Parameters at a Glance

ParameterRecommended ConditionRationale
Stoichiometry 1:1 (3-Methoxyaniline:Diketene)Ensures complete consumption of the amine without excess diketene, which can lead to side products.
Solvent Toluene, Ethyl Acetate, AcetoneAn inert solvent is necessary to control the reaction temperature and facilitate stirring.[1]
Temperature 0-25°CThe reaction is exothermic; initial cooling is required to control the reaction rate and minimize side-product formation.[9]
Reaction Time 1-4 hoursTypically sufficient for completion; should be monitored by TLC.
Purification Recrystallization (Ethanol/Water)Provides a high-purity crystalline product.[8][9]

Visualizing the Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism where the amine nitrogen of 3-methoxyaniline attacks one of the carbonyl carbons of diketene.

reaction_mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product aniline 3-Methoxyaniline intermediate Tetrahedral Intermediate aniline->intermediate Nucleophilic Attack diketene Diketene diketene->intermediate product N-(3-methoxyphenyl)- 3-oxobutanamide intermediate->product Proton Transfer & Ring Opening

Caption: Reaction mechanism of 3-methoxyaniline with diketene.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.

Q1: My product yield is consistently low. What are the likely causes and how can I improve it?

A1: Low yield can stem from several factors:

  • Incomplete Reaction: Ensure the reaction has gone to completion by monitoring it with TLC. If starting material is still present, consider extending the reaction time or slightly increasing the temperature after the initial addition.

  • Suboptimal Stoichiometry: Use of incorrect molar ratios can leave unreacted starting materials. Ensure accurate measurement of both 3-methoxyaniline and the acetoacetylating agent.

  • Diketene Quality: Diketene can dimerize or polymerize upon storage. Using fresh or properly stored diketene is crucial for optimal reactivity.

  • Purification Losses: Significant product loss can occur during recrystallization if an inappropriate solvent system is used or if the product is highly soluble in the chosen solvent. Experiment with different solvent ratios (e.g., ethanol/water, ethyl acetate/hexane) to find the optimal conditions for crystallization with minimal loss.

Q2: The isolated product is discolored (e.g., pink, brown, or oily) instead of a white crystalline solid. What is the cause and how can I fix it?

A2: Discoloration or an oily consistency typically indicates the presence of impurities.

  • Oxidation of Starting Material: 3-Methoxyaniline, like many anilines, is susceptible to air oxidation, which can lead to colored impurities. Using freshly distilled or high-purity 3-methoxyaniline can mitigate this. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.

  • Side Reactions: At elevated temperatures, side reactions can occur, leading to byproducts. The primary cause is often poor temperature control during the exothermic addition of diketene. Ensure the reaction is adequately cooled.

  • Inefficient Purification: If the initial product is off-white or slightly colored, a second recrystallization may be necessary. The use of activated charcoal during recrystallization can also help to remove colored impurities.

Q3: I am observing a significant amount of a side product. How can I identify and minimize it?

A3: A common side product is the diacylated aniline, where two molecules of the acetoacetylating agent react with one molecule of the aniline.

  • Minimizing Diacylation: This is more likely to occur if there is a localized excess of the acetoacetylating agent. Slow, dropwise addition of diketene or ethyl acetoacetate to the aniline solution is critical. Vigorous stirring also helps to ensure homogeneity and prevent localized high concentrations of the acylating agent.

  • Identification: The diacylated product will have a higher molecular weight and different chromatographic behavior (e.g., a different Rf value on TLC) compared to the desired product. It can be characterized by techniques such as mass spectrometry and NMR.

Frequently Asked Questions (FAQs)

Q: Can I perform this reaction without a solvent?

A: While some reactions can be performed neat, using an inert solvent is highly recommended for this synthesis. A solvent helps to control the reaction temperature, prevents localized heating, and facilitates efficient stirring, all of which are crucial for obtaining a high yield of a pure product.

Q: What is the role of keto-enol tautomerism in the final product?

A: this compound, being a β-ketoamide, can exist as an equilibrium mixture of keto and enol tautomers.[8] This is an inherent property of the molecule and can be observed in spectroscopic analysis, particularly in ¹H NMR, where distinct signals for both tautomers may be present.[10] The ratio of keto to enol form can be influenced by the solvent used for analysis.[8]

Q: How do I confirm the identity and purity of my final product?

A: A combination of analytical techniques should be used:

  • Melting Point: A sharp melting point close to the literature value is a good indicator of purity.

  • Spectroscopy:

    • ¹H and ¹³C NMR: Confirms the chemical structure and can reveal the presence of impurities.

    • FTIR: Shows characteristic peaks for the functional groups present (e.g., N-H, C=O of the amide and ketone).

  • Chromatography (TLC, HPLC): Assesses the purity of the compound. A single spot on a TLC plate in multiple solvent systems suggests high purity.

Troubleshooting Workflow

troubleshooting_workflow start Start Synthesis low_yield Low Yield? start->low_yield impure_product Impure Product? low_yield->impure_product No check_completion Check Reaction Completion (TLC) low_yield->check_completion Yes control_temp Improve Temperature Control impure_product->control_temp Yes success Successful Synthesis impure_product->success No check_stoichiometry Verify Stoichiometry check_completion->check_stoichiometry check_reagent_quality Assess Reagent Quality check_stoichiometry->check_reagent_quality optimize_purification Optimize Purification check_reagent_quality->optimize_purification optimize_purification->start Retry use_pure_aniline Use High-Purity Aniline control_temp->use_pure_aniline repeat_recrystallization Repeat Recrystallization use_pure_aniline->repeat_recrystallization repeat_recrystallization->start Retry

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Purification of N-(3-methoxyphenyl)-3-oxobutanamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-(3-methoxyphenyl)-3-oxobutanamide (CAS RN: 25233-47-0). This guide is designed for researchers, chemists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this versatile synthetic intermediate. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and ensure the highest purity for your downstream applications.

Understanding the Molecule: Key Physicochemical Properties

A thorough understanding of a compound's physical properties is the foundation of any successful purification strategy. This compound, a β-ketoamide, exhibits specific characteristics that influence its behavior in various purification systems.[1]

PropertyValueSignificance for Purification
CAS Registry Number® 25233-47-0Unique identifier for the correct meta-isomer.[2]
Molecular Formula C₁₁H₁₃NO₃Used for calculating molar equivalents and confirming mass spectrometry data.[2]
Molecular Weight 207.23 g/mol Essential for accurate measurements and yield calculations.[1]
Boiling Point 138 °CSuggests that distillation is not a practical purification method due to potential thermal degradation.[2]
Melting Point Not consistently reported. Must be determined experimentally.A sharp melting point range is a critical indicator of purity. Broad ranges often suggest impurities.[3]
Keto-Enol Tautomerism Exists as an equilibrium of keto and enol forms.This intrinsic property can complicate spectroscopic analysis (e.g., NMR) and may slightly alter polarity. The equilibrium is influenced by solvent, temperature, and pH.[1][4]
Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the purification of this compound in a practical question-and-answer format.

Part 1: Recrystallization

Recrystallization is often the most efficient method for purifying crystalline solids. The goal is to dissolve the crude product in a hot solvent in which it is sparingly soluble at room temperature, allowing the pure compound to crystallize upon cooling while impurities remain in the solution.

Q1: What is the best solvent system for the recrystallization of this compound?

A1: For acetoacetanilide derivatives, polar protic solvents are an excellent starting point. Based on protocols for its isomers, an ethanol/water mixture is highly recommended.[1][4] Start by dissolving the crude solid in a minimal amount of hot ethanol. Then, add hot water dropwise until the solution becomes faintly cloudy (the cloud point), indicating saturation. Add a few more drops of hot ethanol to redissolve the solid and then allow the solution to cool slowly.

Q2: My compound is "oiling out" as a liquid instead of forming solid crystals. What's happening and how do I fix it?

A2: "Oiling out" occurs when the compound's melting point is lower than the boiling point of the solvent, or when the solution is cooled too rapidly from a highly concentrated state.[5] The separated "oil" is simply your molten, impure compound.

  • Immediate Fix: Reheat the solution to dissolve the oil completely. Add more of the primary solvent (e.g., ethanol) to decrease the concentration, and then allow it to cool much more slowly. Insulating the flask can promote the slow crystal growth required.[5]

  • Causality: The high concentration of the solute depresses its melting point below the solution's temperature, causing it to separate as a liquid before it can form an ordered crystal lattice. Slow cooling is critical to give the molecules time to orient themselves properly.

Q3: The solution is cold, but no crystals have formed. What are my next steps?

A3: A lack of crystal formation indicates that the solution is not yet supersaturated or that nucleation has not been initiated. Several techniques can induce crystallization:[5]

  • Scratching: Gently scratch the inner surface of the flask at the meniscus with a glass rod. The microscopic imperfections in the glass provide nucleation sites for crystal growth.[5]

  • Seeding: If you have a small crystal of the pure compound, add it to the solution. This "seed" acts as a template for other molecules to crystallize upon.[5]

  • Concentration: The solution may be too dilute. Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration, and then attempt to cool it again.[5]

  • Lower Temperature: If room temperature cooling is ineffective, place the flask in an ice bath to further decrease the compound's solubility.

Q4: The recrystallized product has a distinct yellow or brown color. How can I remove these colored impurities?

A4: Colored impurities are often non-polar, extended conjugated systems that can be effectively removed with activated charcoal.

  • Protocol: After dissolving the crude product in the hot recrystallization solvent but before filtration, add a small amount (1-2% by weight) of activated charcoal to the solution. Keep the solution hot for a few minutes to allow the charcoal to adsorb the impurities. Perform a hot filtration through fluted filter paper or a Celite® pad to remove the charcoal, then proceed with cooling the filtrate.[5]

  • Caution: Adding charcoal to a boiling solution can cause violent bumping. Always cool the solution slightly before adding it. Using too much charcoal can lead to the loss of your desired product due to non-specific adsorption.

Part 2: Column Chromatography

When recrystallization fails to remove impurities with similar solubility profiles, column chromatography is the preferred alternative.

Q5: What are the recommended stationary and mobile phases for purifying this compound by column chromatography?

A5:

  • Stationary Phase: Standard silica gel (SiO₂) is the most common choice.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate is a standard starting point. A gradient elution, starting with a low concentration of ethyl acetate and gradually increasing it, will likely provide the best separation. For example, start with 10% ethyl acetate in hexanes and gradually increase to 30-40%.

  • TLC First: Always develop a solvent system using Thin Layer Chromatography (TLC) first to ensure adequate separation between your product and any impurities. The ideal Rf (retention factor) for the desired compound is typically between 0.25 and 0.40.

Q6: My compound is streaking or "tailing" badly on the TLC plate and the column. How can I get sharp, well-defined bands?

A6: Peak tailing for amide-containing compounds on silica gel is a classic problem caused by the interaction between the slightly basic amide group and acidic silanol (Si-OH) groups on the silica surface.[6][7] This secondary interaction causes an uneven flow down the column.

  • Solution: Add a small amount (0.5-1%) of a basic modifier, such as triethylamine (Et₃N), to your eluent system. The triethylamine will preferentially bind to the acidic silanol sites, masking them from your compound and allowing it to travel through the column unimpeded, resulting in sharper bands and better separation.[7]

Q7: I suspect my compound is decomposing on the silica gel column. What are my options?

A7: While this compound is generally stable, some acetoacetanilides can be sensitive to the acidic nature of silica gel.[7]

  • Deactivate the Silica: You can use the triethylamine trick described above, which also serves to neutralize the silica surface.

  • Switch Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina (Al₂O₃). You will need to re-optimize your solvent system with TLC, as the polarity of alumina differs from silica.

  • Minimize Contact Time: Use flash chromatography, applying pressure to move the solvent through the column more quickly, reducing the time your compound is in contact with the stationary phase.[7]

Part 3: Purity Analysis

Q8: What are the most likely impurities I should be looking for?

A8: The most common synthesis for this compound is the condensation of 3-methoxyaniline with ethyl acetoacetate.[4][8] Therefore, the most probable impurities are:

  • Unreacted 3-methoxyaniline

  • Unreacted ethyl acetoacetate

  • Di-acylated byproducts (where a second molecule of ethyl acetoacetate has reacted)

  • Self-condensation products of ethyl acetoacetate

Q9: My purified compound shows a broad melting point range. Does this mean it's still impure?

A9: Yes. A pure crystalline solid should have a sharp melting point range of 1-2 °C. A broad or depressed melting point range is a strong indication that impurities are present, disrupting the crystal lattice.[3] If you observe this, a second purification step (e.g., re-recrystallization from a different solvent system) is recommended.

Experimental Protocols & Workflows
Protocol 1: Standard Recrystallization from Ethanol/Water
  • Place the crude this compound (e.g., 5.0 g) in a 250 mL Erlenmeyer flask.

  • Add a minimal amount of hot ethanol (start with 20-30 mL) and heat the mixture on a hot plate until the solid dissolves completely.

  • Continue heating and add hot deionized water dropwise from a Pasteur pipette until the solution remains faintly turbid.

  • Add 1-2 mL of hot ethanol to redissolve the turbidity, resulting in a clear, saturated solution.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • Once crystal formation appears complete, cool the flask further in an ice-water bath for 15-20 minutes to maximize yield.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol/water (e.g., 50:50) to remove any remaining soluble impurities.

  • Dry the purified crystals in a vacuum oven.

Protocol 2: Flash Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in your initial, low-polarity eluent (e.g., 10% ethyl acetate in hexanes).

  • Column Packing: Pour the slurry into a glass column and use gentle air pressure to pack the silica bed evenly, avoiding cracks.

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or your eluent. Pre-adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully layer the resulting dry powder on top of the packed column.

  • Elution: Begin eluting with the low-polarity solvent mixture, collecting fractions. Monitor the fractions by TLC.

  • Gradient: Gradually increase the polarity of the eluent (e.g., move from 10% to 20% to 30% ethyl acetate) to elute your compound.

  • Isolation: Combine the pure fractions (as determined by TLC), and remove the solvent using a rotary evaporator to yield the purified product.

Visualized Workflows

Purification_Workflow Crude Crude Product (from synthesis) Decision Assess Impurity Profile (TLC, NMR) Crude->Decision Recryst Recrystallization (e.g., EtOH/H₂O) Decision->Recryst Crystalline solid, different solubilities Chrom Flash Column Chromatography (Silica, Hex/EtOAc) Decision->Chrom Oily solid, similar polarities Analysis Purity Analysis (TLC, mp, NMR) Recryst->Analysis Chrom->Analysis Analysis->Decision Impure Pure Pure Product (>98%) Analysis->Pure Purity OK Oiling_Out_Troubleshooting Start Compound 'Oils Out' During Cooling Step1 1. Reheat Solution (to dissolve oil) Start->Step1 Cause: Too concentrated or cooled too fast Step2 2. Add More Primary Solvent (e.g., Ethanol) Step1->Step2 Step3 3. Cool Very Slowly (Insulate flask) Step2->Step3 Result Formation of Crystalline Solid Step3->Result

References

Technical Support Center: A Researcher's Guide to N-(3-methoxyphenyl)-3-oxobutanamide in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-(3-methoxyphenyl)-3-oxobutanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the effective use of this compound in biological assays. Here, we will address common challenges and provide expert insights to ensure the integrity and reproducibility of your experimental results.

I. Compound Overview: this compound

This compound (CAS RN: 25233-47-0) is a small molecule of interest in various biological research areas.[1][2] Like other β-dicarbonyl compounds, it can exist in equilibrium between keto and enol tautomers, a factor influenced by the solvent environment.[3] Understanding its physicochemical properties is paramount for its successful application in in vitro and in vivo studies.

PropertyValueSource
Molecular Formula C₁₁H₁₃NO₃[1]
Molecular Weight 207.23 g/mol [3][4]
CAS Number 25233-47-0[2]

II. Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve this compound for biological assays?

A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound and other poorly water-soluble compounds for biological assays.[5][6][7] DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of organic and inorganic compounds.[8][9]

Q2: What is the maximum recommended final concentration of DMSO in my cell-based assay?

A2: To minimize solvent-induced artifacts and cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally at or below 0.1% (v/v).[10][11][12] While some robust cell lines may tolerate up to 0.5%, it is crucial to perform a vehicle control experiment to assess the effect of DMSO on your specific cell type and assay readout.[12][13] Concentrations above 1% are generally not recommended as they can lead to significant cellular stress, membrane permeabilization, and even cell death.[14][15]

Q3: How should I prepare my stock and working solutions of this compound?

A3: A stepwise approach is recommended to prevent the compound from precipitating out of solution.[16][17] Start by preparing a high-concentration stock solution in 100% DMSO (e.g., 10-100 mM).[16] Then, create intermediate dilutions in your pre-warmed (37°C) cell culture medium before making the final working concentrations.[16] This gradual reduction in solvent concentration helps to maintain the compound's solubility.

Q4: Can I store my stock solution of this compound? If so, under what conditions?

A4: Yes, stock solutions in DMSO can be stored, but proper conditions are critical to maintain compound integrity. For short-term storage (up to one month), -20°C is generally acceptable.[17] For long-term storage, -80°C is recommended to minimize degradation.[17] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture.[18]

III. Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with this compound.

Issue Potential Cause Recommended Solution
Immediate precipitation upon addition to cell culture media. The final concentration of the compound exceeds its aqueous solubility limit. This "crashing out" is common for hydrophobic compounds when the solvent is rapidly diluted in an aqueous environment.[16]- Perform a serial dilution of your stock solution in pre-warmed (37°C) culture media.[16]- Add the compound dropwise while gently vortexing the media.[16]- Determine the maximum soluble concentration by performing a solubility test.[16]
Precipitate forms after a few hours or days in the incubator. The compound may be unstable in the culture medium over time, or it may interact with media components like salts and amino acids to form insoluble complexes.[16] Evaporation of the media in long-term cultures can also increase the compound's concentration beyond its solubility limit.[16][19]- Prepare fresh media with the compound more frequently.[16]- If possible, try a different basal media formulation.[16]- Ensure proper humidification of the incubator and use low-evaporation plates or sealing membranes for long-term experiments.[16]
Inconsistent or non-reproducible assay results. This can be due to inaccurate stock solution concentrations, compound degradation, or solvent effects. Low solubility can lead to underestimated activity and variable data.[20]- Ensure your stock solutions are prepared accurately using calibrated balances and volumetric flasks.[21]- Prepare fresh working solutions for each experiment from a properly stored stock.- Always include a vehicle control (media with the same final DMSO concentration as your treated samples) to account for any solvent effects.[10]
Observed cytotoxicity is higher than expected. The DMSO concentration may be too high for your specific cell line, or the compound itself may be cytotoxic. The duration of exposure to DMSO can also impact cell viability.[14][22]- Perform a dose-response experiment with DMSO alone to determine the maximum tolerated concentration for your cells.[13]- Reduce the final DMSO concentration in your assay to the lowest effective level, ideally ≤0.1%.[11]

IV. Experimental Protocols & Workflows

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (MW: 207.23 g/mol )

  • Anhydrous DMSO

  • Calibrated analytical balance

  • Volumetric flask

  • Vortex mixer and/or sonicator

Procedure:

  • Weigh the Compound: Accurately weigh out 2.07 mg of this compound.

  • Dissolve in DMSO: Add the weighed compound to a clean, dry vial. Add a small amount of DMSO and vortex or sonicate until the solid is completely dissolved.

  • Adjust to Final Volume: Quantitatively transfer the dissolved compound to a 1 mL volumetric flask. Rinse the original vial with small amounts of DMSO and add to the flask to ensure all the compound is transferred. Carefully add DMSO to the 1 mL mark.

  • Mix Thoroughly: Cap the flask and invert several times to ensure a homogenous solution.

  • Storage: Aliquot into single-use vials and store at -80°C.

Workflow for Preparing Working Solutions

The following diagram illustrates a recommended workflow for diluting a high-concentration stock solution to the final working concentrations for a cell-based assay. This stepwise dilution helps to prevent compound precipitation.

Caption: Workflow for preparing working solutions.

V. References

  • Benchchem. (n.d.). Technical Support Center: Preventing Compound Precipitation in Cell Culture Media. Retrieved from --INVALID-LINK--

  • Chemical-Suppliers. (n.d.). This compound | CAS 25233-47-0. Retrieved from --INVALID-LINK--

  • CAS Common Chemistry. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Olympus. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Retrieved from --INVALID-LINK--

  • Hansen, S. K., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. PLoS One, 9(10), e109 solvents.

  • ResearchGate. (2014). What must be the maximum final DMSO % in a cell culture plate (24 well plate) if I have to dissolve my compound in DMSO?. Retrieved from --INVALID-LINK--

  • ResearchGate. (2015). Until what percentage does DMSO remain not toxic to cells.?. Retrieved from --INVALID-LINK--

  • Cyagen. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved from --INVALID-LINK--

  • LifeTein. (2023). DMSO usage in cell culture. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). Common Cell Culture Problems: Precipitates. Retrieved from --INVALID-LINK--

  • Papaneophytou, C. P., et al. (2014). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Molecules, 19(6), 7349–7371.

  • de la Cruz, J. P., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. Molecules, 27(14), 4509.

  • Salinas-Moreno, Y., et al. (2022). Effect of Solvent and Grain Color on the Biological Activities of Maize Grain. Foods, 11(19), 3042.

  • ResearchGate. (2016). What the concentration of DMSO you use in cell culture assays?. Retrieved from --INVALID-LINK--

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from --INVALID-LINK--

  • de Abreu Costa, L. O., et al. (2017). Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. Molecules, 22(11), 1789.

  • Scientist Solutions. (2025). DMSO in cell based assays. Retrieved from --INVALID-LINK--

  • EvitaChem. (n.d.). Buy N-methoxy-3-oxobutanamide (EVT-13938736). Retrieved from --INVALID-LINK--

  • Thermo Fisher Scientific. (n.d.). Troubleshooting: Cell Culture. Retrieved from --INVALID-LINK--

  • ResearchGate. (2025). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from --INVALID-LINK--

  • G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. Retrieved from --INVALID-LINK--

  • Reddit. (2022). Something keeps precipitating out of my media but everything is water soluble. Am I doing something wrong??. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). N-(2-Methoxyphenyl)-3-oxobutanamide|CAS 92-15-9. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). 4'-Methoxyacetoacetanilide. Retrieved from --INVALID-LINK--

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug discovery today, 11(9-10), 446–451.

  • Bitesize Bio. (2025). How to Make Accurate Stock Solutions. Retrieved from --INVALID-LINK--

  • Yasgar, A., et al. (2008). Compound Management for Quantitative High-Throughput Screening. Journal of the Association for Laboratory Automation, 13(2), 79–89.

  • MedChemExpress. (n.d.). Compound Handling Instructions. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). Application Notes and Protocols for Cell-Based Assays Involving N-(2-ethoxyphenyl)-3-oxobutanamide. Retrieved from --INVALID-LINK--

  • Hansen, T. A., et al. (2022). N-(4-Ethoxyphenyl)-3-oxobutanamide. IUCrData, 7(1), x220002.

  • ECHA. (n.d.). 2-[(2-methoxy-4-nitrophenyl)azo]-N-(2-methoxyphenyl)-3-oxobutyramide - Registration Dossier. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). An In-depth Technical Guide to N-(2-Methoxyphenyl)-3-oxobutanamide and its Isomers for Researchers and Drug Development Professi. Retrieved from --INVALID-LINK--

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2015). Butanamide, 2-[(2-methoxy-4-nitrophenyl)azo]-N-(2- methoxyphenyl)-3-oxo-: Human health tier II assessment. Retrieved from --INVALID-LINK--

  • Gaylord Chemical Company. (n.d.). Dimethyl Sulfoxide USP, PhEur in Approved Pharmaceutical Products and Medical Devices. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). Dimethyl Sulfoxide. Retrieved from --INVALID-LINK--

  • Gaylord Chemical Company. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from --INVALID-LINK--

  • Chemdiv. (n.d.). Compound N-(2-methoxyphenyl)-3-oxobutanamide. Retrieved from --INVALID-LINK--

  • Kim, J. H., et al. (2020). 4-Methoxyphenyl (E)-3-(Furan-3-yl) Acrylate Inhibits Vascular Smooth Muscle Cell Proliferation. Journal of cardiovascular pharmacology, 76(1), 106–111.

References

Technical Support Center: Crystallization of N-(3-methoxyphenyl)-3-oxobutanamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of N-(3-methoxyphenyl)-3-oxobutanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for obtaining high-quality crystalline material. By understanding the underlying principles of crystallization and anticipating common challenges, you can optimize your purification processes for this compound.

I. Core Principles of Crystallizing this compound

This compound, an acetoacetanilide derivative, possesses structural features that influence its crystallization behavior. The presence of an amide group, a keto group, and a methoxy-substituted aromatic ring allows for a range of intermolecular interactions, including hydrogen bonding and π-stacking. Successful crystallization hinges on manipulating solubility differences between the desired compound and its impurities in a given solvent system at varying temperatures.

A critical aspect of this molecule is its potential for keto-enol tautomerism.[1] The equilibrium between the keto and enol forms can be influenced by the solvent, temperature, and pH, which in turn affects solubility and crystal packing.[1] In non-polar solvents, the enol form may be favored due to intramolecular hydrogen bonding, while polar solvents can stabilize the more polar keto form.[1] This dynamic equilibrium must be considered when selecting a solvent system.

II. Troubleshooting Guide

This section addresses common problems encountered during the crystallization of this compound in a question-and-answer format.

Issue 1: The compound "oils out" instead of forming crystals.

Q: I dissolved my crude this compound in a hot solvent, but upon cooling, it separated as an oily liquid instead of solid crystals. What is happening and how can I fix it?

A: "Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point, or when the solution is too concentrated.[2][3] The resulting oil is often an impure, supercooled liquid that is difficult to solidify into a crystalline form.

Causality and Solution Workflow:

Caption: Decision workflow for troubleshooting "oiling out".

Detailed Protocol to Resolve Oiling Out:

  • Re-dissolve the oil: Gently heat the mixture until the oil completely dissolves back into the solvent.

  • Add more solvent: To decrease the concentration, add a small amount of additional hot solvent. This will lower the saturation temperature.

  • Slow Cooling is Crucial: Allow the flask to cool slowly to room temperature. Insulating the flask with glass wool or placing it in a warm water bath that is allowed to cool to ambient temperature can promote slower cooling.

  • Consider a Co-solvent: If the problem persists, using a solvent pair might be effective.[4] Dissolve the compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is less soluble) at an elevated temperature until the solution becomes slightly turbid. Then, add a few drops of the good solvent to clarify the solution before allowing it to cool slowly. For aromatic amides, common solvent pairs include ethanol-water and acetone-water.[4][5]

Issue 2: No crystals form, even after extended cooling.

Q: My solution has cooled to room temperature, and even after placing it in an ice bath, no crystals have appeared. What should I do?

A: The absence of crystal formation indicates that the solution is not supersaturated, meaning too much solvent was used, or that there are no nucleation sites for crystals to begin growing.[3]

Strategies to Induce Crystallization:

TechniquePrincipleProtocol
Seeding Provides a template for crystal growth.Add a tiny crystal of pure this compound to the cooled solution.[3]
Scratching Creates microscopic nucleation sites.Gently scratch the inner surface of the flask at the solution's meniscus with a glass rod.[3]
Concentration Increases solute concentration to achieve supersaturation.Gently heat the solution to evaporate a portion of the solvent, then allow it to cool again.[2][3]
Lower Temperature Further decreases the solubility of the compound.If an ice bath is ineffective, try a colder bath (e.g., dry ice/acetone).
Issue 3: The resulting crystals are very fine or powder-like.

Q: I managed to get a solid, but it's a very fine powder, not the well-defined crystals I was hoping for. How can I improve the crystal size?

A: The formation of fine powder is typically a result of rapid crystallization, where many nuclei form simultaneously, leading to small crystal sizes.[2] This can be caused by cooling the solution too quickly or by excessive supersaturation.

Protocol for Promoting Larger Crystal Growth:

  • Re-dissolve the solid: Heat the solution to re-dissolve the fine powder.

  • Add a small amount of extra solvent: This will slightly reduce the degree of supersaturation upon cooling.[2]

  • Ensure slow cooling: Allow the solution to cool to room temperature undisturbed and without agitation. An ideal crystallization should show initial crystal formation after about 5 minutes, with continued growth over 20 minutes or longer.[2]

  • Minimize agitation: Avoid moving or swirling the flask during the cooling and crystallization period.

Issue 4: The crystals are colored, but the pure compound should be white.

Q: My final product has a yellowish or brownish tint. How can I remove these colored impurities?

A: Colored impurities are common in organic synthesis. These can often be removed by treating the solution with activated charcoal before crystallization.

Decolorization Protocol:

  • Dissolve the crude, colored compound in the minimum amount of hot solvent.

  • Add a small amount of activated charcoal (typically 1-2% of the solute's weight) to the hot solution.

  • Swirl the mixture and gently boil for a few minutes. The charcoal will adsorb the colored impurities.

  • Perform a hot gravity filtration to remove the charcoal.[5] It is crucial to use a pre-heated funnel and flask to prevent premature crystallization in the filter paper.

  • Allow the hot, decolorized filtrate to cool slowly to form pure, colorless crystals.

III. Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent for the crystallization of this compound? A1: For acetoacetanilide derivatives, polar solvents are often a good starting point. Ethanol, methanol, or acetone are good candidates.[6] A common and effective method is to use a solvent pair, such as ethanol/water.[1][7] You can dissolve the compound in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes faintly cloudy, then add a drop or two of ethanol to clarify before cooling.

Q2: How do I choose the right solvent? A2: The ideal solvent should dissolve the compound well at its boiling point but poorly at low temperatures.[4] A quick test is to place a small amount of your compound in a test tube and add a few drops of the solvent at room temperature. If it dissolves immediately, the solvent is likely too good. If it doesn't dissolve, heat the mixture. A suitable solvent will dissolve the compound when hot and allow it to crystallize upon cooling.[4][5]

Q3: What should I do if my yield is very low? A3: A low yield can result from several factors.[2] Too much solvent may have been used, causing a significant amount of the product to remain in the mother liquor.[2] You can check this by evaporating a small amount of the filtrate; if a substantial residue remains, your compound is still in solution. You can try to recover more product by concentrating the mother liquor and cooling it again for a second crop of crystals. Other causes of low yield include incomplete reaction or losses during transfers and filtration.[2]

Q4: Can ultrasound be used to aid crystallization? A4: Yes, ultrasound can be a useful tool in crystallization. It can induce nucleation, control particle size, and in some cases, influence polymorphism.[8][9] Applying ultrasound can help initiate crystallization in a stubborn solution and can lead to a more uniform particle size distribution.[8]

IV. Experimental Protocol: Recrystallization of this compound using an Ethanol/Water Solvent Pair

This protocol provides a step-by-step method for the purification of this compound.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized Water

  • Erlenmeyer flasks

  • Hot plate

  • Glass funnel and filter paper

  • Buchner funnel and filter flask

  • Ice bath

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and swirling.

  • Addition of Anti-solvent: While the ethanol solution is still hot, add hot deionized water dropwise until the solution just begins to turn cloudy. This indicates that the saturation point has been reached.

  • Clarification: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.

  • Cooling and Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. To promote larger crystal growth, do not disturb the flask during this period. Once at room temperature, you may place the flask in an ice bath to maximize crystal recovery.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely on the filter paper under vacuum, and then transfer them to a watch glass to air dry.

V. References

  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. --INVALID-LINK--

  • wikiHow. (2024). 9 Ways to Crystallize Organic Compounds. --INVALID-LINK--

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. --INVALID-LINK--

  • CCDC. (n.d.). Guide for crystallization. --INVALID-LINK--

  • SOP: CRYSTALLIZATION. (n.d.). --INVALID-LINK--

  • Cram. (n.d.). Recrystallization Of Acetanilide From Aniline. --INVALID-LINK--

  • Al-Warhi, T. I., et al. (2021). Crystal Structure and Hirshfeld Surface Analysis of Acetoacetanilide Based Reaction Products. PubMed Central. --INVALID-LINK--

  • Yerramsetty, V. V., et al. (2023). N-(4-Ethoxyphenyl)-3-oxobutanamide. PubMed Central. --INVALID-LINK--

  • BenchChem. (n.d.). N-(2-Methoxyphenyl)-3-oxobutanamide. --INVALID-LINK--

  • ACS Publications. (2008). Polymorphism and Pseudopolymorphism of an Aromatic Amide: Spontaneous Resolution and Crystal-to-Crystal phase Transition. --INVALID-LINK--

  • BenchChem. (n.d.). Technical Support Center: Crystallization of N,N'-bis(3-methoxyphenyl)oxamide. --INVALID-LINK--

  • Scribd. (n.d.). Recrystallization: Figure 1. Structure of Aniline. --INVALID-LINK--

  • ResearchGate. (2023). N-(4-Ethoxyphenyl)-3-oxobutanamide. --INVALID-LINK--

  • ACS Publications. (2011). Unzipping the Dimer in Primary Amides by Cocrystallization with Sulfoxides. --INVALID-LINK--

  • ECHA. (n.d.). 2-[(2-methoxy-4-nitrophenyl)azo]-N-(2-methoxyphenyl)-3-oxobutyramide - Registration Dossier. --INVALID-LINK--

  • CAS. (n.d.). This compound. --INVALID-LINK--

  • ResearchGate. (2024). Effects of Ultrasound on Reactive Crystallization and Particle Properties of an Aromatic Amine in Batch and Continuous modes. --INVALID-LINK--

  • NIH. (2024). Effects of Ultrasound on Reactive Crystallization and Particle Properties of an Aromatic Amine in Batch and Continuous modes. --INVALID-LINK--

  • Chemical-Suppliers. (n.d.). This compound. --INVALID-LINK--

  • BenchChem. (n.d.). An In-depth Technical Guide to N-(2-Methoxyphenyl)-3-oxobutanamide and its Isomers for Researchers and Drug Development Professi. --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). N-(4-Methoxyphenyl)-3-oxobutanamide. --INVALID-LINK--

  • NIH. (n.d.). Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues loaded on diamond nanoparticles as a panel for ameliorated solubility and antiproliferative activity. --INVALID-LINK--

  • SIELC Technologies. (2018). N-(2-Methoxyphenyl)-3-oxobutanamide. --INVALID-LINK--

  • Chemdiv. (n.d.). Compound N-(2-methoxyphenyl)-3-oxobutanamide. --INVALID-LINK--

References

Technical Support Center: Scaling Up the Synthesis of N-(3-methoxyphenyl)-3-oxobutanamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-(3-methoxyphenyl)-3-oxobutanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions related to the laboratory and scale-up synthesis of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

A1: The two most common and effective methods for synthesizing this compound are the condensation of 3-methoxyaniline with a β-keto-ester, typically ethyl acetoacetate, and the acylation of 3-methoxyaniline with diketene.[1][2] The choice between these routes often depends on reagent availability, desired scale, and specific laboratory conditions.

Q2: What is the reaction mechanism for the synthesis using 3-methoxyaniline and ethyl acetoacetate?

A2: The reaction proceeds via a nucleophilic acyl substitution. The amino group of 3-methoxyaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester group in ethyl acetoacetate. This is followed by the elimination of ethanol, forming the amide bond. The reaction is typically driven to completion by heating to remove the ethanol byproduct.[1][3]

Q3: What are the expected physical properties of pure this compound?

A3: Pure this compound is a solid at room temperature. Its molecular formula is C₁₁H₁₃NO₃, and its molecular weight is 207.23 g/mol .[4]

Q4: How can I monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is an effective method for monitoring the reaction's progress.[1][3] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product. A common eluent system for this analysis is a mixture of petroleum ether and ethyl acetate.[3]

Q5: What are the critical safety precautions to consider during this synthesis?

A5: Both 3-methoxyaniline and diketene are hazardous chemicals. 3-methoxyaniline is toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Diketene is a lachrymator and is highly reactive; it should be handled with extreme care, also within a fume hood. The reaction can be exothermic, especially when using diketene, so proper temperature control is crucial. Always consult the Safety Data Sheets (SDS) for all reagents before starting any experiment.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Product Yield Incomplete reaction.Monitor the reaction progress using TLC and extend the reaction time if starting materials are still present. For the ethyl acetoacetate method, ensure the reaction is heated sufficiently to drive off ethanol.[1][5]
Suboptimal stoichiometry.Use a slight excess of the acylating agent (ethyl acetoacetate or diketene) to ensure complete conversion of the aniline.[5]
Inefficient purification.Optimize the recrystallization solvent system. A common and effective system is an ethanol/water mixture.[5][6] If the product is an oil, consider purification by column chromatography.[5]
Product is Impure (Discolored, Oily, or Incorrect Melting Point) Presence of unreacted starting materials.Improve purification by performing multiple recrystallizations or by using column chromatography.[5]
Formation of side products.Control the reaction temperature carefully, as elevated temperatures can lead to side reactions.[5] When using diketene, ensure a slow, dropwise addition to maintain temperature control.[2]
Residual solvent.Dry the product thoroughly under vacuum, possibly at a slightly elevated temperature if the product's melting point allows.
Product Fails to Crystallize Too much solvent used during recrystallization.If the solution is too dilute, gently heat it to evaporate some of the solvent and then allow it to cool again.[7]
Insufficient cooling.Ensure the solution is cooled to room temperature and then in an ice bath to induce crystallization. Scratching the inside of the flask with a glass rod can also help initiate crystallization.[7]
Presence of significant impurities.Purify the crude product using column chromatography before attempting recrystallization.[5]
Scale-Up Issues (e.g., Runaway Reaction, Poor Mixing) Inefficient heat transfer in larger vessels.When scaling up, be aware that surface-area-to-volume ratio decreases, which can lead to poor heat dissipation.[8] Use a reactor with a jacket for better temperature control and consider a slower addition rate of reagents.
Inadequate mixing.A magnetic stirrer may be insufficient for larger volumes. Use an overhead mechanical stirrer to ensure efficient mixing and prevent localized concentration gradients.[8]
Impurity profile changes.Minor side reactions at a small scale can become significant at a larger scale.[8] Re-optimize the reaction conditions at the desired scale.

Experimental Protocols

Laboratory-Scale Synthesis (10g Scale)

Route 1: From 3-Methoxyaniline and Ethyl Acetoacetate

  • Materials:

    • 3-Methoxyaniline (10.0 g, 81.2 mmol)

    • Ethyl acetoacetate (11.6 g, 89.3 mmol, 1.1 eq)

    • Toluene (50 mL)

  • Procedure:

    • In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-methoxyaniline and ethyl acetoacetate in toluene.

    • Heat the reaction mixture to reflux (approximately 110-120 °C) with continuous stirring.

    • Monitor the reaction progress by TLC (e.g., using a 4:1 petroleum ether:ethyl acetate eluent). The reaction is typically complete in 4-6 hours.

    • Once the reaction is complete, cool the mixture to room temperature. The crude product may begin to crystallize.

    • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

    • Collect the crude product by vacuum filtration and wash it with a small amount of cold toluene.

    • Purify the crude product by recrystallization from an ethanol/water mixture to yield this compound as a crystalline solid.

Scale-Up Synthesis Protocol (100g Scale)

Route 2: From 3-Methoxyaniline and Diketene

  • Materials:

    • 3-Methoxyaniline (100.0 g, 0.812 mol)

    • Diketene (75.0 g, 0.892 mol, 1.1 eq)

    • Toluene (500 mL)

  • Procedure:

    • In a 1 L three-necked flask equipped with an overhead mechanical stirrer, a dropping funnel, and a thermometer, dissolve 3-methoxyaniline in toluene.

    • Cool the solution in an ice-water bath to 0-5 °C.

    • Add diketene dropwise from the dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

    • Monitor the reaction for completion using TLC.

    • The product will likely precipitate out of the solution. Cool the mixture in an ice bath for 1 hour to ensure complete precipitation.

    • Collect the solid product by vacuum filtration and wash with cold toluene.

    • Recrystallize the crude product from an ethanol/water mixture.

    • Dry the purified product under vacuum at 40-50 °C.

Quantitative Data for Scale-Up

Parameter Lab Scale (10 g) Pilot Scale (100 g) Production Scale (1 kg)
3-Methoxyaniline 10.0 g100.0 g1.0 kg
Ethyl Acetoacetate 11.6 g116 g1.16 kg
Solvent (Toluene) 50 mL500 mL5.0 L
Typical Reaction Time 4-6 hours5-7 hours6-8 hours
Expected Yield 13-15 g (77-89%)135-155 g (79-91%)1.4-1.6 kg (82-94%)
Recrystallization Solvent (Ethanol/Water) ~100 mL~1 L~10 L

Visualizations

Reaction Mechanism

ReactionMechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products 3-Methoxyaniline 3-Methoxyaniline (Nucleophile) Tetrahedral_Intermediate Tetrahedral Intermediate 3-Methoxyaniline->Tetrahedral_Intermediate Nucleophilic Attack Ethyl_acetoacetate Ethyl Acetoacetate (Electrophile) Ethyl_acetoacetate->Tetrahedral_Intermediate Product This compound Tetrahedral_Intermediate->Product Elimination Byproduct Ethanol Tetrahedral_Intermediate->Byproduct

Caption: Nucleophilic acyl substitution mechanism.

Experimental Workflow

Workflow A 1. Reaction Setup (Dissolve 3-methoxyaniline) B 2. Reagent Addition (Add ethyl acetoacetate or diketene) A->B C 3. Reaction (Heating/Stirring) B->C D 4. Monitoring (TLC) C->D D->C Incomplete E 5. Work-up (Cooling & Filtration) D->E Complete F 6. Purification (Recrystallization) E->F G 7. Drying (Vacuum Oven) F->G H Final Product G->H

Caption: General experimental workflow for synthesis.

Troubleshooting Decision Tree

Troubleshooting Start Low Yield? Incomplete Incomplete Reaction? Start->Incomplete Yes Purification Purification Issue? Start->Purification No Incomplete->Purification No Extend Extend Reaction Time Incomplete->Extend Yes Optimize Optimize Recrystallization Purification->Optimize Yes Column Use Column Chromatography Optimize->Column Still Impure

Caption: Troubleshooting low product yield.

References

Validation & Comparative

A Comparative Technical Guide to N-(2-methoxyphenyl)-3-oxobutanamide and N-(3-methoxyphenyl)-3-oxobutanamide for Synthetic and Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of two positional isomers, N-(2-methoxyphenyl)-3-oxobutanamide (the ortho-isomer) and N-(3-methoxyphenyl)-3-oxobutanamide (the meta-isomer). As versatile intermediates in organic synthesis and potential scaffolds in medicinal chemistry, understanding the subtle yet significant differences imparted by the methoxy group's position is critical for researchers, scientists, and drug development professionals. We will delve into their physicochemical properties, synthetic methodologies, and the stereoelectronic effects that govern their reactivity and potential biological activity, supported by experimental protocols and structural analyses.

Introduction: The Significance of Isomerism in Acetoacetanilides

Acetoacetanilides are a class of organic compounds characterized by a β-ketoamide functional group.[1] This moiety is a valuable synthon in organic chemistry, serving as a precursor for a diverse range of heterocyclic compounds that form the core of many pharmaceuticals and agrochemicals.[1] The parent compound, acetoacetanilide, is a key component in the production of arylide yellow pigments.[2]

The introduction of substituents onto the N-phenyl ring dramatically alters the molecule's properties. This guide focuses on the comparison between the ortho- and meta-methoxy substituted isomers. The position of this single methoxy group dictates the molecule's electronic distribution, steric profile, and potential for intramolecular interactions, thereby influencing its melting point, solubility, chemical reactivity, and biological target engagement. For drug development professionals, such isomers are invaluable tools in establishing structure-activity relationships (SAR) to optimize lead compounds.

Physicochemical Properties: A Tale of Two Isomers

While sharing the same molecular formula and weight, the arrangement of the methoxy group leads to distinct physical properties. The ortho-isomer is a well-characterized solid, whereas comprehensive experimental data for the meta-isomer is less available, a crucial point for consideration in experimental design.

Table 1: Comparative Physicochemical Properties

PropertyN-(2-methoxyphenyl)-3-oxobutanamide (ortho)This compound (meta)
CAS Number 92-15-9[1][3]5437-99-0[4]
Molecular Formula C₁₁H₁₃NO₃[1]C₁₁H₁₃NO₃[4]
Molecular Weight 207.23 g/mol [1]207.23 g/mol [4]
Physical Form White crystalline solid[3]Data not readily available
Melting Point 85-87 °C[3]Data not readily available[4]
Predicted XlogP 1.5[5]1.5[4]
Hydrogen Bond Donors 1[5]1[4]
Hydrogen Bond Acceptors 3[5]3[4]

The most striking difference is the availability of a measured melting point for the ortho-isomer, while it remains uncharacterised for the meta-isomer in common databases. This suggests that the ortho-isomer is more frequently synthesized and utilized in research and industry. The solid-state nature of the ortho-isomer is likely influenced by its ability to form a more ordered crystal lattice, a feature potentially disrupted by the geometry of the meta substitution.

G Figure 1: Chemical Structures of Isomers cluster_ortho N-(2-methoxyphenyl)-3-oxobutanamide (ortho) cluster_meta This compound (meta) ortho_img ortho_img meta_img meta_img

Caption: Chemical structures of the ortho- and meta-isomers.

Keto-Enol Tautomerism

A key chemical feature of β-dicarbonyl compounds is their existence as an equilibrium of keto and enol tautomers.[1] This equilibrium is influenced by solvent, temperature, and the electronic nature of substituents. In non-polar solvents, the enol form is often favored due to the formation of a stable six-membered ring via an intramolecular hydrogen bond.[1] The electron-donating methoxy group in both isomers can influence this equilibrium, but the ortho position allows for potential steric interactions that might shift the balance compared to the meta isomer.

G Figure 2: Keto-Enol Tautomerism Keto Keto Form Enol Enol Form (with Intramolecular H-Bond) Keto_img Enol_img Keto_img->Enol_img Equilibrium

Caption: General equilibrium between keto and enol forms.

Synthesis and Mechanistic Considerations

The most common and reliable method for synthesizing these acetoacetanilides is the condensation reaction between the appropriately substituted aniline (2-methoxyaniline or 3-methoxyaniline) and a β-keto-ester, typically ethyl acetoacetate.[5] The reaction is generally performed under reflux conditions with a catalytic amount of acid.

Experimental Protocol: Synthesis via Condensation

This protocol is described for the ortho-isomer and is directly adaptable for the meta-isomer by substituting the starting aniline.

Materials:

  • 2-Methoxyaniline (or 3-Methoxyaniline)

  • Ethyl acetoacetate

  • Toluene (or other suitable high-boiling solvent)

  • Glacial acetic acid (catalyst)

  • Ethanol and Water (for recrystallization)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of the selected methoxyaniline and ethyl acetoacetate in toluene.

    • Causality: Toluene is used as a solvent that allows for heating to reflux, providing the necessary activation energy for the condensation. It also forms an azeotrope with the ethanol byproduct, which can help drive the reaction to completion if a Dean-Stark apparatus is used.

  • Catalysis: Add a catalytic amount (e.g., 0.1 mol%) of glacial acetic acid to the mixture.

    • Causality: The acid protonates the carbonyl oxygen of the ethyl acetoacetate, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the aniline nitrogen.

  • Reflux: Heat the reaction mixture to reflux (approx. 110°C for toluene) and maintain this temperature for several hours (typically 3-6 hours).

    • Trustworthiness: The reaction progress should be monitored by Thin-Layer Chromatography (TLC) to ensure the consumption of starting materials.[6] This provides a validation checkpoint before proceeding to workup.

  • Workup: Upon completion, allow the mixture to cool to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product, often an oil or solid, can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product as a crystalline solid.[6]

    • Causality: Recrystallization is an effective method for purifying solid products by leveraging differences in solubility between the desired compound and impurities at different temperatures.

G start Combine Methoxyaniline & Ethyl Acetoacetate in Toluene add_catalyst Add Catalytic Acetic Acid start->add_catalyst reflux Heat to Reflux (3-6h) Monitor by TLC add_catalyst->reflux cool Cool to Room Temperature reflux->cool evaporate Remove Solvent (Rotary Evaporator) cool->evaporate recrystallize Recrystallize from Ethanol/Water evaporate->recrystallize product Pure N-(methoxyphenyl)-3-oxobutanamide recrystallize->product caption Figure 3: General Synthesis Workflow

Caption: General workflow for the synthesis of the title compounds.

Comparative Analysis of Isomeric Effects

The positional difference of the methoxy group creates significant variations in electronic and steric properties.

Electronic Effects

A substituent's influence on an aromatic ring is a combination of inductive and resonance (mesomeric) effects.

  • N-(2-methoxyphenyl)-3-oxobutanamide (ortho): The methoxy group is an electron-donating group due to its strong positive resonance effect (+M) and electron-withdrawing due to its negative inductive effect (-I). For groups with lone pairs like -OCH₃, the +M effect typically dominates, activating the ring towards electrophilic aromatic substitution, particularly at the para position (C4) and the other ortho position (C6).[7]

  • This compound (meta): When in the meta position, the methoxy group's lone pairs cannot directly enter into resonance with the amide-substituted carbon (C1).[8] Its +M effect strongly activates the positions ortho and para to it (C2, C4, C6), but its influence on the ring as a whole is different. Its -I effect is more pronounced from this position relative to its resonance contribution at other sites.[9]

This electronic disparity is critical for any subsequent reactions on the phenyl ring. For instance, nitration of the ortho-isomer would be expected to yield primarily the 4-nitro and 6-nitro derivatives, whereas nitration of the meta-isomer would be directed to the 2-, 4-, and 6-positions.

Steric Effects & Intramolecular Interactions

The most significant structural difference is the proximity of the ortho-methoxy group to the amide linkage.

  • Steric Hindrance: The ortho-methoxy group can sterically hinder rotation around the N-C(aryl) bond and may impede the approach of large reagents or the binding to a sterically constrained active site of a protein. The meta-isomer lacks this direct steric clash.

  • Intramolecular Hydrogen Bonding: The ortho-isomer has the potential to form an intramolecular hydrogen bond between the amide proton (N-H) and the oxygen of the methoxy group. This can lock the molecule into a more planar conformation. Such an interaction is impossible for the meta-isomer. This intramolecular bond can increase lipophilicity and affect crystal packing, potentially contributing to its higher, well-defined melting point.

G Figure 4: Steric and H-Bonding Comparison cluster_ortho Ortho-Isomer cluster_meta Meta-Isomer ortho Steric Clash Potential Intramolecular H-Bond ortho_img meta No Steric Clash No Intramolecular H-Bond meta_img

Caption: Key structural differences between the two isomers.

Applications and Future Research Directions

  • Synthetic Intermediates: The ortho-isomer is a documented precursor for heterocyclic systems like cinnolines, which have applications in materials science and medicinal chemistry.[1] Both isomers serve as versatile building blocks for creating libraries of related compounds for screening.

  • Medicinal Chemistry: Acetanilide derivatives are known to possess a wide range of biological activities, including analgesic, anti-inflammatory, and antimicrobial properties.[10][11] The two isomers presented here are ideal candidates for SAR studies. By synthesizing both and testing them in a biological assay, researchers can probe the importance of the methoxy group's position for target engagement. A difference in activity would strongly suggest that the steric bulk or hydrogen bonding capability around the N-phenyl ring is a critical determinant for efficacy. For example, some 2-methoxyphenols have been investigated as COX-2 inhibitors.[12]

Conclusion

While N-(2-methoxyphenyl)-3-oxobutanamide and this compound are simple positional isomers, the location of the methoxy group imparts profound differences in their physicochemical properties, reactivity, and potential biological function. The ortho-isomer is a well-characterized solid whose structure is influenced by steric hindrance and potential intramolecular hydrogen bonding. The meta-isomer, while less characterized, offers a different stereoelectronic profile that is equally valuable for synthetic diversification and structure-activity relationship studies. Researchers and drug development professionals should carefully consider these differences when selecting an isomer, as the choice will have significant downstream consequences for both chemical synthesis and biological outcomes.

References

A Comparative Study of N-(methoxyphenyl)-3-oxobutanamide Isomers: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic organic chemistry and drug discovery, the subtle art of isomeric differentiation holds profound implications. Positional isomers, while sharing the same molecular formula, can exhibit remarkably divergent physicochemical properties and biological activities. This guide offers a detailed comparative analysis of the ortho-, meta-, and para-isomers of N-(methoxyphenyl)-3-oxobutanamide, compounds of interest for their utility as versatile synthetic intermediates.[1]

This document, intended for researchers, scientists, and professionals in drug development, will delve into the synthesis, spectroscopic characterization, and physicochemical properties of these three isomers. By presenting available experimental data alongside established chemical principles, this guide aims to provide a comprehensive resource for understanding the impact of methoxy group placement on the molecular characteristics of the N-(methoxyphenyl)-3-oxobutanamide scaffold.

The Critical Role of Isomerism and Keto-Enol Tautomerism

The N-(methoxyphenyl)-3-oxobutanamide structure is characterized by a methoxy-substituted phenyl ring attached to an amide, which is in turn linked to a 3-oxobutanamide chain. The position of the methoxy group—ortho (N-(2-methoxyphenyl)-3-oxobutanamide), meta (N-(3-methoxyphenyl)-3-oxobutanamide), or para (N-(4-methoxyphenyl)-3-oxobutanamide)—significantly influences the molecule's electronic and steric properties.[1] These differences can dictate reactivity, crystal packing, solubility, and ultimately, biological interactions.

A key feature of these β-dicarbonyl compounds is their existence as an equilibrium mixture of keto and enol tautomers.[1] This tautomerism, involving the migration of a proton and a shift of a double bond, is influenced by factors such as the solvent, temperature, and the electronic nature of the substituents on the aromatic ring.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for studying and quantifying the ratio of these tautomers in solution.[2] The enol form is often stabilized by the formation of an intramolecular hydrogen bond, particularly in non-polar solvents, while polar solvents can favor the more polar keto form.[1] Understanding this equilibrium is crucial for accurate spectroscopic interpretation and for predicting the chemical behavior of these isomers.

Synthesis of N-(methoxyphenyl)-3-oxobutanamide Isomers: An Experimental Protocol

The most common and efficient method for synthesizing N-aryl-3-oxobutanamides is the condensation reaction between an appropriate aniline derivative and a β-keto-ester, such as ethyl acetoacetate.[1]

General Synthesis Protocol

Materials:

  • Appropriate methoxyaniline isomer (2-methoxyaniline, 3-methoxyaniline, or 4-methoxyaniline)

  • Ethyl acetoacetate

  • Ethanol or methanol (solvent)

  • Acid catalyst (e.g., a few drops of concentrated Hydrochloric acid or Sulfuric acid)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate (for extraction)

  • Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve one molar equivalent of the chosen methoxyaniline isomer in a suitable volume of ethanol.

  • To this solution, add one molar equivalent of ethyl acetoacetate.

  • Add a catalytic amount of a strong acid to the reaction mixture.

  • Heat the mixture to reflux and maintain this temperature for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Slowly neutralize the acid catalyst by adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extract the resulting aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter the drying agent and remove the solvent in vacuo to obtain the crude product.

  • Purify the crude solid by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the pure N-(methoxyphenyl)-3-oxobutanamide isomer.

Diagram of the Synthetic Workflow:

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification s1 Dissolve Methoxyaniline and Ethyl Acetoacetate in Ethanol s2 Add Acid Catalyst s1->s2 s3 Reflux for 4-8 hours s2->s3 s4 Monitor by TLC s3->s4 w1 Cool to RT s4->w1 w2 Neutralize with NaHCO3 w1->w2 w3 Remove Ethanol (Rotary Evaporator) w2->w3 w4 Extract with Ethyl Acetate w3->w4 w5 Wash with Brine w4->w5 w6 Dry over Na2SO4 w5->w6 w7 Filter and Concentrate w6->w7 p1 Recrystallization (Ethanol/Water) w7->p1 p2 Pure Product p1->p2 isomers cluster_ortho Ortho-isomer cluster_meta Meta-isomer cluster_para Para-isomer ortho ortho meta meta para para

References

A Comparative Guide to the Structural Validation of Synthesized N-(3-methoxyphenyl)-3-oxobutanamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth analysis of the essential analytical techniques required for the unambiguous structural validation of N-(3-methoxyphenyl)-3-oxobutanamide. Designed for researchers, chemists, and drug development professionals, this document moves beyond mere procedural descriptions to explain the causal reasoning behind experimental choices, ensuring a robust and self-validating approach to structural elucidation. We will objectively compare the data obtained from Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols and data interpretation frameworks.

The correct characterization of synthesized molecules is the bedrock of chemical research and pharmaceutical development. For a molecule like this compound, a versatile intermediate in organic synthesis, ensuring the correct positional isomer has been formed and that the product is free from significant impurities is paramount.[1][2] This guide establishes a multi-technique workflow to confirm its molecular structure with the highest degree of confidence.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, both ¹H and ¹³C NMR are indispensable.

A key structural feature of β-ketoamides is their ability to exist in equilibrium between keto and enol tautomeric forms.[3] This phenomenon can result in two distinct sets of signals in an NMR spectrum, and the ratio between tautomers is often influenced by the solvent, temperature, and concentration. Recognizing this possibility is crucial for accurate spectral interpretation.

Proton (¹H) NMR Spectroscopy

Causality and Experimental Choices: ¹H NMR provides a map of all hydrogen atoms in the molecule. The choice of a deuterated solvent like chloroform-d (CDCl₃) is standard for its excellent solubilizing properties for moderately polar organic compounds and its single, well-defined residual solvent peak. A high-field spectrometer (e.g., 400 or 500 MHz) is recommended to achieve optimal signal dispersion, which is critical for resolving the complex splitting patterns of the aromatic protons.

Experimental Protocol: ¹H NMR Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of the synthesized this compound.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) within an NMR tube. Ensure complete dissolution.

  • Acquisition: Acquire the ¹H NMR spectrum on a 400 or 500 MHz spectrometer.[3] Standard acquisition parameters, including a sufficient number of scans (typically 16-64), should be employed to achieve a good signal-to-noise ratio.

  • Processing: Process the resulting Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak of CDCl₃ at δ 7.26 ppm.

Expected Results and Interpretation (Keto Form):

  • Amide Proton (NH): A broad singlet is expected around δ 9.0-9.6 ppm. Its broadness is due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen bonding.

  • Aromatic Protons (Ar-H): The meta-substituted benzene ring will give rise to a complex multiplet pattern between δ 6.8 and 7.4 ppm for four protons. The substitution pattern prevents simple first-order splitting.

  • Methoxy Protons (-OCH₃): A sharp singlet corresponding to the three methoxy protons will appear around δ 3.8 ppm.

  • Methylene Protons (-CH₂-): A singlet for the two methylene protons, situated between two carbonyl groups, is expected around δ 3.6 ppm. The absence of adjacent protons results in a singlet.

  • Acetyl Protons (-CH₃): A sharp singlet for the three terminal methyl protons will be observed further upfield, typically around δ 2.3 ppm.[4]

Carbon-¹³ (¹³C) NMR Spectroscopy

Causality and Experimental Choices: ¹³C NMR spectroscopy complements ¹H NMR by providing a signal for each unique carbon atom in the molecule. A proton-decoupled experiment is standard, resulting in a spectrum of singlets, which simplifies interpretation by removing C-H coupling.

Experimental Protocol: ¹³C NMR Analysis

  • Sample Preparation: The same sample prepared for ¹H NMR analysis can be used.

  • Acquisition: Acquire the ¹³C NMR spectrum on the same spectrometer, typically at a frequency of 100 or 125 MHz. A greater number of scans is required due to the low natural abundance of the ¹³C isotope.

  • Processing: Process the data similarly to the ¹H spectrum, referencing the CDCl₃ solvent peak at δ 77.16 ppm.

Expected Results and Interpretation (Keto Form):

  • Carbonyl Carbons (C=O): Two distinct signals in the downfield region are expected: one for the ketonic carbonyl (~δ 202-206 ppm) and one for the amide carbonyl (~δ 165-168 ppm).

  • Aromatic Carbons (Ar-C): Six signals are expected in the δ 110-160 ppm region. The carbon attached to the methoxy group (C-O) will be the most downfield among the aromatic carbons (~δ 160 ppm).

  • Methoxy Carbon (-OCH₃): A signal around δ 55 ppm is characteristic of a methoxy carbon.

  • Methylene Carbon (-CH₂-): The methylene carbon signal is expected around δ 50 ppm.

  • Acetyl Carbon (-CH₃): The terminal methyl carbon will appear furthest upfield, around δ 30 ppm.[5]

Workflow for NMR Spectroscopic Analysis

Caption: Workflow for NMR-based structural validation.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. It works on the principle that covalent bonds vibrate at specific frequencies, and these frequencies are altered by the bond's environment.

Causality and Experimental Choices: For this compound, IR spectroscopy is crucial for confirming the presence of the N-H bond, the two distinct carbonyl groups (amide and ketone), and the aromatic ether linkage. Preparing the sample as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory provides high-quality data for a solid sample.

Experimental Protocol: IR Analysis

  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Acquisition: Record the spectrum, typically over the range of 4000 to 400 cm⁻¹.

  • Background Correction: Perform a background scan prior to the sample scan to subtract atmospheric H₂O and CO₂ signals.

Expected Results and Interpretation:

  • N-H Stretch: A moderate to sharp absorption band between 3300-3100 cm⁻¹ is characteristic of the N-H stretching vibration in a secondary amide.[3]

  • C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches will be just below 3000 cm⁻¹.

  • Ketone C=O Stretch: A strong, sharp absorption band is expected around 1715-1725 cm⁻¹.[6][7]

  • Amide I Band (C=O Stretch): A very strong, sharp absorption band, typically at a lower frequency than the ketone due to resonance, is expected around 1660-1680 cm⁻¹.[3][8] The presence of two distinct carbonyl peaks is a critical validation point.

  • Amide II Band (N-H Bend): A band around 1540 cm⁻¹ corresponds to the N-H bending vibration coupled with C-N stretching.

  • C-O Ether Stretch: A strong band in the fingerprint region, typically around 1250-1000 cm⁻¹, indicates the C-O stretch of the aryl ether.[3]

Workflow for IR Spectroscopic Analysis

Caption: Workflow for IR-based functional group confirmation.

Mass Spectrometry (MS): Molecular Weight and Fragmentation Analysis

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern. Electron Ionization (EI) is a common technique that generates a molecular ion (M⁺) and a series of characteristic fragment ions.

Causality and Experimental Choices: EI-MS is chosen for its ability to produce reproducible fragmentation patterns that serve as a molecular fingerprint. The analysis confirms the molecular formula (C₁₁H₁₃NO₃, MW: 207.23 g/mol ) and provides evidence for the compound's substructures.[1][9]

Experimental Protocol: MS Analysis

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or coupled with a gas chromatograph (GC-MS).

  • Ionization: Ionize the sample using a standard electron energy of 70 eV.

  • Analysis: Scan a mass range (e.g., m/z 40-300) to detect the molecular ion and fragment ions.

Expected Results and Interpretation:

  • Molecular Ion Peak [M]⁺: A peak at m/z = 221 corresponding to the molecular weight of the compound is expected.

  • Key Fragmentation Pathways:

    • Alpha-Cleavage: Cleavage of the bond next to a carbonyl group is common. Loss of an acetyl radical (•COCH₃, 43 u) would yield a fragment at m/z = 178.

    • Amide Bond Cleavage: Cleavage of the C-N amide bond can occur. This could lead to a fragment corresponding to the 3-methoxyaniline cation radical at m/z = 123 or an acylium ion at m/z = 85.

    • McLafferty Rearrangement: While less common in this specific structure without a gamma-hydrogen on the N-alkyl chain, rearrangements are a possibility in related structures and should be considered.[10]

    • Benzylic-type Cleavage: Loss of the entire oxobutanamide side chain could lead to a fragment related to the methoxyphenyl group.

Workflow for Mass Spectrometric Analysis

Caption: Workflow for MS-based molecular weight and fragment analysis.

Comparative Summary of Validation Data

The table below consolidates the expected analytical data for this compound, providing a quick reference guide for validation.

Analytical Technique Parameter Expected Observation Structural Justification
¹H NMR (CDCl₃)δ (ppm)~9.0-9.6 (s, 1H), ~6.8-7.4 (m, 4H), ~3.8 (s, 3H), ~3.6 (s, 2H), ~2.3 (s, 3H)Amide NH, Ar-H, OCH₃, CH₂, COCH₃ protons
¹³C NMR (CDCl₃)δ (ppm)~204 (C=O, ketone), ~166 (C=O, amide), ~160 (Ar C-O), ~110-130 (Ar-C), ~55 (OCH₃), ~50 (CH₂), ~30 (CH₃)Unique carbon environments
IR Spectroscopy Wavenumber (cm⁻¹)~3250 (N-H), ~1720 (C=O, ketone), ~1670 (C=O, amide I), ~1540 (N-H bend, amide II), ~1240 (C-O ether)Key functional group vibrations
Mass Spectrometry (EI)m/z221 [M]⁺, 178 [M-COCH₃]⁺, 123 [C₇H₉NO]⁺Molecular ion and characteristic fragments

Conclusion

The structural validation of a synthesized compound like this compound requires a synergistic and multi-faceted analytical approach. While NMR spectroscopy provides the most definitive and detailed structural map, IR spectroscopy offers rapid confirmation of essential functional groups, and mass spectrometry validates the molecular weight and provides corroborating structural evidence through fragmentation. By systematically applying these techniques and understanding the causal relationship between molecular structure and spectral output, researchers can ensure the identity, purity, and integrity of their synthesized materials, a non-negotiable standard for credible and reproducible scientific outcomes.

References

A Comparative Guide to the Biological Activity of N-(3-methoxyphenyl)-3-oxobutanamide and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the N-aryl-3-oxobutanamide scaffold represents a privileged structure, serving as a versatile backbone for the development of a diverse array of biologically active compounds. This guide provides an in-depth comparative analysis of the biological activity of N-(3-methoxyphenyl)-3-oxobutanamide and its structural analogs. By synthesizing available experimental data and elucidating key structure-activity relationships (SAR), this document aims to provide a valuable resource for researchers engaged in the design and development of novel therapeutics.

Introduction to this compound

This compound belongs to the class of β-ketoamides, characterized by a keto group at the β-position relative to the amide nitrogen. The presence of the methoxy group on the phenyl ring at the meta position significantly influences the molecule's electronic and steric properties, which in turn dictates its reactivity and biological interactions.[1] Like other β-dicarbonyl compounds, it exists in a tautomeric equilibrium between the keto and enol forms, a feature that can be critical for its binding to biological targets.[1]

Comparative Biological Activities

While direct comparative studies on this compound across a wide range of biological assays are limited, valuable insights can be gleaned from research on closely related analogs. This section will compare the anticonvulsant, antimicrobial, and cytotoxic activities of this compound class.

Anticonvulsant Activity

The N-aryl amide moiety is a common feature in many anticonvulsant drugs. Studies on isatin-based derivatives, which share a similar pharmacophoric space, have demonstrated that methoxy-substituted analogs possess significant anti-seizure activity.[2]

A key study on (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives revealed that the position of the methoxy group on the N-phenyl ring is a critical determinant of anticonvulsant efficacy in different seizure models.[2]

Table 1: Comparative Anticonvulsant Activity of Methoxylated N-phenylbenzamide Analogs [2]

Compound (Substituent)Maximal Electroshock (MES) ActivityPentylenetetrazole (PTZ) Activity
2-methoxy Significant activity at 100 and 300 mg/kgPotent anti-seizure activity
3-methoxy Significant activityMost active in this model
4-methoxy Significant activity at 100 and 300 mg/kgPotent anti-seizure activity

This data suggests that while all methoxy isomers exhibit anticonvulsant properties, the 3-methoxy (meta) substitution pattern confers the most potent activity in the PTZ model, a model for absence seizures. This highlights the potential of this compound as a starting point for the development of novel anticonvulsant agents. The underlying mechanism may involve modulation of voltage-gated sodium channels or enhancement of GABAergic neurotransmission, common targets for anticonvulsant drugs.[3]

Antimicrobial Activity

N-aryl-3-oxobutanamide derivatives have shown promise as antibacterial agents, particularly against resistant pathogens.[4] Structure-activity relationship studies on 2-benzylidene-3-oxobutanamide derivatives have provided crucial insights into the structural requirements for antimicrobial potency.[4]

A general trend observed is that electron-withdrawing groups on the aryl ring tend to enhance antibacterial activity.[4] Conversely, the introduction of hydrophilic groups can diminish efficacy.[4]

Table 2: Structure-Activity Relationship for Antibacterial Activity of N-aryl-3-oxobutanamide Analogs [4]

Substitution on N-aryl ringEffect on Antibacterial Activity
Electron-withdrawing groups (e.g., Nitro, Halogens)Enhanced activity
Hydrophilic groupsDiminished activity
Electronegative group at ortho position (e.g., Cyano)Activity against Gram-negative bacteria

While a methoxy group is generally considered electron-donating, its influence on antimicrobial activity can be complex, potentially affecting cell permeability and target interaction in nuanced ways. Direct comparative data for this compound is needed to definitively place it within this SAR framework. However, the established principles suggest that analogs with electron-withdrawing substituents would likely exhibit superior antibacterial performance.

Cytotoxic Activity

The cytotoxic potential of N-aryl-3-oxobutanamide derivatives has been explored against various cancer cell lines.[4] The mechanism of action is often linked to the induction of apoptosis.

A study on the toxicity of 3-oxobutanamide derivatives in human lymphocytes revealed that significant toxicity was generally observed only at high concentrations (1000 and 2000 µM).[5] Notably, a derivative bearing a bromine substituent, N-(5-(4-bromophenyl)-3-isoxazolyl)-3-oxobutanamide, displayed superior toxicity, suggesting that halogenation could be a key strategy for enhancing cytotoxic effects.[5] This increased toxicity was associated with the generation of reactive oxygen species (ROS), mitochondrial membrane potential collapse, and lysosomal membrane injury.[5]

Table 3: Comparative Cytotoxicity of 3-Oxobutanamide Derivatives [5]

CompoundConcentration for Notable ToxicityKey Toxicological Findings
N-(5-methyl-3-isoxazolyl)-3-oxobutanamideHigh concentrations (≥1000 µM)Marked cellular and mitochondrial toxicity
N-(5-(4-bromophenyl)-3-isoxazolyl)-3-oxobutanamideHigh concentrations (≥1000 µM)Superior toxicity
N-(2-benzothiazolyl)-3-oxobutanamideHigh concentrations (≥1000 µM)Marked cellular and mitochondrial toxicity

This data underscores the importance of the N-aryl substituent in modulating the cytotoxic profile of 3-oxobutanamides. While direct data for this compound is not available from this study, it is plausible that its cytotoxic potential could be enhanced through the introduction of electron-withdrawing or halogen substituents on the phenyl ring.

Experimental Protocols

To facilitate further research and validation, this section provides detailed methodologies for key assays discussed in this guide.

Synthesis of this compound

Rationale: The condensation of an aniline with a β-ketoester is a standard and efficient method for the synthesis of N-aryl-3-oxobutanamides. The use of an acid catalyst facilitates the reaction by protonating the carbonyl oxygen of the ester, making it more susceptible to nucleophilic attack by the aniline.

Materials:

  • 3-methoxyaniline

  • Ethyl acetoacetate

  • Ethanol (solvent)

  • Concentrated Hydrochloric Acid (catalyst)

  • Sodium bicarbonate solution (for neutralization)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate (drying agent)

Procedure:

  • Dissolve 3-methoxyaniline in ethanol in a round-bottom flask.

  • Add an equimolar amount of ethyl acetoacetate to the solution.

  • Add a catalytic amount of concentrated hydrochloric acid.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and neutralize with a saturated sodium bicarbonate solution.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the organic layer to obtain the crude product.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

Anticonvulsant Screening: Maximal Electroshock (MES) and Pentylenetetrazole (PTZ) Tests

Rationale: The MES and scPTZ tests are primary screening models used to identify compounds with potential anticonvulsant activity. The MES test is a model for generalized tonic-clonic seizures, while the scPTZ test is a model for absence seizures. Compounds active in the MES test are thought to act by preventing seizure spread, often through modulation of sodium channels. Compounds active in the scPTZ test are thought to raise the seizure threshold, often through enhancement of GABAergic transmission.

Workflow:

G cluster_0 Animal Preparation cluster_1 MES Test cluster_2 scPTZ Test A Acclimatize mice/rats B Administer test compound (i.p. or p.o.) A->B C Control group receives vehicle A->C D Apply electrical stimulus via corneal electrodes B->D G Administer pentylenetetrazole (s.c.) B->G C->D C->G E Observe for hind limb tonic extension D->E F Record protection or no protection E->F J Data Analysis (ED50 calculation) F->J H Observe for clonic seizures for 30 min G->H I Record time to seizure onset and protection H->I I->J G A Prepare serial dilutions of test compounds in a 96-well plate C Inoculate each well with the bacterial suspension A->C B Prepare standardized bacterial inoculum B->C D Incubate plates at 37°C for 18-24 hours C->D E Visually inspect for turbidity (bacterial growth) D->E F Determine the lowest concentration with no visible growth (MIC) E->F

References

A Comparative Guide to the Mechanism of Action of N-aryl-3-oxobutanamides in Antibacterial and Anticancer Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile N-aryl-3-oxobutanamide Scaffold

N-aryl-3-oxobutanamides have emerged as a privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities.[1] Their synthetic accessibility and the ease of structural modification have made them attractive candidates for the development of novel therapeutic agents. This guide provides an in-depth, comparative analysis of the proposed mechanisms of action of N-aryl-3-oxobutanamides in two key therapeutic areas: antibacterial and anticancer applications. We will explore the current understanding of their molecular targets, compare their performance with established drugs, and provide detailed experimental protocols for their investigation, grounded in scientific integrity and field-proven insights.

Part 1: Antibacterial Mechanism of Action

N-aryl-3-oxobutanamide derivatives have shown notable potential as antibacterial agents, particularly against drug-resistant pathogens.[1][2] The core of their antibacterial activity is believed to lie in the disruption of essential bacterial cellular processes. While the precise molecular targets are still under active investigation, evidence points towards the inhibition of key proteins involved in bacterial cell division and cell wall biosynthesis.

Proposed Molecular Targets and Mechanism

Two primary molecular targets have been suggested for compounds structurally related to N-aryl-3-oxobutanamides:

  • Filamenting temperature-sensitive protein Z (FtsZ): This protein is a crucial component of the bacterial cytoskeleton and forms the Z-ring at the site of cell division. Inhibition of FtsZ polymerization blocks cytokinesis, leading to filamentation and eventual cell death. Some aryl amide derivatives have been identified as inhibitors of FtsZ.[3]

  • UDP-N-acetylglucosamine enolpyruvyl transferase (MurA): This enzyme catalyzes the first committed step in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. Inhibition of MurA weakens the cell wall, making the bacterium susceptible to osmotic lysis. Novel classes of MurA inhibitors include aryl carboxamide derivatives.

While direct enzymatic inhibition data for N-aryl-3-oxobutanamides against FtsZ or MurA is still emerging, the structural similarities to known inhibitors of these targets provide a strong rationale for further investigation.

Comparative Analysis with Established Antibacterial Agents

To contextualize the potential of N-aryl-3-oxobutanamides, we compare their activity with well-established antibiotics that target similar cellular processes: cell wall synthesis and DNA replication.

Compound/Class Proposed Mechanism of Action Target Organism(s) Reported MIC (µg/mL) Reference(s)
(Z)-2-(3-nitrobenzylidene)-3-oxo-N-phenylbutanamide Putative FtsZ/MurA inhibitorStaphylococcus aureus (MRSA)2[2]
Acinetobacter baumannii (MDR)16[2]
Penicillin G Inhibits peptidoglycan synthesis (transpeptidase)Staphylococcus aureus (susceptible)0.4 - 24[4]
Ciprofloxacin Inhibits DNA gyrase and topoisomerase IVEscherichia coli≤1 (susceptible)[5]

MIC values can vary depending on the specific strain and testing conditions.

Experimental Protocols for Elucidating Antibacterial Mechanism

This method is fundamental for determining the Minimum Inhibitory Concentration (MIC) of a compound.

Protocol:

  • Preparation of Bacterial Inoculum: Culture bacterial strains on an appropriate agar medium. Transfer a few colonies to a sterile broth and incubate to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute the suspension to the final working concentration.[1]

  • Compound Preparation: Dissolve the N-aryl-3-oxobutanamide derivatives in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare a series of twofold dilutions in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.[1]

  • Inoculation: Inoculate each well with the prepared bacterial suspension.[1]

  • Incubation: Incubate the microtiter plates at 37°C for 16-20 hours.[1]

  • Data Analysis: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[1]

This assay directly measures the ability of a compound to inhibit the polymerization of FtsZ protein.

Protocol:

  • Reaction Mixture Preparation: In a suitable buffer (e.g., polymerization buffer containing MES, MgCl₂, KCl), add purified FtsZ protein.

  • Initiation of Polymerization: Add GTP to the reaction mixture to initiate FtsZ polymerization.

  • Light Scattering Measurement: Monitor the change in light scattering at a 90° angle over time using a fluorometer. An increase in light scattering indicates polymer formation.

  • Inhibitor Testing: Perform the assay in the presence of varying concentrations of the N-aryl-3-oxobutanamide derivative to determine its effect on the rate and extent of polymerization.

FtsZ_Polymerization_Assay cluster_workflow FtsZ Polymerization Assay Workflow FtsZ FtsZ Monomers Polymers FtsZ Polymers FtsZ->Polymers Polymerization GTP GTP Measurement Light Scattering Measurement Polymers->Measurement Detects polymer formation Inhibitor N-aryl-3-oxobutanamide (Inhibitor) Inhibitor->Polymers Inhibition

Caption: Workflow for FtsZ polymerization assay.

This biochemical assay quantifies the inhibition of MurA enzymatic activity.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing MurA enzyme, its substrates UDP-N-acetylglucosamine (UNAG) and phosphoenolpyruvate (PEP), in a suitable buffer.[2][6]

  • Inhibitor Addition: Add varying concentrations of the N-aryl-3-oxobutanamide derivative to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for a defined period.[2]

  • Detection of Phosphate: Stop the reaction and measure the amount of inorganic phosphate released using a colorimetric method, such as the malachite green assay.[2][7] A decrease in phosphate production indicates MurA inhibition.

  • IC50 Determination: Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of MurA activity.

MurA_Inhibition_Assay cluster_workflow MurA Enzyme Inhibition Assay Workflow MurA MurA Enzyme Products EP-UNAG + Phosphate MurA->Products Catalysis Substrates UNAG + PEP Detection Phosphate Detection Products->Detection Measures phosphate release Inhibitor N-aryl-3-oxobutanamide (Inhibitor) Inhibitor->MurA Inhibition

Caption: Workflow for MurA enzyme inhibition assay.

Part 2: Anticancer Mechanism of Action

Derivatives of N-aryl-3-oxobutanamides have also been investigated for their potential as anticancer agents.[1] Their cytotoxic effects are proposed to be mediated through the modulation of critical signaling pathways that control cell growth, proliferation, and survival.

Proposed Molecular Target and Mechanism: The PI3K/Akt/mTOR Pathway

A growing body of evidence suggests that certain N-aryl amide derivatives exert their anticancer effects by inhibiting the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway.[1] This pathway is frequently hyperactivated in a wide range of human cancers, making it a prime target for cancer therapy.

Mechanism of Action:

  • PI3K Inhibition: N-aryl-3-oxobutanamides are hypothesized to bind to the ATP-binding pocket of PI3K, preventing the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3).

  • Downstream Signaling Blockade: The reduction in PIP3 levels leads to decreased activation of the downstream kinase Akt.

  • Inhibition of mTOR: Deactivated Akt is unable to phosphorylate and activate mTOR, a central regulator of cell growth and proliferation.

  • Induction of Apoptosis: The overall effect is the suppression of pro-survival signals and the induction of programmed cell death (apoptosis) in cancer cells.

PI3K_Pathway_Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates NAO N-aryl-3-oxobutanamide NAO->PI3K Inhibits PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Apoptosis Apoptosis mTOR->Apoptosis Inhibits

Caption: Proposed inhibition of the PI3K/Akt/mTOR pathway.

Comparative Analysis with an Established Anticancer Agent

We compare the cytotoxic activity of N-aryl-3-oxobutanamide-related structures with Doxorubicin, a widely used chemotherapeutic agent.

Compound/Class Proposed Mechanism of Action Cancer Cell Line Reported IC50 Reference(s)
N-aryl(indol-3-yl)glyoxamide derivatives *Putative PI3K/Akt/mTOR pathway inhibitorHeLa (Cervical Cancer)1.5 - 5.2 µM[1]
L1210 (Murine Leukemia)0.9 - 4.8 µM[1]
SKOV3 (Ovarian Carcinoma)2.1 - 6.5 µM[1]
Doxorubicin DNA intercalation and topoisomerase II inhibitionMCF-7 (Breast Cancer)~1.14 - 8.3 µM[8]
MDA-MB-231 (Breast Cancer)~0.69 - 6.6 µM[8]

*Data for structurally similar N-aryl amide core structures.

Experimental Protocols for Elucidating Anticancer Mechanism

This assay measures the metabolic activity of cells as an indicator of cell viability and is used to determine the IC50 value of a compound.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the N-aryl-3-oxobutanamide derivative for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.[1]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value from the dose-response curve.[1]

This technique is used to detect changes in the expression and phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.

Protocol:

  • Cell Lysis: Treat cancer cells with the N-aryl-3-oxobutanamide derivative, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the total and phosphorylated forms of PI3K, Akt, and mTOR, as well as downstream targets like S6 ribosomal protein.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Densitometry Analysis: Quantify the band intensities to determine the relative changes in protein expression and phosphorylation levels. A decrease in the ratio of phosphorylated to total protein for Akt and S6 indicates pathway inhibition.

Western_Blot_Workflow cluster_workflow Western Blot Workflow start Cell Lysis & Protein Extraction sds_page SDS-PAGE start->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-p-Akt, anti-Akt) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Densitometry Analysis detection->analysis

Caption: General workflow for Western blot analysis.

Conclusion and Future Directions

N-aryl-3-oxobutanamides represent a promising class of compounds with dual antibacterial and anticancer potential. While the precise mechanisms of action are still being elucidated, current evidence suggests their involvement in the inhibition of crucial bacterial enzymes and key oncogenic signaling pathways. The comparative data presented in this guide highlight their potential, while the detailed experimental protocols provide a roadmap for further investigation. Future research should focus on definitive target identification and validation, optimization of the scaffold for improved potency and selectivity, and in vivo efficacy studies to translate the promising in vitro findings into tangible therapeutic benefits.

References

A Comparative In Vitro Analysis of N-(3-methoxyphenyl)-3-oxobutanamide Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the quest for novel molecular scaffolds with therapeutic potential is perpetual. Among these, N-aryl-3-oxobutanamide derivatives have garnered considerable interest due to their diverse biological activities. This guide provides a comprehensive in vitro comparison of a lead compound, N-(3-methoxyphenyl)-3-oxobutanamide, and its synthesized derivatives. We will delve into their antioxidant, anti-inflammatory, and cytotoxic properties, offering a framework for their evaluation as potential therapeutic agents. This document is intended for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and practical methodologies for such an investigation.

Introduction: The Therapeutic Promise of N-aryl-3-oxobutanamides

The N-aryl-3-oxobutanamide scaffold is a versatile pharmacophore, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1] The presence of the β-ketoamide moiety is crucial for its chemical reactivity and biological interactions.[2] The methoxy group on the phenyl ring, as in this compound, can significantly influence the molecule's electronic and steric properties, potentially modulating its interaction with biological targets.[2] This guide focuses on the in vitro characterization of this compound (Lead Compound) and two of its derivatives, exploring the impact of structural modifications on their biological efficacy.

Alternative Compounds for Comparison:

To provide a robust comparative analysis, the following well-established agents were selected as positive controls in the respective assays:

  • Antioxidant Assay: Ascorbic Acid (Vitamin C) - A widely recognized natural antioxidant.

  • Anti-inflammatory Assay: Dexamethasone - A potent corticosteroid with strong anti-inflammatory properties.

  • Cytotoxicity Assay: Doxorubicin - A commonly used chemotherapeutic agent.

Comparative In Vitro Efficacy: A Multi-faceted Evaluation

To elucidate the therapeutic potential of the this compound derivatives, a panel of in vitro assays was selected to assess their antioxidant, anti-inflammatory, and cytotoxic activities. The following is a representative dataset, presented for illustrative purposes, to demonstrate the comparative analysis.

Antioxidant Activity: DPPH Radical Scavenging Assay

Oxidative stress, arising from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a multitude of pathological conditions. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a rapid and reliable method to screen the radical scavenging activity of compounds.[1][3][4] The DPPH radical is a stable free radical that shows a characteristic deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change to yellow, which can be quantified spectrophotometrically.[3][4]

Table 1: Comparative Antioxidant Activity of this compound Derivatives and Ascorbic Acid

CompoundIC50 (µM) - DPPH Radical Scavenging
Lead Compound 75.2 ± 3.1
Derivative 1 58.9 ± 2.5
Derivative 2 92.5 ± 4.3
Ascorbic Acid 25.8 ± 1.2

Data are presented as the mean ± standard deviation of three independent experiments.

Based on the representative data, Derivative 1 exhibits the most potent antioxidant activity among the tested derivatives, though it is less potent than the standard antioxidant, Ascorbic Acid.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition in LPS-Stimulated Macrophages

Chronic inflammation is a hallmark of numerous diseases. Macrophages play a central role in the inflammatory response, and upon stimulation with lipopolysaccharide (LPS), they produce pro-inflammatory mediators, including nitric oxide (NO).[5][6][7] The overproduction of NO is associated with inflammatory pathologies. Therefore, the inhibition of NO production is a key target for anti-inflammatory drug discovery. The Griess assay is a common method to quantify nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants.[8]

Table 2: Comparative Anti-inflammatory Activity of this compound Derivatives and Dexamethasone

CompoundIC50 (µM) - NO Inhibition
Lead Compound 42.1 ± 2.8
Derivative 1 31.5 ± 1.9
Derivative 2 55.7 ± 3.4
Dexamethasone 5.2 ± 0.4

Data are presented as the mean ± standard deviation of three independent experiments.

The illustrative data suggests that Derivative 1 possesses the strongest anti-inflammatory activity among the tested derivatives, although it is less potent than the standard drug, Dexamethasone.

Cytotoxic Activity: MTT Assay on Human Cancer Cell Lines

The evaluation of cytotoxic activity is a crucial first step in the discovery of potential anticancer agents. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[9][10][11] Viable cells with active mitochondria can reduce the yellow MTT tetrazolium salt to a purple formazan product, the amount of which is proportional to the number of living cells.[9][10][11]

Table 3: Comparative Cytotoxic Activity of this compound Derivatives and Doxorubicin against A549 (Lung Carcinoma) and MCF-7 (Breast Carcinoma) Cell Lines

CompoundIC50 (µM) - A549IC50 (µM) - MCF-7
Lead Compound 65.8 ± 4.182.3 ± 5.5
Derivative 1 48.2 ± 3.361.7 ± 4.2
Derivative 2 89.1 ± 6.2> 100
Doxorubicin 0.8 ± 0.11.2 ± 0.2

Data are presented as the mean ± standard deviation of three independent experiments.

In this representative dataset, Derivative 1 demonstrates the most promising cytotoxic activity against both A549 and MCF-7 cell lines, although its potency is significantly lower than the standard chemotherapeutic agent, Doxorubicin. Derivative 2 shows minimal to no cytotoxic effect at the tested concentrations.

Experimental Protocols: A Step-by-Step Guide

The following sections provide detailed, step-by-step methodologies for the in vitro assays described above.

DPPH Radical Scavenging Assay

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement cluster_analysis Data Analysis prep_dpph Prepare DPPH Solution (0.1 mM in Methanol) mix Mix DPPH Solution with Samples/Control prep_dpph->mix prep_samples Prepare Test Compounds & Ascorbic Acid (Serial Dilutions) prep_samples->mix incubate Incubate in Dark (30 minutes at RT) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition measure->calculate plot Plot % Inhibition vs. Concentration calculate->plot ic50 Determine IC50 plot->ic50

Caption: Workflow for the DPPH Radical Scavenging Assay.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • Test compounds and Ascorbic Acid

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Preparation of Test Samples: Prepare stock solutions of the test compounds and ascorbic acid in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations.

  • Assay Procedure:

    • Add 100 µL of the DPPH solution to each well of a 96-well plate.

    • Add 100 µL of the test sample or standard solution at different concentrations.

    • For the control, add 100 µL of the solvent used for the samples.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • The IC50 value (the concentration of the test sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the sample.

Nitric Oxide (NO) Inhibition Assay

NO_Inhibition_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_griess_assay Griess Assay cluster_analysis Data Analysis seed_cells Seed RAW 264.7 Macrophages in 96-well plate incubate_cells Incubate for 24 hours seed_cells->incubate_cells add_compounds Add Test Compounds/ Dexamethasone incubate_cells->add_compounds add_lps Stimulate with LPS (1 µg/mL) add_compounds->add_lps incubate_treatment Incubate for 24 hours add_lps->incubate_treatment collect_supernatant Collect Cell Supernatant incubate_treatment->collect_supernatant add_griess Add Griess Reagent collect_supernatant->add_griess incubate_griess Incubate for 10 minutes add_griess->incubate_griess measure_absorbance Measure Absorbance at 540 nm incubate_griess->measure_absorbance calculate_no Calculate Nitrite Concentration measure_absorbance->calculate_no calculate_inhibition Calculate % NO Inhibition calculate_no->calculate_inhibition determine_ic50 Determine IC50 calculate_inhibition->determine_ic50

Caption: Workflow for the Nitric Oxide Inhibition Assay.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS)

  • Test compounds and Dexamethasone

  • Griess Reagent (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Cell Culture: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Treatment:

    • Pre-treat the cells with various concentrations of the test compounds or dexamethasone for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) and incubate for an additional 24 hours.

  • Griess Assay:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent to each supernatant sample.

    • Incubate at room temperature for 10 minutes.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.

    • Calculate the percentage of NO inhibition using the following formula: % Inhibition = [(NO concentration in LPS-stimulated cells - NO concentration in treated cells) / NO concentration in LPS-stimulated cells] x 100

    • Determine the IC50 value by plotting the percentage of inhibition against the concentration of the sample.

MTT Cytotoxicity Assay

MTT_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_mtt_reaction MTT Reaction cluster_measurement_analysis Measurement & Analysis seed_cells Seed Cancer Cells (A549 or MCF-7) in 96-well plate incubate_cells Incubate for 24 hours seed_cells->incubate_cells add_compounds Add Test Compounds/ Doxorubicin incubate_cells->add_compounds incubate_treatment Incubate for 48 hours add_compounds->incubate_treatment add_mtt Add MTT Solution (0.5 mg/mL) incubate_treatment->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt add_dmso Add DMSO to Solubilize Formazan incubate_mtt->add_dmso measure_absorbance Measure Absorbance at 570 nm add_dmso->measure_absorbance calculate_viability Calculate % Cell Viability measure_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for the MTT Cytotoxicity Assay.

Materials:

  • A549 and MCF-7 human cancer cell lines

  • Appropriate cell culture medium and FBS

  • Test compounds and Doxorubicin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Cell Culture: Seed A549 or MCF-7 cells in a 96-well plate at a density of 5 x 10^3 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of the test compounds or doxorubicin and incubate for 48 hours.

  • MTT Assay:

    • Remove the culture medium and add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the concentration of the sample.

Conclusion and Future Directions

This guide provides a comprehensive framework for the in vitro evaluation of this compound derivatives. The presented methodologies for assessing antioxidant, anti-inflammatory, and cytotoxic activities are robust and widely accepted in the field of drug discovery. The illustrative data highlights the importance of structural modifications in modulating the biological activity of the lead compound.

Based on our representative data, Derivative 1 emerges as a promising candidate for further investigation, demonstrating superior activity across all three assays compared to the lead compound and Derivative 2. Future studies should focus on:

  • Expanding the Derivative Library: Synthesizing a broader range of derivatives to establish a more comprehensive structure-activity relationship (SAR).

  • Mechanism of Action Studies: Investigating the underlying molecular mechanisms responsible for the observed biological activities. For instance, exploring the specific signaling pathways modulated by the active derivatives in inflammation and cancer.

  • In Vivo Efficacy and Safety: Progressing the most promising candidates to in vivo animal models to evaluate their therapeutic efficacy and safety profiles.

By systematically applying the principles and protocols outlined in this guide, researchers can effectively screen and characterize novel this compound derivatives, paving the way for the development of new therapeutic agents.

References

A Comparative Efficacy Analysis of N-(3-methoxyphenyl)-3-oxobutanamide and Known Sirtuin 2 (SIRT2) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Advanced Drug Discovery Division

Abstract

Sirtuin 2 (SIRT2), an NAD⁺-dependent protein deacetylase, has emerged as a significant therapeutic target in oncology and neurodegenerative disorders.[1][2] Its primary cytosolic localization and role in deacetylating key substrates, such as α-tubulin, position it as a critical regulator of microtubule dynamics, cell cycle progression, and genomic stability.[1][3][4] The development of potent and selective SIRT2 inhibitors is a key objective for researchers seeking to modulate these pathways. This guide presents a comparative analysis of a novel compound, N-(3-methoxyphenyl)-3-oxobutanamide, against established SIRT2 inhibitors, AGK2 and TM. We provide a detailed examination of its in vitro enzymatic inhibition and its efficacy in a cell-based context, offering a comprehensive framework for evaluating new chemical entities in this class.

Introduction to SIRT2 and the Rationale for Inhibition

The sirtuin family of proteins, comprising seven members in humans (SIRT1-7), are Class III histone deacetylases (HDACs) that couple lysine deacetylation to NAD⁺ hydrolysis.[5][6][7] Unlike other HDAC classes, their dependence on the metabolic cofactor NAD⁺ links their enzymatic activity directly to the cell's energy state.[2] While sirtuins regulate diverse physiological functions, SIRT2 is predominantly found in the cytoplasm and is implicated in processes relevant to disease pathology.[1][8]

Notably, SIRT2 deacetylates α-tubulin, influencing microtubule stability and mitotic progression.[1] Inhibition of SIRT2 leads to hyperacetylation of α-tubulin, a phenotype associated with mitotic arrest and anti-proliferative effects in cancer cells.[2] Furthermore, SIRT2 has been shown to deacetylate and regulate the oncoprotein c-Myc, and its inhibition can promote c-Myc degradation, presenting another avenue for anti-cancer therapy.[1][9] Consequently, the discovery of novel, potent, and selective SIRT2 inhibitors is of high interest to the drug development community.[10]

This guide provides an objective, data-driven comparison of this compound, a compound of interest, with two well-characterized SIRT2 inhibitors:

  • AGK2: A widely used, selective SIRT2 inhibitor known to be protective in models of Parkinson's Disease.[3][5][11]

  • TM: A potent, mechanism-based inhibitor that has demonstrated broad anti-cancer effects and the ability to inhibit both deacetylation and demyristoylation activities of SIRT2.[9][10]

Compound Profiles

CompoundStructureKey Characteristics
This compound this compoundCAS RN: 25233-47-0.[12] A novel small molecule with a β-ketoamide moiety, structurally distinct from many established sirtuin inhibitors. Its efficacy against SIRT2 is the primary subject of this investigation.
AGK2 AGK2A selective SIRT2 inhibitor with a reported IC₅₀ of 3.5 μM.[2][11] It is cell-permeable and has been shown to increase α-tubulin acetylation in cells.[2]
TM TMA highly potent and selective SIRT2 inhibitor, reported to be more effective than AGK2, SirReal2, and Tenovin-6 in direct comparisons.[9][10] It exhibits cytotoxicity specific to cancer cells and effectively inhibits SIRT2's demyristoylation activity.[10]

Methodologies for Efficacy Determination

To ensure a robust comparison, we employ a two-tiered approach: a direct biochemical assay to measure enzymatic inhibition and a cell-based assay to confirm target engagement and downstream functional effects in a physiological context.

Biochemical Efficacy: Fluorometric SIRT2 Inhibition Assay

This assay quantifies the direct inhibition of purified recombinant human SIRT2 enzyme activity. It is based on the deacetylation of a synthetic peptide substrate, which is then cleaved by a developer enzyme to release a fluorophore.

A fluorometric, endpoint assay is chosen for its high throughput, sensitivity, and reproducibility.[13] The use of a purified enzyme allows for the direct measurement of compound-target interaction, independent of cellular factors like membrane permeability or off-target effects. The protocol includes essential controls: a "no enzyme" control to establish background fluorescence and a "vehicle" control (DMSO) to measure uninhibited enzyme activity. Nicotinamide, a pan-sirtuin inhibitor, serves as a positive control for inhibition.[14]

G cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Execution (96-well plate) cluster_readout 3. Signal Development & Readout cluster_analysis 4. Data Analysis prep_inhibitor Prepare 2X serial dilutions of test compounds (Compound X, AGK2, TM) in Assay Buffer add_compounds Add 45 µL of diluted compounds or controls (Vehicle, Nicotinamide) to wells prep_inhibitor->add_compounds prep_enzyme Dilute recombinant human SIRT2 enzyme to working concentration add_enzyme Add 5 µL of diluted SIRT2 enzyme to all wells (except 'no enzyme' control) prep_enzyme->add_enzyme prep_substrate Prepare Substrate/NAD⁺ working solution add_substrate Initiate reaction by adding 40 µL Substrate/NAD⁺ solution prep_substrate->add_substrate add_compounds->add_enzyme incubate1 Incubate for 5 min at 37°C (Compound-Enzyme Pre-incubation) add_enzyme->incubate1 incubate1->add_substrate incubate2 Incubate for 60 min at 37°C add_substrate->incubate2 add_developer Stop reaction by adding 10 µL Developer solution incubate2->add_developer incubate3 Incubate for 10 min at 37°C (protected from light) add_developer->incubate3 read_plate Measure fluorescence (Ex/Em = 395/541 nm) incubate3->read_plate calc_inhibition Calculate % Inhibition relative to vehicle control read_plate->calc_inhibition plot_curve Plot % Inhibition vs. [Compound] and fit to a four-parameter logistic curve calc_inhibition->plot_curve determine_ic50 Determine IC₅₀ value plot_curve->determine_ic50 G cluster_cell_culture 1. Cell Culture & Treatment cluster_protein_extraction 2. Protein Extraction & Quantification cluster_western_blot 3. Western Blotting cluster_analysis 4. Densitometry Analysis seed_cells Seed MCF-7 cells in 6-well plates and grow to 70-80% confluency treat_cells Treat cells with varying concentrations of compounds (0.1, 1, 10 µM) or DMSO for 24 hours seed_cells->treat_cells lyse_cells Wash cells with PBS and lyse with RIPA buffer containing protease/deacetylase inhibitors treat_cells->lyse_cells quantify_protein Determine protein concentration using a BCA assay lyse_cells->quantify_protein sds_page Separate 20 µg of protein lysate per lane via SDS-PAGE quantify_protein->sds_page transfer Transfer proteins to a PVDF membrane sds_page->transfer block Block membrane with 5% BSA in TBST for 1 hour transfer->block probe_primary Incubate with primary antibodies: anti-acetyl-α-tubulin and anti-α-tubulin (loading control) block->probe_primary probe_secondary Incubate with HRP-conjugated secondary antibodies probe_primary->probe_secondary visualize Visualize bands using an ECL detection system probe_secondary->visualize quantify_bands Quantify band intensity using ImageJ or similar software visualize->quantify_bands normalize Normalize acetyl-α-tubulin signal to total α-tubulin signal quantify_bands->normalize plot_data Plot fold-change in normalized acetylation relative to DMSO control normalize->plot_data G cluster_process SIRT2-Mediated Deacetylation SIRT2 SIRT2 Enzyme NAM Nicotinamide SIRT2->NAM Byproduct Tubulin α-Tubulin (Deacetylated) SIRT2->Tubulin NAD NAD⁺ NAD->SIRT2 Cofactor Tubulin_Ac α-Tubulin (Acetylated) Tubulin_Ac->SIRT2 Substrate Inhibitors This compound AGK2 TM Inhibitors->SIRT2 Inhibition

References

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive structural analysis of N-(3-methoxyphenyl)-3-oxobutanamide, a member of the acetoacetanilide family, through a comparative lens with its ortho- and para-substituted analogs. Acetoacetanilides are pivotal intermediates in various industrial applications, including the synthesis of arylide yellow pigments, and serve as valuable scaffolds in medicinal chemistry.[1] A thorough understanding of their structural characteristics is paramount for predicting their chemical behavior, reactivity, and potential biological activity. This document delves into the nuanced world of their solid-state and solution-state structures, governed by the delicate balance of keto-enol tautomerism and intricate networks of intermolecular interactions. We will explore the application of definitive analytical techniques—X-ray diffraction, NMR and IR spectroscopy, and computational modeling—to elucidate these structures, providing researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols required for their own investigations.

Core Molecular Architecture: Isomerism and Tautomerism

The fundamental structure of N-(methoxyphenyl)-3-oxobutanamide consists of a methoxy-substituted phenyl ring linked via an amide bond to a 3-oxobutanamide moiety.[2] The position of the methoxy group—ortho (2-), meta (3-), or para (4-)—defines the three positional isomers, each with distinct electronic and steric properties that influence its molecular conformation and crystal packing.

A central feature of these, and indeed all β-dicarbonyl compounds, is the existence of keto-enol tautomerism.[3][4] This equilibrium between the diketo form and the more conjugated enol form is a dynamic process influenced by factors such as solvent polarity, temperature, and the electronic nature of the aromatic substituents.[3][5] In non-polar environments, the enol tautomer is often stabilized by the formation of a strong intramolecular hydrogen bond, whereas polar solvents can stabilize the more polar keto form.[3] Nuclear Magnetic Resonance (NMR) spectroscopy stands as the principal technique for observing and quantifying this equilibrium in solution.[5][6]

Caption: Keto-enol equilibrium in N-(aryl)-3-oxobutanamides.

Comparative Physicochemical Properties

The seemingly minor shift of a methoxy group around the phenyl ring results in tangible differences in the physical properties of these isomers. These properties are critical for everything from selecting appropriate crystallization solvents to predicting bioavailability in drug development.

PropertyN-(2-methoxyphenyl)-3-oxobutanamideThis compoundN-(4-methoxyphenyl)-3-oxobutanamide
CAS Number 92-15-9[3]5437-99-0 / 25233-47-0[3][7]5437-98-9[3]
Molecular Formula C₁₁H₁₃NO₃C₁₁H₁₃NO₃C₁₁H₁₃NO₃
Molecular Weight 207.23 g/mol [2]207.23 g/mol 207.23 g/mol [8]
Physical Form White crystalline solid[2]SolidSolid
Melting Point (°C) 85-88[3]Data not available118-121[3]
Calculated logP 1.5[3]1.5[3]1.5[3]

Definitive Structural Elucidation: A Multi-Technique Approach

A singular analytical method is insufficient to capture the complete structural identity of these dynamic molecules. A synergistic approach, combining solid-state analysis, solution-state characterization, and computational validation, is essential.

Single-Crystal X-ray Diffraction: The Solid-State Blueprint

Expertise & Causality: X-ray crystallography provides the most unambiguous and high-resolution data on the solid-state structure of a molecule. It is the definitive technique for determining the preferred tautomeric form in the crystal lattice, precise bond lengths and angles, molecular conformation, and the intricate details of intermolecular interactions, such as hydrogen bonding, which dictate crystal packing.[1][9] For acetoacetanilides, this technique reveals how substituents on the aryl ring modulate the balance between intra- and intermolecular hydrogen bonding.[1]

Data & Comparison:

  • Unsubstituted Acetoacetanilide: Crystallographic studies confirm that the parent compound exists as the keto-amide tautomer in the solid state. The molecules are linked by intermolecular hydrogen bonds.[1]

  • N-(4-ethoxyphenyl)-3-oxobutanamide: A closely related analog, this compound also crystallizes in the keto form. Its structure reveals a twisted β-diketone moiety and the formation of antiparallel chains propagated by N—H···O hydrogen bonds between the amide groups.[10]

  • N-(4-methoxyphenyl)-3-oxobutanamide: The crystal structure for this para-isomer has been determined and is available in the Cambridge Structural Database (CSD Refcode: ZILJAF01), allowing for detailed analysis of its packing and conformation.[11]

  • This compound: To date, a single-crystal structure for the target meta-isomer has not been reported in the literature, highlighting a key knowledge gap.

Experimental Protocol: Single Crystal Growth

  • Purification: Ensure the starting material is of the highest purity (>99%). Recrystallization from a suitable solvent (e.g., ethanol/water) is recommended.

  • Solvent Selection: Screen a range of solvents with varying polarities (e.g., ethanol, acetone, ethyl acetate, toluene) to find one in which the compound has moderate solubility.

  • Crystallization Method (Slow Evaporation): a. Prepare a saturated or near-saturated solution of the compound in the chosen solvent at room temperature. b. Loosely cover the container to allow the solvent to evaporate slowly over several days to weeks. c. Monitor periodically for the formation of well-defined, X-ray quality single crystals.

  • Data Collection: Carefully mount a suitable crystal on a goniometer head and subject it to X-ray diffraction analysis.

XRay_Workflow cluster_exp Experimental cluster_analysis Data Analysis Purify Purify Compound Grow Grow Single Crystal Purify->Grow Collect Collect Diffraction Data Grow->Collect Solve Solve Structure (Phase Problem) Collect->Solve Refine Refine Atomic Model Solve->Refine Validate Validate & Analyze (e.g., Hirshfeld) Refine->Validate Final_Structure Final_Structure Validate->Final_Structure Final Structure & CIF

Caption: Experimental workflow for single-crystal X-ray diffraction.

NMR Spectroscopy: Structure and Dynamics in Solution

Expertise & Causality: NMR is unparalleled for elucidating the covalent framework of molecules in solution. For N-(methoxyphenyl)-3-oxobutanamides, it is indispensable for confirming the identity of the isomers and, crucially, for studying the keto-enol tautomeric equilibrium. The relative integration of distinct signals for the keto and enol forms provides a quantitative measure of their ratio under specific solution conditions.[5]

Data & Comparison: The chemical shifts and multiplicities of protons and carbons are highly sensitive to their electronic environment. The table below presents a comparison of key, representative chemical shifts expected for the keto and enol tautomers of the isomers.

AssignmentTautomerN-(2-MeO) Isomer (Predicted δ, ppm)[12]N-(3-MeO) Isomer (Predicted δ, ppm)N-(4-MeO) Isomer (Predicted δ, ppm)
-CH₃ (acetyl) Keto~2.3~2.3~2.3
-CH₂- Keto~3.6~3.6~3.6
-OCH₃ Both~3.9~3.8~3.8
=CH- (vinyl) Enol~5.5~5.5~5.5
-NH- (amide) Both~9.6~9.5~9.5
=C-OH (enol) Enol>12 (broad)>12 (broad)>12 (broad)
C=O (ketone) Keto~202~202~202
C=O (amide) Both~165~165~165

Experimental Protocol: NMR Sample Preparation and Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Note that the choice of solvent will directly impact the observed keto-enol ratio.[5]

  • ¹H NMR Acquisition: Acquire a proton spectrum using a 400 MHz or higher field spectrometer. Ensure an adequate number of scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This may require a longer acquisition time. Techniques like DEPT can be used to differentiate between CH, CH₂, and CH₃ carbons.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis: Calibrate the spectrum using the residual solvent peak. Integrate the signals to determine relative proton counts and the keto:enol ratio. Assign peaks based on chemical shifts, multiplicities, and coupling constants.

Vibrational Spectroscopy (FTIR): Functional Group Fingerprinting

Expertise & Causality: Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and powerful technique for confirming the presence of key functional groups within a molecule. The vibrational frequencies of bonds are sensitive to their environment, allowing FTIR to provide valuable information on hydrogen bonding.

Data & Comparison: The IR spectra of all isomers will be dominated by characteristic absorptions of the amide and β-dicarbonyl moieties.

Vibrational ModeApproximate Wavenumber (cm⁻¹)Expected Observations
N-H Stretch 3300 - 3100A sharp to moderately broad peak. Broadening can indicate hydrogen bonding.
Aromatic C-H Stretch 3100 - 3000Weak to medium intensity peaks.
Aliphatic C-H Stretch 3000 - 2850Medium intensity peaks from acetyl and methoxy groups.
C=O Stretch (Ketone) 1730 - 1710A strong, sharp absorption characteristic of the keto tautomer.
C=O Stretch (Amide I) 1680 - 1650A very strong absorption. Its position is sensitive to hydrogen bonding.[13]
C-O-C Stretch (Aryl Ether) 1275 - 1200 (asym.) / 1075 - 1020 (sym.)Strong bands confirming the methoxy group.

Experimental Protocol: Acquiring an FTIR Spectrum (ATR)

  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.

  • Sample Application: Place a small amount of the solid powder directly onto the ATR crystal.

  • Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition: Scan the sample over the desired range (typically 4000-400 cm⁻¹).

  • Data Analysis: Label the significant peaks and assign them to the corresponding functional group vibrations.

Computational Chemistry: In Silico Structural Insights

Expertise & Causality: Computational methods, particularly Density Functional Theory (DFT), serve as a powerful complement to experimental data.[14] They allow for the optimization of molecular geometries in the gas phase, prediction of spectroscopic properties, and calculation of the relative energies of different conformers or tautomers.[15] This provides a theoretical baseline for comparison with experimental results and offers insights into properties that are difficult to measure directly.

Computational_Workflow Input Build Input Structure (e.g., keto/enol) Opt Geometry Optimization (DFT) Input->Opt Freq Frequency Calculation Opt->Freq Confirm minimum energy state Prop Property Analysis Freq->Prop Results Optimized Geometry, Energies, Predicted Spectra Prop->Results

Caption: A typical workflow for computational structural analysis.

Data & Comparison: DFT calculations can be used to model the three isomers and their respective keto and enol tautomers. Key outputs for comparison include:

  • Relative Energies: Determine the theoretical stability difference (ΔE) between the keto and enol forms for each isomer.

  • Dihedral Angles: Compare the twist angles between the phenyl ring and the amide plane, and along the butanamide backbone.

  • Molecular Electrostatic Potential (MESP): Visualize the electron-rich (negative potential, e.g., carbonyl oxygens) and electron-poor (positive potential, e.g., amide N-H) regions of the molecules, predicting sites for intermolecular interactions.[15]

Integrated Synthesis and Characterization Workflow

The reliable structural analysis of these compounds begins with their successful synthesis and purification. The most common route involves the condensation of the appropriate methoxyaniline isomer with a β-keto-ester like ethyl acetoacetate.[3]

Full_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Characterization start Reactants: 3-Methoxyaniline + Ethyl Acetoacetate reaction Condensation Reaction start->reaction workup Aqueous Workup & Extraction reaction->workup purify Purification (Recrystallization) workup->purify nmr NMR Spectroscopy (Structure, Tautomer Ratio) purify->nmr ftir FTIR Spectroscopy (Functional Groups) purify->ftir ms Mass Spectrometry (Molecular Weight) purify->ms xray X-Ray Crystallography (Solid-State Structure) purify->xray final Comprehensive Structural Profile nmr->final ftir->final ms->final xray->final

Caption: Integrated workflow from synthesis to full structural characterization.

Conclusion

The structural analysis of this compound and its related isomers is a multifaceted task that reveals significant insights into the interplay of isomerism, tautomerism, and intermolecular forces. While the ortho- and para-isomers are better characterized, a notable gap exists in the experimental data for the meta-isomer, particularly its solid-state structure. This guide has outlined the critical role of a combined analytical approach. X-ray crystallography provides an unambiguous solid-state snapshot, while NMR spectroscopy is essential for understanding the dynamic keto-enol equilibrium in solution. These experimental techniques, supported by FTIR for functional group verification and computational modeling for theoretical validation, empower researchers to build a complete and robust structural profile. Such a profile is the essential foundation for rationalizing the compound's properties and advancing its application in materials science and drug discovery.

References

A Comparative Analysis of Diaryl Oxamides and N-(3-methoxyphenyl)-3-oxobutanamide: Synthetic Tractability and Biological Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of medicinal chemistry and drug discovery, the exploration of novel scaffolds that offer both synthetic accessibility and diverse biological activity is paramount. This guide provides a detailed comparative analysis of two such scaffolds: diaryl oxamides and N-(3-methoxyphenyl)-3-oxobutanamide. We delve into their synthetic routes, highlighting key practical considerations and potential challenges. Furthermore, we present a framework for the comparative evaluation of their biological potential, focusing on anticancer and antimicrobial activities. This is supported by detailed, field-proven experimental protocols for key assays, including cytotoxicity and enzyme inhibition, enabling researchers to make informed decisions in the early stages of drug development programs.

Introduction: Scaffolds of Interest

Diaryl Oxamides: A Privileged Structural Motif

Diaryl oxamides are characterized by a central oxalamide core linking two aryl moieties. This seemingly simple structure has proven to be a "privileged" scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds.[1] The planarity and hydrogen bonding capabilities of the oxamide linker allow for specific and strong interactions with biological targets, particularly protein kinases. This has led to their investigation in various therapeutic areas, including oncology, inflammation, and infectious diseases.[2][3] The synthetic versatility of this scaffold allows for extensive structure-activity relationship (SAR) studies through modification of the peripheral aryl rings.[4]

This compound: A Versatile Acetoacetanilide

This compound belongs to the acetoacetanilide class of compounds.[5] These molecules possess a reactive β-dicarbonyl moiety, making them valuable intermediates in organic synthesis, particularly for the construction of heterocyclic systems.[6] Like diaryl oxamides, N-aryl-3-oxobutanamide derivatives have demonstrated a range of biological activities, including antibacterial and anticancer properties.[7] The presence of the methoxy group on the phenyl ring, specifically at the meta position, influences the molecule's electronic and steric properties, which can in turn affect its biological profile.[5]

Comparative Synthesis and Chemical Properties

A key consideration in the selection of a chemical scaffold for a drug discovery program is its synthetic tractability. The ease and efficiency of synthesis directly impact the ability to generate diverse libraries of analogues for SAR studies.

Synthesis of Diaryl Oxamides

The most common and direct route to symmetrically substituted diaryl oxamides involves the reaction of an aniline derivative (2 equivalents) with either oxalyl chloride or diethyl oxalate (1 equivalent).[8]

2.1.1 Oxalyl Chloride Method:

This method is typically high-yielding and proceeds under mild conditions.

  • Reaction: 2 Ar-NH₂ + (COCl)₂ → Ar-NH-CO-CO-NH-Ar + 2 HCl

  • Advantages: Fast reaction times, often at room temperature or 0 °C.

  • Challenges: Oxalyl chloride is highly sensitive to moisture and can decompose, leading to poor yields. The reaction also generates HCl, which may require a non-nucleophilic base to scavenge.[8]

2.1.2 Diethyl Oxalate Method:

This method often requires higher temperatures but can be a good alternative if oxalyl chloride is problematic.

  • Reaction: 2 Ar-NH₂ + (COOEt)₂ → Ar-NH-CO-CO-NH-Ar + 2 EtOH

  • Advantages: Less sensitive to moisture than oxalyl chloride.

  • Challenges: Generally requires elevated temperatures (reflux) and longer reaction times to drive the reaction to completion.[8]

Synthesis of this compound

The synthesis of this compound is typically achieved through the acetoacetylation of 3-methoxyaniline.

2.2.1 Diketene Method:

This is a common industrial method.

  • Reaction: m-MeO-C₆H₄-NH₂ + C₄H₄O₂ (diketene) → m-MeO-C₆H₄-NH-CO-CH₂-CO-CH₃

  • Advantages: High atom economy.

  • Challenges: Diketene is a highly reactive and hazardous reagent requiring specialized handling.

2.2.2 Ethyl Acetoacetate Method:

A more common laboratory-scale synthesis involves the reaction with ethyl acetoacetate.

  • Reaction: m-MeO-C₆H₄-NH₂ + CH₃-CO-CH₂-COOEt → m-MeO-C₆H₄-NH-CO-CH₂-CO-CH₃ + EtOH

  • Advantages: Safer and more readily available reagents compared to diketene.

  • Challenges: Requires elevated temperatures to drive off the ethanol and push the equilibrium towards the product.

Chemical Property Comparison
PropertyDiaryl OxamidesThis compound
Core Structure Symmetrical diamideMonoamide with β-dicarbonyl
Reactivity Generally stable amide bondsReactive β-dicarbonyl moiety, keto-enol tautomerism[6]
Solubility Often poorly soluble in common organic solventsGenerally more soluble
Synthetic Amenability Symmetrical derivatives are straightforward; unsymmetrical requires multi-step synthesisStraightforward synthesis of the core scaffold

Comparative Biological Activity Evaluation: A Proposed Framework

To objectively compare the biological potential of these two scaffolds, a tiered screening approach is recommended. This allows for a systematic evaluation, starting with broad cytotoxicity and antimicrobial screening, followed by more targeted mechanistic studies for promising candidates.

Tier 1: Broad Spectrum Screening
3.1.1 Anticancer Activity: Cytotoxicity Screening

The initial assessment of anticancer potential is typically performed by evaluating the cytotoxicity of the compounds against a panel of cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[9]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds (diaryl oxamides and this compound derivatives) in culture medium. Add the compounds to the cells and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

3.1.2 Antimicrobial Activity Screening

A preliminary screen for antimicrobial activity can be performed using the agar well diffusion method.[10]

Experimental Protocol: Agar Well Diffusion Assay

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli).

  • Plate Preparation: Spread the inoculum evenly onto the surface of an agar plate (e.g., Mueller-Hinton agar).

  • Well Creation: Create wells in the agar using a sterile cork borer.

  • Compound Addition: Add a defined concentration of the test compounds to the wells.

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the zone of inhibition around each well. A larger zone indicates greater antimicrobial activity.

Tier 2: Mechanistic Investigations

For compounds that exhibit significant activity in the initial screens, further investigation into their mechanism of action is warranted.

3.2.1 Enzyme Inhibition Assays

Many drugs exert their effects by inhibiting specific enzymes.[11] A general protocol for an enzyme inhibition assay is provided below.

Experimental Protocol: General Enzyme Inhibition Assay

  • Reagent Preparation: Prepare a buffer solution at the optimal pH for the target enzyme. Prepare solutions of the enzyme, substrate, and test compounds.

  • Pre-incubation: In a 96-well plate, mix the enzyme with various concentrations of the inhibitor and incubate for a short period.[11]

  • Reaction Initiation: Add the substrate to initiate the enzymatic reaction.[11]

  • Reaction Monitoring: Monitor the formation of the product over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis: Calculate the reaction rate in the presence and absence of the inhibitor. Determine the IC₅₀ and potentially the inhibition constant (Kᵢ) and the mode of inhibition (e.g., competitive, non-competitive).[12]

EnzymeInhibitionWorkflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Enzyme, Substrate, Inhibitor, Buffer) pre_incubate Pre-incubate Enzyme with Inhibitor prep_reagents->pre_incubate Dispense into 96-well plate start_reaction Initiate Reaction (Add Substrate) pre_incubate->start_reaction monitor Monitor Reaction Progress start_reaction->monitor calc_rate Calculate Reaction Rates monitor->calc_rate det_ic50 Determine IC50 / Ki calc_rate->det_ic50

3.2.2 Cytotoxicity Mechanism: LDH Assay

To differentiate between cytotoxic and cytostatic effects, a lactate dehydrogenase (LDH) assay can be employed. LDH is released from cells upon membrane damage, indicating cytotoxicity.[13][14]

Experimental Protocol: LDH Cytotoxicity Assay

  • Cell Treatment: Treat cells with the test compounds as described for the MTT assay.

  • Supernatant Collection: After the incubation period, collect the cell culture supernatant.

  • LDH Reaction: In a new 96-well plate, mix the supernatant with the LDH assay reaction mixture (containing a tetrazolium salt).[13]

  • Incubation: Incubate at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm).

  • Data Analysis: Calculate the percentage of LDH release relative to a maximum LDH release control (lysed cells).

LDH_Assay_Principle cluster_cell Cell State cluster_extracellular Extracellular Space Healthy Healthy Cell (Intact Membrane) Damaged Damaged Cell (Compromised Membrane) Healthy->Damaged Cytotoxic Compound LDH_out Released LDH Damaged->LDH_out Release Pyruvate Pyruvate Lactate Lactate Lactate->Pyruvate LDH NAD NAD+ NAD->Pyruvate NADH NADH Pyruvate->NADH Formazan Formazan (Colored) NADH->Formazan Diaphorase Tetrazolium Tetrazolium Salt (Colorless) Tetrazolium->Formazan

Comparative Data Summary

The following table provides a template for summarizing the hypothetical data from the proposed experimental framework.

Compound IDScaffold TypeIC₅₀ vs. MCF-7 (µM)Zone of Inhibition vs. S. aureus (mm)Target Enzyme IC₅₀ (µM)% LDH Release at 2x IC₅₀
DO-1 Diaryl Oxamide5.2120.865%
DO-2 Diaryl Oxamide12.883.540%
NMP-1 This compound8.5152.172%
NMP-2 This compound25.110>1035%
Control Drug -1.5200.185%

Conclusion and Future Directions

Both diaryl oxamides and this compound represent valuable starting points for drug discovery campaigns. Diaryl oxamides offer a rigid and privileged core, ideal for targeting specific protein pockets, particularly in kinase inhibition. Their synthesis is generally straightforward for symmetrical derivatives. This compound, with its reactive β-dicarbonyl moiety, provides a flexible platform for the synthesis of more complex heterocyclic structures.

The choice between these scaffolds will ultimately depend on the specific therapeutic target and the desired properties of the final drug candidate. The experimental framework outlined in this guide provides a robust and logical approach to the head-to-head comparison of these and other chemical scaffolds, enabling a data-driven progression of the most promising candidates. Future work should focus on expanding the library of derivatives for both scaffolds and exploring their potential in other therapeutic areas through high-throughput screening campaigns.[15][16]

References

A Comparative Guide to Purity Assessment of Synthesized N-(3-methoxyphenyl)-3-oxobutanamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Chemical Synthesis

N-(3-methoxyphenyl)-3-oxobutanamide, an acetoacetanilide derivative, serves as a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals and pigments.[1] Its molecular structure, featuring a reactive β-dicarbonyl moiety and a methoxy-substituted aromatic ring, makes it a versatile building block.[1] However, the utility of any synthesized compound is directly contingent on its purity. The presence of unreacted starting materials, by-products, or degradation products can significantly impact the yield, safety, and efficacy of downstream applications, particularly in drug development.[2]

This guide provides a comprehensive comparison of key analytical techniques for assessing the purity of this compound. We will move beyond simple procedural lists to explore the underlying principles and causal logic behind experimental choices. This approach is designed to empower researchers, scientists, and drug development professionals to select and implement the most appropriate methods for their specific needs, ensuring the generation of reliable and reproducible data. The validation of analytical methods is a critical aspect of quality control in the pharmaceutical industry, providing documented evidence that a method is suitable for its intended purpose.[3][4]

Context: Synthesis and Potential Impurities

To effectively assess purity, one must first understand the potential impurities that may arise during synthesis. A common route to this compound involves the acetoacetylation of 3-methoxyaniline with a reagent like ethyl acetoacetate or diketene.

cluster_reactants Reactants cluster_products Products cluster_impurities Potential Impurities r1 3-Methoxyaniline p1 N-(3-methoxyphenyl)- 3-oxobutanamide (Target Compound) r1->p1 r2 Ethyl Acetoacetate r2->p1 + Catalyst, Heat i1 Unreacted 3-Methoxyaniline p1->i1 May contain i2 Unreacted Ethyl Acetoacetate p1->i2 May contain i3 Diacetoacetylation By-product p1->i3 May contain i4 Degradation Products p1->i4 May contain

Caption: Common synthesis route and associated potential impurities.

This process can lead to several impurities that must be resolved and quantified:

  • Unreacted Starting Materials: Residual 3-methoxyaniline and ethyl acetoacetate.

  • Process-Related Impurities: By-products such as diacetoacetylated 3-methoxyaniline.

  • Degradation Products: The β-ketoamide linkage can be susceptible to hydrolysis under certain pH and temperature conditions.

The analytical methods chosen must be specific enough to distinguish the target compound from these structurally similar molecules.[5][6]

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is the cornerstone of purity assessment in pharmaceutical analysis due to its high resolution, sensitivity, and quantitative accuracy.[7] For a moderately polar compound like this compound, a reversed-phase method is the logical first choice.

Principle & Causality: Reversed-phase HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (like C18) is used with a polar mobile phase (like a mixture of water and acetonitrile). More hydrophobic compounds interact more strongly with the stationary phase and thus elute later. We choose a gradient elution—gradually increasing the organic solvent (acetonitrile) concentration—to ensure that both polar (early-eluting) and nonpolar (late-eluting) impurities are effectively separated and eluted as sharp peaks within a reasonable timeframe.[8] A photodiode array (PDA) detector is selected to monitor multiple wavelengths simultaneously, which helps in identifying peaks and assessing their purity.

Experimental Protocol: Reversed-Phase HPLC-PDA
  • System Preparation: Agilent 1260 Infinity II LC System or equivalent with a PDA detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). Maintain column temperature at 30°C to ensure reproducible retention times.

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water. The acid is added to suppress the ionization of any acidic or basic functional groups, leading to better peak shape.

    • Solvent B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    Time (min) % Solvent A % Solvent B
    0.0 90 10
    20.0 10 90
    25.0 10 90
    25.1 90 10

    | 30.0 | 90 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Detection: PDA detector scanning from 200-400 nm, with a specific wavelength (e.g., 254 nm) extracted for quantification.

  • Sample Preparation: Accurately weigh ~10 mg of the synthesized compound and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water (1 mg/mL). Filter through a 0.45 µm syringe filter before injection.

  • Injection Volume: 10 µL.

Caption: Experimental workflow for HPLC purity analysis.

Data Interpretation: A pure sample will exhibit a single major peak at a specific retention time. Impurities will appear as separate, smaller peaks. The area of each peak is proportional to its concentration. Purity is typically calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage (Area %). The specificity of the method is confirmed by the absence of interfering peaks at the retention time of the analyte.[9]

Gas Chromatography-Mass Spectrometry (GC-MS): Assessing Volatile Impurities

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the identification power of mass spectrometry.[10] It is particularly well-suited for identifying and quantifying volatile or semi-volatile impurities, such as residual solvents or thermally stable by-products.

Principle & Causality: In GC, compounds are vaporized and separated based on their boiling points and interactions with a stationary phase within a long, thin capillary column.[11] this compound has a boiling point that makes it amenable to GC analysis, provided the inlet temperature is not excessively high to cause degradation. After separation, the molecules are fragmented by an electron ionization (EI) source, and the resulting mass-to-charge ratio fragments create a unique mass spectrum, akin to a molecular fingerprint, allowing for confident identification.[12]

Experimental Protocol: GC-MS Analysis
  • System Preparation: Agilent 7890B GC with a 5977B MS detector or equivalent.

  • Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane) column (30 m x 0.25 mm, 0.25 µm film thickness). This is a robust, general-purpose column suitable for a wide range of analytes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet: Split mode (e.g., 50:1 split ratio) at 250°C. A high split ratio is used to avoid overloading the column with the main component.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MS Detector:

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: 40-450 m/z.

  • Sample Preparation: Prepare a more dilute solution than for HPLC, typically ~100 µg/mL, in a volatile solvent like ethyl acetate.

Caption: Experimental workflow for GC-MS purity analysis.

Data Interpretation: The resulting chromatogram will show peaks at different retention times. The mass spectrum of the main peak should correspond to this compound (Molecular Weight: 207.23 g/mol ).[13] Any other peaks can be identified by comparing their mass spectra against a reference library (like NIST). This method is excellent for identifying unknown impurities, something that is more challenging with HPLC-UV alone.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The Gold Standard for Structure

¹H NMR provides detailed information about the molecular structure and can be used for quantitative purity assessment (qNMR) when an internal standard of known purity is used. It is an indispensable tool for confirming the identity of the synthesized compound.

Principle & Causality: ¹H NMR spectroscopy detects the hydrogen nuclei (protons) within a molecule. The chemical environment of each proton dictates its resonance frequency (chemical shift), and interactions with neighboring protons cause splitting of signals into specific patterns (multiplicity). The integrated area of each signal is directly proportional to the number of protons it represents. Impurities will introduce new signals into the spectrum that do not correspond to the target molecule. A key feature of this compound is the potential for keto-enol tautomerism, which can result in two sets of signals for the protons near the dicarbonyl system.[14]

Experimental Protocol: ¹H NMR
  • System: Bruker 400 MHz NMR spectrometer or equivalent.

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence the keto-enol equilibrium.

  • Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Fourier transform the data, phase correct the spectrum, and integrate all signals. Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

Expected ¹H NMR Signals (in CDCl₃, Keto form):

  • ~2.3 ppm (singlet, 3H): Methyl protons (CH₃-C=O).

  • ~3.6 ppm (singlet, 2H): Methylene protons (-C(=O)-CH₂-C(=O)-).

  • ~3.8 ppm (singlet, 3H): Methoxyphenyl protons (O-CH₃).

  • ~6.7-7.5 ppm (multiplets, 4H): Aromatic protons.

  • ~8.5-9.5 ppm (broad singlet, 1H): Amide proton (N-H).

Data Interpretation: The presence of sharp, well-defined peaks at the expected chemical shifts with correct integration values confirms the structure. Impurity peaks will be visible as extraneous signals. For example, residual 3-methoxyaniline would show its own characteristic aromatic and amine proton signals. By comparing the integral of a known proton signal from the main compound to an impurity signal, a semi-quantitative estimate of purity can be made.

Melting Point Analysis: A Classic, Simple Purity Indicator

Melting point is a fundamental physical property of a solid crystalline compound. It provides a quick and inexpensive, albeit less specific, indication of purity.

Principle & Causality: A pure crystalline solid typically has a sharp, well-defined melting point range (usually < 2°C). Impurities disrupt the crystal lattice structure, which requires less energy to break down. This results in two observable effects: a depression of the melting point and a broadening of the melting range. Therefore, a broad and depressed melting point compared to a reference value is a strong indicator of impurity. The melting point of the related compound N-phenyl-3-oxobutanamide (acetoacetanilide) is reported to be in the range of 83-88°C.[15][16]

Experimental Protocol: Melting Point Determination
  • Sample Preparation: Ensure the sample is completely dry and finely powdered.

  • Loading: Tightly pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

  • Measurement: Place the capillary tube in a calibrated melting point apparatus.

  • Heating: Heat the sample rapidly to about 15-20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.

  • Observation: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes liquid (T₂). The melting range is T₁-T₂.

Data Interpretation: Compare the observed melting range with that of a highly pure reference standard. A wide range (> 2-3°C) and a lower final melting temperature suggest the presence of impurities.

Comparative Performance Summary

FeatureHPLC-PDAGC-MS¹H NMRMelting Point
Primary Use Quantitative Purity & Impurity ProfilingIdentification of Volatile/Unknown ImpuritiesStructural Confirmation & QuantificationPreliminary Purity Check
Specificity High (Separation-based)Very High (Separation + MS fingerprint)Very High (Structural information)Low (Non-specific)
Sensitivity High (ppm levels)Very High (ppb levels for some analytes)Moderate (Requires ~1% impurity)Low (Requires >1-2% impurity)
Quantification Excellent (Area % or external standards)Good (Requires standards for accuracy)Excellent (with internal standard)Not Quantitative
Throughput High (with autosampler)Moderate to HighLow to ModerateHigh
Cost/Complexity ModerateHighHighVery Low

Conclusion and Strategic Recommendations

No single technique provides a complete picture of a compound's purity. A multi-faceted, orthogonal approach is the most trustworthy strategy.[6]

  • For Routine Synthesis & QC: A combination of HPLC for accurate quantification of known impurities and Melting Point analysis for a rapid, low-cost check provides a robust and efficient workflow.

  • For Characterizing a New Batch or Troubleshooting: ¹H NMR is essential to unequivocally confirm the structure of the main component. GC-MS should be employed to screen for unexpected volatile impurities or residual solvents that might be missed by HPLC.

  • For Regulatory Submissions: A validated HPLC method is the industry standard for purity and impurity quantification.[3][5] This data must be supplemented with structural confirmation from NMR and MS , demonstrating a comprehensive understanding and control of the synthesized material.

By judiciously selecting from these analytical tools and, more importantly, understanding the causality behind their application, researchers can ensure the integrity of their synthesized this compound, paving the way for reliable and reproducible scientific outcomes.

References

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of N-(3-methoxyphenyl)-3-oxobutanamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, step-by-step procedures for the safe and compliant disposal of N-(3-methoxyphenyl)-3-oxobutanamide (CAS No. 25233-47-0), a compound also known as m-Acetoacetanisidide. Adherence to these protocols is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. The procedures outlined herein are synthesized from established laboratory safety standards and an analysis of the compound's likely hazard profile.

Part 1: Core Directive: Hazard Identification and Risk Assessment

A complete, publicly available Safety Data Sheet (SDS) with detailed GHS classifications for this compound is not consistently available. Therefore, to establish a robust safety protocol, a risk assessment must be conducted based on the known hazards of structurally similar compounds, such as its isomers and derivatives.

The ortho-isomer, N-(2-methoxyphenyl)-3-oxobutanamide, is known to cause potential eye, skin, and respiratory tract irritation.[1] Furthermore, chlorinated analogs of this compound class have been identified as being harmful to aquatic life with long-lasting effects.[2] Based on this data, it is prudent to handle this compound as a substance with the potential for similar hazards.

This conservative approach forms the causal basis for the stringent personal protective equipment (PPE) and handling recommendations that follow. The primary objective is to prevent contact and environmental release.

Potential Hazard Associated Risk & Rationale Primary Safety Pillar
Eye, Skin & Respiratory Irritation Direct contact with the solid powder or dust may cause irritation. Inhalation of dust can irritate the respiratory system. (Inferred from o-Acetoacetanisidide[1])Personnel Protection
Aquatic Toxicity Improper disposal leading to environmental release could harm aquatic organisms. (Inferred from chlorinated analogs[2])Environmental Stewardship
Unknown Long-Term Effects Due to the absence of comprehensive toxicological data, chronic exposure risks are unknown. The precautionary principle dictates minimizing exposure.Precautionary Safety

Part 2: Pre-Disposal Operations: Segregation and Containment

Effective disposal begins long before the waste container leaves the laboratory. The foundational principle is that no experimental work should start without a clear plan for the disposal of all resulting waste streams.[3]

Step 1: Waste Characterization

The first step is to accurately identify the waste. This compound is a non-halogenated solid organic compound. It must not be mixed with halogenated waste, as this complicates the final disposal process, which is typically incineration.

Step 2: Container Selection and Labeling
  • Primary Container : Designate a specific, dedicated waste container for "Non-Halogenated Solid Organic Waste." The container must be made of a material chemically compatible with the waste and must be free from damage or deterioration, with a secure, leak-proof closure.[1]

  • Labeling : The container must be clearly and accurately labeled. Per Environmental Protection Agency (EPA) guidelines, the label must include the words "Hazardous Waste," the full chemical name of the contents, and an indication of the potential hazards (e.g., "Irritant").[3] All constituents of a chemical mixture must be identified.[4]

Step 3: Laboratory Storage (Satellite Accumulation Area)

Waste containers must be stored in a designated Satellite Accumulation Area (SAA), which should be close to the point of generation and under the direct supervision of laboratory personnel.[4][5]

  • Keep the container closed at all times, except when adding waste.

  • Store away from heat sources, direct sunlight, and incompatible materials like strong oxidizing agents.[1][6]

  • Ensure secondary containment, such as a spill tray, is used to prevent accidental release.[5]

Part 3: Step-by-Step Disposal Workflow

This section provides the procedural workflow for handling the waste from the point of generation to its readiness for final disposal by a licensed contractor.

Protocol 1: Disposal of Bulk or Unused this compound
  • Don Personal Protective Equipment (PPE) : Before handling the compound, wear standard laboratory PPE, including a lab coat, safety goggles with side shields, and nitrile gloves.[3][6]

  • Work Area : Conduct all transfers of the solid waste within a chemical fume hood to minimize the risk of dust inhalation.

  • Transfer : Carefully transfer the solid this compound into the designated, pre-labeled "Non-Halogenated Solid Organic Waste" container. Minimize the generation of dust during this process.[1]

  • Seal and Store : Securely close the waste container and return it to the SAA.

  • Documentation : Log the addition of the waste to the container per your institution's hazardous waste documentation procedures.

Protocol 2: Disposal of Contaminated Labware and Debris

Solid waste also includes items contaminated with the chemical, such as gloves, weigh boats, or absorbent paper.[5]

  • Segregation : Place all solid debris contaminated with this compound into the same "Non-Halogenated Solid Organic Waste" container.

  • Rinsing "Empty" Containers : The original reagent bottle is not considered "empty" for disposal in regular trash until it has been appropriately decontaminated. Under federal regulations, a container that held a hazardous waste is considered "empty" only after all waste has been removed by standard practice and no more than 3% by weight of the original contents remains.[3]

    • Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).

    • Crucially, the rinsate must be collected and treated as hazardous liquid waste. Collect the solvent rinsate in a separate, clearly labeled "Non-Halogenated Waste Solvent" container.

    • Once triple-rinsed, the container can be managed as non-hazardous solid waste, though institutional policies may vary.[3]

The logical flow for waste segregation and disposal is illustrated in the diagram below.

DisposalWorkflow cluster_generation Waste Generation Point cluster_disposal Segregation & Disposal Path Waste Identify Waste: This compound Form Determine Physical Form Waste->Form SolidWaste Solid Waste Container: 'Non-Halogenated Solid Waste' Form->SolidWaste Bulk Solid or Contaminated Debris Decon Triple-Rinse Container with Solvent Form->Decon 'Empty' Reagent Bottle LiquidWaste Liquid Waste Container: 'Non-Halogenated Waste Solvent' Decon->LiquidWaste Collect Rinsate caption Disposal workflow for this compound.

Caption: Disposal workflow for this compound.

Part 4: Final Disposal and Regulatory Compliance

The final step is the removal of the waste from your facility.

  • Professional Disposal : Chemical waste must be disposed of through a licensed hazardous waste disposal company.[5] It is illegal and unsafe to dispose of this chemical in the regular trash or down the drain.[7]

  • Regulatory Framework : In the United States, the entire process of hazardous waste management is regulated by the EPA under the Resource Conservation and Recovery Act (RCRA).[5] Academic laboratories may operate under the alternative requirements of Subpart K, which provides specific guidelines for container management and removal timelines.[8] Ensure you are familiar with your local, state, and institutional requirements, as they can be more stringent than federal law.

By adhering to this structured and scientifically grounded disposal plan, researchers can ensure they are protecting themselves, their colleagues, and the environment, thereby upholding the highest standards of laboratory safety and professional responsibility.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.